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9-PAHSA 13C4 Documentation Hub

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  • Product: 9-PAHSA 13C4

Core Science & Biosynthesis

Foundational

what is the function of 9-PAHSA 13C4

Technical Whitepaper: Quantitative Profiling of 9-PAHSA Using 13C4 Stable Isotope Dilution Executive Summary 9-PAHSA (Palmitic Acid ester of Hydroxy Stearic Acid) is a bioactive lipid belonging to the FAHFA class, critic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Quantitative Profiling of 9-PAHSA Using 13C4 Stable Isotope Dilution

Executive Summary

9-PAHSA (Palmitic Acid ester of Hydroxy Stearic Acid) is a bioactive lipid belonging to the FAHFA class, critical in regulating insulin sensitivity and anti-inflammatory responses via GPR120 signaling.[1][2][3] However, its low endogenous abundance (nanomolar range) and structural similarity to other lipid isomers make accurate quantification notoriously difficult.

9-PAHSA 13C4 functions as a high-fidelity Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike deuterated standards, the 13C4 isotopologue offers perfect chromatographic co-elution with endogenous 9-PAHSA, providing superior correction for matrix effects and ionization suppression. This guide details the mechanistic function, experimental protocol, and biological relevance of using 9-PAHSA 13C4 in lipidomics.

Chemical Identity & Structural Function

To understand the function of the standard, one must understand the molecule's architecture. 9-PAHSA consists of palmitic acid esterified to the 9-hydroxy position of stearic acid.[2][4][5]

  • Analyte: 9-PAHSA (C34H66O4)[4][5][6]

  • Internal Standard: 9-PAHSA 13C4 (C30[13C]4H66O4)[6][7]

  • Labeling Pattern: The Carbon-13 label is incorporated into the palmitic acid moiety (typically carbons 1, 2, 3, and 4).

  • Mass Shift: The introduction of four 13C atoms increases the molecular weight by exactly 4.01 Da, shifting the precursor ion mass without altering the chemical properties (solubility, pKa, hydrophobicity).

Why 13C4 is Superior to Deuterium (d-labeled)

While deuterated standards (e.g., 9-PAHSA-d31) are common, they suffer from the Deuterium Isotope Effect , where the C-D bond is slightly more hydrophobic than the C-H bond. This causes deuterated standards to elute slightly earlier than the endogenous analyte on Reverse Phase LC.

  • Consequence: If the standard elutes at a different time, it experiences a different matrix environment (ion suppression/enhancement) than the analyte, leading to quantification errors.

  • The 13C4 Advantage: Carbon-13 does not alter retention time. 9-PAHSA 13C4 co-elutes perfectly with endogenous 9-PAHSA, ensuring that both molecules experience identical ionization conditions.

Analytical Protocol: LC-MS/MS Quantification

This protocol uses 9-PAHSA 13C4 to normalize extraction efficiency and instrument response.

A. Sample Preparation (Liquid-Liquid Extraction)

Note: Avoid plastic SPE cartridges if possible, as plasticizers can interfere with lipid signals. A modified Folch or Bligh-Dyer extraction is recommended.

  • Sample Aliquot: Thaw plasma (100 µL) or homogenize adipose tissue (50 mg) on ice.

  • Spiking (Critical Step): Add 10 pmol of 9-PAHSA 13C4 to the sample before adding extraction solvents.

    • Causality: Spiking before extraction ensures the IS undergoes the same partition losses as the endogenous lipid.

  • Extraction: Add Chloroform:Methanol (2:1 v/v). Vortex vigorously for 30s.

  • Phase Separation: Centrifuge at 3,000 x g for 10 min at 4°C.

  • Recovery: Collect the lower organic phase (chloroform layer).[1]

  • Dry Down: Evaporate solvent under a gentle stream of nitrogen gas.

  • Reconstitution: Dissolve residue in 100 µL Methanol/Acetonitrile (50:50).

B. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water/Acetonitrile (60:40) + 10 mM Ammonium Acetate.

    • B: Isopropanol/Acetonitrile (90:10) + 10 mM Ammonium Acetate.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

C. MRM Transitions (Multiple Reaction Monitoring)

The quantification relies on the specific fragmentation of the ester bond, releasing the palmitate ion.

CompoundPrecursor Ion (m/z) [M-H]-Product Ion (m/z) [Fatty Acid]-Collision Energy (eV)
9-PAHSA (Endogenous) 537.5 255.2 (Palmitate)~25-30
9-PAHSA 13C4 (Standard) 541.5 259.2 (13C4-Palmitate)~25-30

Note: The mass shift of +4 in the product ion confirms the label is on the palmitic acid chain.

Data Analysis & Visualization

Workflow Diagram

The following diagram illustrates the self-validating loop of the 13C4 internal standard workflow.

G Sample Biological Sample (Plasma/Tissue) Spike Spike 9-PAHSA 13C4 (Internal Standard) Sample->Spike Normalization Start Extract Lipid Extraction (Chloroform/MeOH) Spike->Extract Co-Extraction LC LC Separation (C18 Column) Extract->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Co-Elution Data Quantification (Ratio: Endogenous/IS) MS->Data Calc Response Factor

Caption: Analytical workflow ensuring 9-PAHSA 13C4 corrects for extraction loss and matrix effects at every step.

Calculation: Response Factor

Calculate the concentration of endogenous 9-PAHSA using the Area Ratio:



Where RF (Response Factor) is typically 1.0 for stable isotope standards due to identical ionization efficiency.

Biological Context: Why Measure 9-PAHSA?

Researchers utilize 9-PAHSA 13C4 to investigate metabolic disorders. 9-PAHSA is an "insulin-sensitizing" lipid that is downregulated in insulin-resistant states (Type 2 Diabetes).[5]

Mechanism of Action
  • GPR120 Activation: 9-PAHSA binds to the G-protein coupled receptor GPR120 (FFAR4) on adipocytes and macrophages.

  • GLUT4 Translocation: In adipocytes, this signaling cascade promotes the translocation of GLUT4 glucose transporters to the cell membrane, lowering blood glucose.

  • Anti-Inflammation: In macrophages, it inhibits the NF-κB pathway, reducing cytokine secretion (TNF-α, IL-6).

Signaling PAHSA 9-PAHSA GPR120 GPR120 (FFAR4) Receptor PAHSA->GPR120 Activates Gq Gq/11 Protein GPR120->Gq Signaling NFkB NF-κB Pathway (Inflammation) GPR120->NFkB Inhibits (Macrophages) GLUT4 GLUT4 Translocation (Glucose Uptake) Gq->GLUT4 Promotes (Adipocytes)

Caption: 9-PAHSA signaling pathway.[1][2][5][7][8][9] Quantification correlates lipid levels with GPR120-mediated insulin sensitivity.

References

  • Yore, M. M., et al. (2014).[1][10] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][10] Cell, 159(2), 318-332. Link

  • Cayman Chemical. (n.d.). 9-PAHSA 13C4 Product Information. Cayman Chemical Catalog. Link

  • Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[4][11] Diabetes, 65(9), 2580-2590. Link

  • Nelson, A. T., et al. (2022). A Faster Protocol for Endogenous FAHFA Measurements. Journal of Lipid Research. Link

Sources

Exploratory

Technical Guide: The Role of 9-PAHSA in Metabolic Signaling Pathways

Executive Summary The discovery of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) by the Kahn lab in 2014 fundamentally altered our understanding of lipid signaling. Among these, 9-PAHSA (Palmitic Acid-9-Hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) by the Kahn lab in 2014 fundamentally altered our understanding of lipid signaling. Among these, 9-PAHSA (Palmitic Acid-9-Hydroxy Stearic Acid) has emerged as the most bioactive isomer, functioning as a potent endogenous lipokine.

Unlike canonical free fatty acids that often induce lipotoxicity and insulin resistance via TLR4 or ceramide accumulation, 9-PAHSA exerts protective metabolic effects. It acts primarily as a high-affinity ligand for the G-protein coupled receptor GPR120 (FFAR4) , driving insulin sensitization in adipocytes and resolving inflammation in macrophages.

This guide dissects the molecular signaling architecture of 9-PAHSA, delineates its dual-mode therapeutic mechanism, and provides a validated, self-correcting workflow for its quantification via LC-MS/MS.

Structural & Biochemical Identity

9-PAHSA is formed by an ester linkage between the carboxyl group of palmitic acid and the hydroxyl group at the 9th carbon of 9-hydroxystearic acid.[1]

  • Biosynthesis: Endogenous synthesis is regulated by the transcription factor ChREBP (Carbohydrate-Response Element-Binding Protein). In adipose tissue, ChREBP activation (e.g., during lipogenesis) upregulates the enzymes responsible for FAHFA synthesis.[2]

  • Physiological Regulation: Levels are modulated by fasting/feeding cycles.[1][3] Paradoxically, while high-fat diets (HFD) typically increase lipid species, 9-PAHSA levels are suppressed in insulin-resistant states (obesity/T2D), suggesting its loss is a driver of metabolic dysfunction.

Receptor-Mediated Signaling Architecture

The biological efficacy of 9-PAHSA relies on its specific interaction with GPR120 (FFAR4). The signaling bifurcates into two distinct pathways depending on the cell type: metabolic signaling in adipocytes and immunomodulation in macrophages.

Metabolic Pathway (Adipocytes)

In white adipose tissue (WAT), 9-PAHSA potentiates insulin action.[4] It does not replace insulin but enhances the fidelity of the insulin receptor signaling cascade.

  • Mechanism: Binding to GPR120 recruits G

    
    q/11 proteins.
    
  • Effect: This potentiates the phosphorylation of Akt (Protein Kinase B), facilitating the translocation of GLUT4 storage vesicles (GSVs) to the plasma membrane, thereby increasing glucose uptake without inducing lipogenesis.

  • Browning: Recent evidence suggests 9-PAHSA also induces "browning" of WAT, increasing thermogenesis via UCP1 upregulation.

Anti-Inflammatory Pathway (Macrophages)

In immune cells, 9-PAHSA functions as a resolver of inflammation.

  • Mechanism: Upon ligand binding, GPR120 undergoes phosphorylation and recruits

    
    -arrestin-2 .
    
  • Signal Transduction: The GPR120/

    
    -arrestin-2 complex internalizes and sequesters TAB1  (TAK1-binding protein).
    
  • Outcome: This prevents TAK1 activation, effectively blocking the downstream NF-

    
    B  and JNK  signaling cascades triggered by LPS or TNF-
    
    
    
    .
Signaling Pathway Visualization

G cluster_adipocyte Adipocyte (Metabolic) cluster_macrophage Macrophage (Anti-Inflammatory) PAHSA 9-PAHSA (Ligand) GPR120 GPR120 (Receptor) PAHSA->GPR120 Ga_q Gq/11 Activation GPR120->Ga_q B_arrestin Beta-Arrestin-2 Recruitment GPR120->B_arrestin Akt Akt Phosphorylation Ga_q->Akt Potentiation InsulinR Insulin Receptor Signaling InsulinR->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose Glucose Uptake GLUT4->Glucose TAB1 TAB1 Sequestration B_arrestin->TAB1 NFkB NF-kB / JNK TAB1->NFkB Inhibits Cytokines Inflammatory Cytokines (TNF-a, IL-6) NFkB->Cytokines Reduced Secretion

Figure 1: Dual signaling mechanism of 9-PAHSA via GPR120. Left: Potentiation of insulin-stimulated glucose uptake.[1][3][4] Right:


-arrestin-mediated inhibition of inflammatory cascades.

Experimental Workflow: Targeted Lipidomics

Quantifying FAHFAs is technically demanding due to their low physiological abundance (pmol/g tissue) and the presence of isobaric isomers (e.g., 5-PAHSA vs. 9-PAHSA). The following protocol is the gold standard for high-sensitivity detection.

Critical Pre-Analytical Considerations
  • Plasticware: Avoid standard plastics; use glass or solvent-resistant consumables to prevent polymer leaching (e.g., PEG) that suppresses ionization.

  • Internal Standards: You must use an isotope-labeled internal standard (e.g.,

    
    C
    
    
    
    -9-PAHSA
    ) added before extraction to account for recovery losses.
Step-by-Step Protocol

Step 1: Lipid Extraction (Modified Bligh-Dyer)

  • Homogenize 50-100 mg tissue in PBS .

  • Add Internal Standard (

    
    C-9-PAHSA, 5 pmol).
    
  • Add Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant).

  • Vortex vigorously (1 min) and centrifuge (3000 x g, 10 min, 4°C) to induce phase separation.

  • Collect the lower organic phase (chloroform).

  • Re-extract the aqueous phase to maximize recovery.

  • Dry combined organic phases under Nitrogen gas (

    
    ).
    

Step 2: Solid Phase Extraction (SPE) Enrichment Rationale: Essential to remove bulk triglycerides that cause matrix effects.

  • Reconstitute dried lipid film in Chloroform .

  • Condition a Silica SPE cartridge (500 mg) with Hexane.

  • Load sample.[5]

  • Wash: Elute neutral lipids (TAGs) with Hexane:Ethyl Acetate (95:5) . Discard this fraction.

  • Elute FAHFAs: Elute with Ethyl Acetate:Methanol (95:5) . Collect this fraction.

  • Dry eluate under

    
     and reconstitute in Methanol  for LC-MS.
    

Step 3: LC-MS/MS Analysis

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo TSQ).

  • Mode: Negative Electrospray Ionization (ESI-).

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7

    
    m).[6]
    
  • Mobile Phase:

    • A: Water (5 mM Ammonium Acetate).[6][7]

    • B: Acetonitrile/Isopropanol (5 mM Ammonium Acetate).

  • MRM Transitions (Quantification):

    • 9-PAHSA: 537.5 (

      
      ) 
      
      
      
      255.2 (Palmitate fragment).
    • Internal Standard: 541.5

      
       255.2.
      
Workflow Visualization

Workflow Sample Tissue Sample (Adipose/Liver) Extract Liquid-Liquid Extraction (CHCl3/MeOH) Sample->Extract Spike Spike IS (13C-9-PAHSA) Spike->Extract Normalization SPE SPE Enrichment (Silica Column) Extract->SPE Wash Wash: Remove TAGs SPE->Wash Elute Elute: FAHFA Fraction SPE->Elute LCMS LC-MS/MS (MRM Mode) Elute->LCMS Data Quantification (pmol/g) LCMS->Data

Figure 2: Targeted Lipidomics Workflow. The inclusion of the SPE step is critical for removing ion-suppressing triglycerides.

Summary of Physiological Effects

Physiological TargetEffect of 9-PAHSAMechanismClinical Implication
Glucose Metabolism Increases glucose uptakeGLUT4 translocation via GPR120Treatment for Insulin Resistance / T2D
Inflammation Decreases cytokine releaseInhibition of NF-

B/JNK
Colitis, Systemic Inflammation
Adipose Tissue Promotes "Browning"Urogenesis / ThermogenesisObesity Management
Pancreas Enhances GLP-1 secretionGPR120 activation in L-cellsGlycemic Control

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2][8] Cell, 159(2), 318–332. [Link]

  • Syed, I., et al. (2018). Palmitic acid hydroxystearic acids activate GPR120, which mediates their antidiabetic effects. Cell Metabolism, 27(2), 419-431. [Link]

  • Brejchova, K., et al. (2020). FAHFAs as biomarkers of metabolic health.[9] Biochimie, 178, 17-25. [Link][10]

  • Kuda, O., et al. (2016). Nrf2-mediated antioxidant defense and peroxiredoxin 6 are linked to biosynthesis of palmitic acid ester of 9-hydroxystearic acid. Diabetes, 65(9), 2580-2590. [Link]

  • Hammarstedt, A., et al. (2018). Adipose tissue dysfunction and inflammation in metabolic disease. Nature Reviews Endocrinology, 14, 665–681. [Link]

Sources

Foundational

Targeting the Lipidome: The Biological & Therapeutic Significance of 9-PAHSA

The following technical guide details the biological significance, mechanism of action, and experimental characterization of 9-Hydroxy-Palmitoyl-Stearic Acid (9-PAHSA). Executive Summary 9-PAHSA (9-Palmitic Acid Hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological significance, mechanism of action, and experimental characterization of 9-Hydroxy-Palmitoyl-Stearic Acid (9-PAHSA).

Executive Summary

9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid) represents the flagship isomer of a bioactive lipid class known as FAHFAs (Fatty Acid esters of Hydroxy Fatty Acids).[1][2][3] Discovered in adipose tissue, 9-PAHSA functions as an endogenous insulin sensitizer and anti-inflammatory signaling lipid.[4][5][6] Its levels are notably suppressed in insulin-resistant states (Type 2 Diabetes), making it a high-value target for metabolic therapeutic development.

This guide dissects the molecular architecture of 9-PAHSA signaling, its regulation by atypical threonine hydrolases (AIG1/ADTRP), and provides a validated LC-MS/MS workflow for its detection in biological matrices.

Part 1: Molecular Architecture & Biosynthesis

Structural Definition

9-PAHSA is formed via an ester bond between the carboxyl group of Palmitic Acid (C16:[2][7]0) and the hydroxyl group at the 9th carbon position of 9-Hydroxy Stearic Acid (9-HSA).[2] Unlike canonical lipids stored in inert droplets, 9-PAHSA is a dynamic signaling molecule synthesized primarily in white and brown adipose tissue.

The "Self-Validating" Metabolic Cycle

To study 9-PAHSA effectively, researchers must account for its rapid turnover. The biological levels of 9-PAHSA are tightly regulated by two atypical threonine hydrolases: AIG1 (Androgen-Induced Gene 1) and ADTRP (Androgen-Dependent TFPI-Regulating Protein).[3]

  • Experimental Implication: In any ex vivo or in vitro experiment, failure to inhibit AIG1/ADTRP results in rapid hydrolysis of 9-PAHSA into its constituent fatty acids, leading to false negatives. A self-validating protocol must include hydrolase inhibitors or quantify the degradation products to verify pathway activity.

Part 2: Mechanism of Action (Signaling Pathways)

9-PAHSA acts as a dual-mechanism agonist, primarily targeting the G-protein coupled receptor GPR120 (also known as FFAR4). Its physiological effects are bifurcated into metabolic regulation and immune modulation.

Metabolic Arm (GLP-1 & Glucose Uptake)
  • Enteroendocrine L-Cells: 9-PAHSA activates GPR120, triggering Gq signaling cascades that stimulate the secretion of GLP-1 (Glucagon-Like Peptide-1), enhancing glucose-stimulated insulin secretion.

  • Adipocytes: It promotes GLUT4 translocation to the plasma membrane, increasing basal glucose uptake independent of insulin, though it also sensitizes insulin signaling.

Anti-Inflammatory Arm[1][2][4][6][7][8][9][10][11][12][13]
  • Immune Cells (Macrophages): 9-PAHSA activation of GPR120 recruits

    
    -arrestin-2 . This complex inhibits the TAK1/TAB1 signaling node, preventing the phosphorylation and degradation of I
    
    
    
    B, thereby blocking NF-
    
    
    B
    nuclear translocation. This suppresses the cytokine storm (TNF-
    
    
    , IL-6) often seen in metabolic syndrome.
Visualization: The 9-PAHSA Signaling Network

G cluster_metabolic Metabolic Pathway (L-Cells/Adipocytes) cluster_immune Anti-Inflammatory Pathway (Macrophages) PAHSA 9-PAHSA GPR120 GPR120 (FFAR4) Receptor PAHSA->GPR120 Gq Gq Protein GPR120->Gq B_Arrestin Beta-Arrestin-2 GPR120->B_Arrestin GLP1 GLP-1 Secretion Gq->GLP1 GLUT4 GLUT4 Translocation (Glucose Uptake) Gq->GLUT4 NFkB NF-kB Signaling B_Arrestin->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-a) NFkB->Cytokines

Figure 1: 9-PAHSA acts via GPR120 to drive distinct metabolic (Gq-mediated) and anti-inflammatory (Beta-arrestin-mediated) outcomes.

Part 3: Physiological Significance Data

The following table summarizes the core physiological impacts of 9-PAHSA validated in murine models (Wild Type vs. Insulin Resistant/Obese).

Physiological ParameterEffect of 9-PAHSA AdministrationBiological Significance
Insulin Sensitivity Increased (2-3 fold)Reverses insulin resistance in high-fat diet (HFD) models.
Glucose Tolerance Improved Lowers fasting blood glucose and improves clearance curves.
GLP-1 Secretion Stimulated Enhances incretin effect, aiding post-prandial glucose control.
Adipose Inflammation Decreased Reduces macrophage infiltration (crown-like structures) in fat tissue.
Thermogenesis Increased Promotes "browning" of white adipose tissue (UCP1 upregulation).

Part 4: Experimental Protocols (Targeted Lipidomics)

Objective: Quantify endogenous 9-PAHSA levels in tissue/plasma. Challenge: 9-PAHSA exists in low nanomolar concentrations and is isomeric with other PAHSAs (e.g., 5-PAHSA). Chromatographic separation is critical.

Protocol: Lipid Extraction & Enrichment

Note: Plasticware leaches contaminants. Use glass wherever possible.

  • Tissue Homogenization:

    • Homogenize 50-100 mg tissue in PBS containing phosphatase/hydrolase inhibitors.

    • Internal Standard: Spike with 5 pmol of deuterated standard (d31-9-PAHSA ) immediately to validate recovery.

  • Modified Folch Extraction:

    • Add Chloroform:Methanol (2:1 v/v) . Vortex vigorously for 1 min.

    • Centrifuge at 3,000 x g for 10 min at 4°C.

    • Collect the lower organic phase.

  • Solid Phase Extraction (SPE) Enrichment:

    • Why: Removes bulk triglycerides that suppress ionization.

    • Use a Silica or Strata-X column. Condition with hexane.

    • Load sample.[1][2][5][8][9] Wash with Hexane:Ethyl Acetate (95:5).

    • Elute FAHFAs with Ethyl Acetate:Methanol (100:0 to 90:10).

    • Dry under nitrogen gas and reconstitute in 100

      
      L Methanol.
      
Protocol: LC-MS/MS Detection

System: Triple Quadrupole Mass Spectrometer (e.g., TSQ Quantiva, QTRAP 6500). Mode: Negative Electrospray Ionization (ESI-).

Chromatography:

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7

    
    m).
    
  • Mobile Phase A: Water (0.03% NH4OH).[10]

  • Mobile Phase B: 95% Acetonitrile / 5% Water (0.03% NH4OH).

  • Isomeric Separation: Isocratic hold at ~85% B is often required to separate 9-PAHSA from 5-PAHSA.

MS/MS Transitions (MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Notes
9-PAHSA 537.5 [M-H]-255.225-30Palmitate fragment
9-PAHSA (Qual) 537.5 [M-H]-299.325-309-Hydroxystearate fragment
d31-9-PAHSA 568.7 [M-H]-255.225-30Internal Standard
Visualization: Lipidomics Workflow

Workflow Sample Biological Sample (Adipose/Plasma) Spike Spike Internal Std (d31-9-PAHSA) Sample->Spike Extract Liquid-Liquid Extraction (Chloroform/MeOH) Spike->Extract SPE SPE Enrichment (Remove Triglycerides) Extract->SPE LC LC Separation (C18 Column, Isocratic) SPE->LC MS MS/MS Detection (MRM: 537.5 -> 255.2) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Targeted lipidomics workflow ensuring separation of isomers and removal of matrix interference.

Part 5: Therapeutic Potential & Challenges

The Drug Development Angle

9-PAHSA represents a "privileged structure" for drug design because it targets the GPCR interface of metabolic disease without the side effects of synthetic agonists.

  • Indication: Type 2 Diabetes (T2D) and Colitis.

  • Mechanism: Restoration of endogenous insulin sensitivity rather than forcing insulin secretion (which can exhaust beta-cells).

The Stability Challenge

The primary hurdle in translating 9-PAHSA into a drug is its susceptibility to hydrolysis by AIG1 and ADTRP .

  • Strategy A: Develop non-hydrolyzable analogs (e.g., replacing the ester bond with a carbamate or ether linkage).

  • Strategy B: Co-administration with specific AIG1/ADTRP inhibitors to boost endogenous 9-PAHSA residence time.

References

  • Yore, M. M., et al. (2014).[4] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][3][4][11][12] Cell, 159(2), 318-332. Link

  • Syed, I., et al. (2018).[13] Palmitic acid hydroxy stearic acids activate GPR40 which is involved in their beneficial effects on glucose homeostasis. Cell Metabolism, 27(2), 419-427. Link

  • Kuda, O., et al. (2016). N-acyltaurines and acylcarnitines as potential biomarkers of diabetic nephropathy. Scientific Reports (Relevant for lipidomics methodologies). Link

  • Parsons, W. H., et al. (2016). AIG1 and ADTRP are atypical integral membrane hydrolases that degrade bioactive FAHFAs.[1][11][14] Nature Chemical Biology, 12(5), 367-372. Link

  • Brejchova, K., et al. (2020). A LC-MS/MS method for the quantification of FAHFAs in biological samples.[12][15] Journal of Lipid Research, 61(11), 1502-1511. Link

Sources

Exploratory

Advanced Exploratory Protocols for 9-PAHSA Using Stable Isotope Tracers

Executive Summary The discovery of 9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid)—a member of the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) lipid class—has shifted the paradigm of endogenous metabolic regulation.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of 9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid)—a member of the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) lipid class—has shifted the paradigm of endogenous metabolic regulation.[1][2] As a potent anti-inflammatory and insulin-sensitizing lipid, 9-PAHSA represents a high-value target for therapeutic modulation in Type 2 Diabetes (T2D) and colitis.[2] However, its low endogenous abundance (nanomolar range) and the presence of multiple structural isomers (e.g., 5-PAHSA vs. 9-PAHSA) create significant analytical challenges.

This guide details the strategic application of stable isotopes (specifically


C-labeled analogs ) to overcome these hurdles. We move beyond basic detection to outline rigorous protocols for absolute quantification and metabolic flux analysis (MFA), establishing a self-validating framework for exploratory studies.

Part 1: The Mechanistic Basis of 9-PAHSA

Understanding the structural biology of 9-PAHSA is a prerequisite for designing isotope-based experiments. 9-PAHSA is formed by the esterification of palmitic acid (C16:0) to the 9-hydroxy position of stearic acid (C18:0).

Biosynthesis and Signaling Architecture

The physiological relevance of 9-PAHSA stems from its dual-action signaling:

  • GPR120 Agonism: It binds to the G-protein coupled receptor GPR120 (FFAR4), enhancing glucose uptake in adipocytes via GLUT4 translocation.

  • Anti-Inflammatory Action: It suppresses LPS-induced cytokine secretion in macrophages.[3]

The biosynthesis involves the coupling of a hydroxy-fatty acid (HFA) and a fatty acyl-CoA, likely mediated by specific acyltransferases (ATs) which are currently under intense investigation.

Pathway Visualization

The following diagram illustrates the validated signaling and biosynthetic nodes for 9-PAHSA.

G cluster_synthesis De Novo Biosynthesis cluster_signaling Signaling Cascade Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Palmitate Palmitate (C16:0) AcetylCoA->Palmitate Stearate Stearate (C18:0) AcetylCoA->Stearate PAHSA 9-PAHSA Palmitate->PAHSA Acyltransferase HSA 9-Hydroxy Stearic Acid Stearate->HSA Hydroxylation HSA->PAHSA GPR120 GPR120 (Receptor) PAHSA->GPR120 Activation Galpha Gαq/11 GPR120->Galpha Inflam NF-κB Signaling GPR120->Inflam Inhibits GLUT4 GLUT4 Translocation Galpha->GLUT4 Stimulates

Figure 1: Biosynthetic origin of 9-PAHSA from glucose-derived fatty acids and its downstream signaling effects on glucose homeostasis and inflammation.

Part 2: Strategic Application of Stable Isotopes

In lipidomics, "close enough" is a failure state. Matrix effects in plasma and tissue can suppress ionization efficiency by >50%. Therefore, the use of a heavy isotope internal standard (IS) is not optional; it is the primary control for extraction recovery and ionization variability.

Selection of the Isotope Label

For 9-PAHSA,


C-labeling  is superior to Deuterium (D) labeling for two reasons:
  • Retention Time Stability: Deuterated lipids often elute slightly earlier than their endogenous counterparts in Reverse-Phase LC (the "deuterium isotope effect"). This separates the IS from the analyte, meaning the IS does not experience the exact same matrix suppression at the moment of ionization.

    
    C analogs co-elute perfectly, ensuring identical ionization conditions.
    
  • Stability:

    
    C labels on the fatty acid backbone are biologically and chemically inert, whereas deuterium can sometimes undergo exchange (scrambling) in acidic conditions or specific enzymatic environments.
    

Recommended Standard:


C

-9-PAHSA
(Palmitic acid moiety fully labeled).
  • Why: It provides a mass shift of +16 Da, moving the precursor and the primary fragment ion well outside the interference window of the endogenous lipid.

Part 3: Analytical Workflow (LC-MS/MS)

This section defines the "Gold Standard" protocol for absolute quantification.

Sample Preparation (Liquid-Liquid Extraction)
  • Principle: A modified Folch or Bligh-Dyer extraction is used. The internal standard must be spiked before any solvent is added to the tissue/plasma to account for extraction losses.

Protocol:

  • Spike: Add 10 pmol of

    
    C
    
    
    
    -9-PAHSA
    to 100 µL of plasma or 20 mg of homogenized tissue.
  • Extract: Add 2 mL Chloroform:Methanol (2:1 v/v). Vortex vigorously for 30s.

  • Phase Separation: Add 0.5 mL water (or 0.9% NaCl) to induce phase separation. Centrifuge at 3000 x g for 10 min at 4°C.

  • Collection: Collect the lower organic phase (containing lipids).

  • Enrichment (Optional but Recommended): Pass the organic extract through a Solid Phase Extraction (SPE) cartridge (Silica or Aminopropyl) to separate neutral lipids (Triglycerides) from polar lipids (FAHFAs). Elute FAHFAs with Ethyl Acetate/Ether.

  • Reconstitution: Dry under N

    
     and reconstitute in 100 µL Methanol:Acetonitrile:Water (6:2:2).
    
LC-MS/MS Configuration
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6495).

  • Ionization: Negative Electrospray Ionization (ESI-). FAHFAs ionize best in negative mode due to the carboxylic acid group.

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water (0.1% Formic Acid or 10mM Ammonium Acetate).

    • B: Acetonitrile/Isopropanol (0.1% Formic Acid).

MRM Transitions (The Self-Validating Key)

To ensure specificity, monitor the following transitions. The ratio between the Quantifier and Qualifier ions must remain constant.

AnalytePrecursor Ion (

)
Product Ion (

)
TypeOrigin of Fragment
9-PAHSA 537.5255.2Quantifier Palmitate anion ([C

H

O

]-)
9-PAHSA 537.5299.3Qualifier9-Hydroxy Stearate anion

C

-9-PAHSA
553.5271.2Quantifier

C

-Palmitate anion (+16 Da)

C

-9-PAHSA
553.5299.3Qualifier9-Hydroxy Stearate (Unlabeled)

Note: In the


C

standard, the hydroxystearic acid part is usually unlabeled, so the qualifier ion (299) remains the same mass as endogenous, but the precursor is heavier.
Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS (13C16-9-PAHSA) Sample->Spike Extract LLE Extraction (CHCl3/MeOH) Spike->Extract SPE SPE Enrichment (Remove TGs) Extract->SPE LC LC Separation (C18 Column) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio Endogenous/IS) MS->Data

Figure 2: Step-by-step analytical workflow ensuring rigorous quantification via internal standardization.

Part 4: Experimental Protocol: Metabolic Flux Analysis (MFA)

While static quantification tells you how much 9-PAHSA is present, Metabolic Flux Analysis (MFA) tells you how fast it is being made or broken down. This is critical for understanding if a drug increases 9-PAHSA by stimulating synthesis or blocking degradation.

Protocol: Tracing De Novo Lipogenesis

Objective: Determine the rate of 9-PAHSA synthesis from glucose.

  • Tracer: [U-

    
    C
    
    
    
    ]-Glucose
    .
  • Cell System: 3T3-L1 Adipocytes (differentiated).

  • Method:

    • Switch media to glucose-free DMEM supplemented with 25 mM [U-

      
      C
      
      
      
      ]-Glucose.
    • Incubate for time points: 0, 6, 12, 24 hours.

    • Extract lipids as per Section 3.1.

  • Analysis:

    • Monitor isotopologues of Palmitate (M+16) and 9-PAHSA.

    • Since 9-PAHSA is Palmitate + Hydroxystearate, you will see a distribution of isotopologues.

    • Key Signal: Appearance of M+16 (labeled palmitate incorporated) and M+18 (labeled stearate incorporated) mass shifts in the 9-PAHSA parent ion.

Data Interpretation & Pitfalls
  • Regioisomer Interference: 9-PAHSA often co-elutes with 10-PAHSA or 11-PAHSA. You must use a high-quality C18 column and a slow gradient (e.g., 1% B change per minute) to resolve these. If peaks merge, your quantification will be the sum of isomers, not specific to 9-PAHSA.

  • Background Contamination: Palmitic acid is ubiquitous in lab plastics. Use glass inserts and solvent-washed glassware to prevent high background noise in the m/z 255 channel.

References

  • Yore, M. M., et al. (2014). "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[3] Cell, 159(2), 318-332.

  • Nelson, A. T., et al. (2022). "A Liquid Chromatography–Mass Spectrometry-Based Workflow for Measurement of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)." Metabolites, 12(5), 424.

  • Kuda, O., et al. (2016). "Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties." Diabetes, 65(9), 2580-2590.

  • Brejchova, K., et al. (2020). "Synthesis and Regioisomeric Separation of FAHFAs." Analytical Chemistry, 92(19), 13396–13404.

  • Syed, I., et al. (2018). "Palmitic Acid Hydroxy Stearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis."[3] Cell Metabolism, 27(2), 419-427.

Sources

Foundational

9-PAHSA 13C4: The Precision Tool for Lipidomics Quantification

An In-Depth Technical Guide for Lipid Researchers Executive Summary The discovery of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) , particularly 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid), has reshaped ou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Lipid Researchers

Executive Summary

The discovery of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) , particularly 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid), has reshaped our understanding of immunometabolism. 9-PAHSA exhibits potent anti-diabetic and anti-inflammatory properties, yet its quantification in biological matrices remains one of the most challenging tasks in modern lipidomics.[1][2][3][4]

The primary obstacles are threefold: low endogenous abundance (pmol/mL range), structural isomerism (e.g., separating 9-PAHSA from 5-PAHSA), and isobaric interference from ceramides.

This guide details the application of 9-PAHSA 13C4 as the definitive internal standard to overcome these hurdles. It provides a validated, self-correcting workflow for the absolute quantification of 9-PAHSA, moving beyond relative fold-change data to precise molar concentrations required for drug development and metabolic phenotyping.

Part 1: The Biochemistry & Significance of 9-PAHSA

The Biological Mechanism

9-PAHSA is an endogenous lipid synthesized in adipose tissue. Its levels are downregulated in insulin-resistant states and upregulated by fasting.

  • Mechanism of Action: It activates GPR120 (free fatty acid receptor 4) to enhance insulin-stimulated glucose uptake and suppresses inflammation via GPR40 .

  • Metabolic Flux: 9-PAHSA is hydrolyzed by AIG1 (Androgen-Induced Gene 1) and ADTRP (Androgen-Dependent TFPI-Regulating Protein). Inhibiting these hydrolases is a current therapeutic strategy to boost endogenous PAHSA levels.

Why 13C4 Labeling?

Standard deuterated isotopes (e.g., d31-PAHSA) are available, but 13C4-9-PAHSA offers distinct advantages for LC-MS/MS:

  • Co-Elution: The 13C label adds mass (approx. +4 Da) without significantly altering the hydrophobicity or retention time compared to the endogenous analyte. Deuterium labels can sometimes cause a "deuterium isotope effect," shifting retention time and leading to ionization differences between the standard and the analyte.

  • Fragment Stability: The 13C atoms are located on the palmitic acid chain (positions 1, 2, 3, 4). Upon fragmentation (MS/MS), the label remains with the specific quantifier ion, ensuring high specificity.

Part 2: Analytical Challenges & Solutions

The Isomer Problem (9- vs 5-PAHSA)

9-PAHSA and 5-PAHSA are regioisomers with identical molecular formulas (


) and precursor masses (

537.5). They cannot be distinguished by mass alone.
  • Solution: They must be separated chromatographically. 9-PAHSA typically elutes slightly earlier than 5-PAHSA on C18 columns under optimized isocratic conditions.

The Ceramide Interference

C16:0 Ceramide is a major interference.

  • The Trap: C16:0 Ceramide (

    
    ) has an isotope peak at 
    
    
    
    537.5. It also fragments to a palmitate ion (
    
    
    255.2).[3]
  • The Fix: Ceramides are neutral lipids, while PAHSAs are acidic. Using an alkaline mobile phase (0.03% NH4OH) shifts the retention time of the acidic PAHSA (due to deprotonation) while the neutral ceramide remains unaffected, creating necessary separation.

Part 3: Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path from sample to data, highlighting the specific insertion point of the 13C4 standard.

LipidomicsWorkflow Sample Biological Sample (Serum/Tissue) Spike Spike-in Internal Standard (9-PAHSA 13C4) Sample->Spike Step 1: Normalization Extract Biphasic Extraction (Folch/MTBE) Spike->Extract Step 2: Homogenization SPE Solid Phase Extraction (Silica Cartridge) Extract->SPE Step 3: Enrichment LCMS LC-MS/MS Analysis (Negative Mode) SPE->LCMS Step 4: Separation Data Quantification (Peak Area Ratio) LCMS->Data Step 5: Calculation

Caption: Validated workflow for FAHFA quantification. The 13C4 standard is added BEFORE extraction to correct for recovery losses.

Step-by-Step Methodology
Step 1: Sample Preparation & Spike-In
  • Tissue: 50-100 mg adipose tissue or liver.

  • Serum: 100-200 µL.

  • Internal Standard Addition: Add 10 pmol of 9-PAHSA 13C4 to the sample before adding extraction solvents. This accounts for extraction efficiency (usually 60-80% for FAHFAs).

Step 2: Lipid Extraction

Use a modified Folch or MTBE method.

  • Add 1.5 mL Methanol and 3 mL Chloroform (containing the IS).

  • Vortex and centrifuge to separate phases.

  • Collect the organic (lower) phase.

  • Critical: Dry down under nitrogen.

Step 3: Solid Phase Extraction (SPE) Enrichment

FAHFAs are low abundance; direct injection often fails. Use Silica cartridges (e.g., Strata SI-1, 500 mg).

  • Pre-Wash (Crucial): Wash cartridge with Ethyl Acetate before conditioning to remove plasticizers/background PAHSAs from the cartridge itself.

  • Condition: Hexane.[3]

  • Load: Reconstitute sample in Chloroform.

  • Wash: Elute neutral lipids (Triglycerides) with 95:5 Hexane:Ethyl Acetate .

  • Elute FAHFAs: Elute with 100% Ethyl Acetate .

Step 4: LC-MS/MS Parameters

Instrument: Triple Quadrupole (QqQ) Mass Spectrometer. Ionization: Electrospray Ionization (ESI), Negative Mode.

Chromatography (Isocratic Method for Isomers):

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[3]

  • Mobile Phase: 93% Methanol / 7% Water.[3]

  • Modifier: 5 mM Ammonium Acetate + 0.03% Ammonium Hydroxide (NH4OH) .[3]

  • Note: The 0.03% NH4OH is higher than standard (0.01%) to ensure separation from ceramides.[3]

MRM Transitions Table:

AnalytePrecursor Ion (Q1)Product Ion (Q3)RoleCollision Energy (V)
9-PAHSA (Endogenous) 537.5 [M-H]-255.2 (Palmitate)Quantifier~30
537.5 [M-H]-299.3 (9-HSA)Qualifier~28
9-PAHSA 13C4 (Standard) 541.5 [M-H]-259.2 (13C4-Palmitate)Internal Std~30
C16:0 Ceramide (Interference)536.5 [M-H]-255.2Interference-

Part 4: Data Interpretation & Validation

Calculation of Concentration

Quantification is performed using the Area Ratio method.



Quality Control (QC) Criteria
  • Retention Time Matching: The endogenous 9-PAHSA peak must elute at the exact same time (± 0.05 min) as the 13C4 standard.

  • Transition Ratio: The ratio of the Quantifier (255.2) to Qualifier (299.3) ion for the endogenous peak must match the authentic standard within 20%.

  • Linearity: Calibration curves (spiked matrix) should show

    
     over the range of 0.1 pmol to 100 pmol.
    
Pathway Visualization

Understanding the flux is key for interpreting results.

PAHSA_Metabolism PalCoA Palmitoyl-CoA PAHSA 9-PAHSA (Bioactive Lipid) PalCoA->PAHSA Acyltransferase Activity HSA 9-Hydroxy Stearic Acid (9-HSA) HSA->PAHSA Degradation Fatty Acid + Hydroxy Fatty Acid PAHSA->Degradation Hydrolysis ATGL ATGL (Biosynthesis) ATGL->PAHSA AIG1 AIG1 / ADTRP (Hydrolysis) AIG1->Degradation

Caption: Metabolic regulation of 9-PAHSA. AIG1 and ADTRP are the primary hydrolases controlling endogenous levels.

References

  • Yore, M. M., et al. (2014).[5][6] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][2][4][5][7] Cell, 159(2), 318-332.[5] Link

  • Kuda, O., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.[1][3][4][7] Nature Protocols, 11, 1052–1063. Link

  • Nelson, A. T., et al. (2020). A Faster Protocol for Endogenous FAHFA Measurements. Journal of Lipid Research, 61(11). Link

  • Cayman Chemical. (n.d.). 9-PAHSA 13C4 Product Information. Link

Sources

Exploratory

Therapeutic Potential & Translational Mechanics of 9-PAHSA: A Technical Guide

Executive Summary 9-Palmitic acid hydroxy stearic acid (9-PAHSA) represents a paradigm shift in bioactive lipid research. Belonging to the class of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), 9-PAHSA has...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 9-Palmitic acid hydroxy stearic acid (9-PAHSA) represents a paradigm shift in bioactive lipid research. Belonging to the class of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), 9-PAHSA has emerged as a potent endogenous regulator of metabolism and inflammation.[1][2] Unlike traditional lipids that primarily serve as energy substrates or membrane components, 9-PAHSA functions as a signaling molecule with dual efficacy: enhancing insulin sensitivity via GPR120 (FFAR4) activation and suppressing inflammation through distinct GPCR antagonism. This guide synthesizes the mechanistic basis, therapeutic applications, and critical experimental protocols required for 9-PAHSA research.

Molecular Architecture & Biosynthesis

9-PAHSA is formed by the esterification of palmitic acid to the 9-hydroxy position of stearic acid. This specific regiochemistry is critical; while multiple isomers exist (e.g., 5-PAHSA), 9-PAHSA shows the strongest correlation with insulin sensitivity in humans.

  • Endogenous Biosynthesis: Synthesized in adipocytes and liver, regulated by ChREBP (Carbohydrate-Responsive Element-Binding Protein).

  • Structural Advantage: The branched structure confers resistance to rapid degradation by standard lipases, though it is susceptible to specific FAHFA-hydrolases (e.g., AIG1, ADTRP).

Mechanistic Pharmacology

The therapeutic value of 9-PAHSA lies in its pleiotropic signaling profile. It acts as a "metabolic brake" on inflammation while simultaneously accelerating glucose uptake.

The GPR120 Agonist Pathway

9-PAHSA activates G-protein coupled receptor 120 (GPR120/FFAR4), a receptor known to mediate the anti-inflammatory and insulin-sensitizing effects of omega-3 fatty acids.

  • Metabolic Effect: Stimulates GLUT4 translocation to the plasma membrane in adipocytes, enhancing glucose uptake.

  • Incretin Effect: Stimulates GLP-1 secretion from intestinal L-cells.

The Immunomodulatory Paradox (Agonism vs. Antagonism)

Recent data indicates a complex mechanism where 9-PAHSA acts as an agonist for GPR120 but an antagonist for specific chemokine receptors (CCR6, CCR7, CXCR4).[2] This dual action dampens the recruitment of pro-inflammatory immune cells to metabolic tissues.

Visualization: 9-PAHSA Signaling Topology

G cluster_0 Adipocyte / L-Cell Surface cluster_1 Intracellular Effectors PAHSA 9-PAHSA GPR120 GPR120 (FFAR4) PAHSA->GPR120 Agonism (IC50 ~19µM) CXCR Chemokine Receptors (CCR6, CXCR4) PAHSA->CXCR Antagonism (IC50 ~2-4µM) NFkB NF-κB Complex PAHSA->NFkB Indirect Inhibition Gq Gq/11 Protein GPR120->Gq CXCR->NFkB Pro-inflammatory Signal GLUT4 GLUT4 Translocation Gq->GLUT4 Adipocytes GLP1 GLP-1 Secretion Gq->GLP1 Enteroendocrine Cells

Figure 1: Dual signaling mechanism of 9-PAHSA involving GPR120 agonism for metabolic control and Chemokine Receptor antagonism for immune suppression.

Therapeutic Frontiers

Type 2 Diabetes (T2D) & Insulin Resistance[3][4]
  • Evidence: Serum 9-PAHSA levels are significantly reduced in insulin-resistant humans.[3][4]

  • Action: Chronic treatment restores insulin sensitivity in high-fat diet (HFD) mice.[4]

  • Controversy Note: While acute administration showed variable results in some industry-led studies (e.g., Sanofi), chronic administration consistently demonstrates efficacy, suggesting the mechanism relies on membrane remodeling or long-term anti-inflammatory shifts rather than immediate receptor occupancy.

Cardiovascular Health[5]
  • Mechanism: Reduction of myocardial hypertrophy and vascular calcification.[4]

  • Pathway: Promotion of autophagic flux in cardiomyocytes, clearing damaged organelles and reducing oxidative stress in diabetic cardiomyopathy models.

Inflammatory Bowel Disease (Colitis)[6][7][8]
  • Application: 9-PAHSA levels are reduced in ulcerative colitis.

  • Efficacy: Oral administration protects against DSS-induced colitis by reducing cytokine production (TNF-α, IL-1β) and preserving mucosal integrity.

Preclinical Validation & Experimental Protocols

Table 1: Summary of Key Preclinical Efficacy Data
Disease ModelDosage / RouteDurationKey OutcomeReference
Diet-Induced Obesity (Mice) 30-50 mg/kg (Oral)Chronic (4-12 wks)Improved glucose tolerance; reduced adipose inflammation.Yore et al. (2014)
Db/db (Diabetic Cardiomyopathy) 50 mg/kg (Oral)4 weeksReduced myocardial hypertrophy; increased autophagy.Li et al. (2021)
DSS-Induced Colitis 50 mg/kg (Oral)7 daysReduced colon shortening; suppressed pro-inflammatory cytokines.Lee et al. (2016)
Protocol 1: In Vivo Administration (Oral Gavage)

Objective: To assess chronic insulin-sensitizing effects in mice.

  • Vehicle Preparation: 9-PAHSA is lipophilic.[4] Dissolve in a vehicle of 50% PEG400 / 0.5% Tween-80 / 49.5% water. Note: Avoid 100% DMSO as it may induce independent metabolic stress.

  • Dosage: 30–50 mg/kg body weight.

  • Timing: Administer daily at the onset of the light cycle (inactive phase) to minimize stress-induced glucose fluctuations.

  • Validation: Perform Glucose Tolerance Test (GTT) after 2 weeks of treatment. Fast mice for 6 hours (not overnight) to preserve metabolic flexibility.

Protocol 2: Critical Lipidomics Analysis (Measuring Endogenous Levels)

Context: Accurate measurement is plagued by isomer co-elution and ceramide interference. This protocol utilizes an optimized LC-MS/MS method.

Workflow Visualization:

L cluster_QC Quality Control Criticals Sample Serum/Tissue Sample Extract Liquid-Liquid Extraction (Chloroform:Methanol) Sample->Extract Sep Chromatography (Reverse Phase C18) Extract->Sep MS MS/MS Detection (MRM Mode) Sep->MS Data Quantification MS->Data QC1 Alkaline Mobile Phase (0.03% NH4OH) QC1->Sep Essential for Sensitivity QC2 Isomer Separation (9- vs 5-PAHSA) QC2->Data Prevents False Positives

Figure 2: Optimized Lipidomics Workflow. The use of ammonium hydroxide in the mobile phase is critical for enhancing ionization and separating isomers.

Step-by-Step Methodology:

  • Extraction: Use a modified Bligh-Dyer method. Spike samples with internal standard (e.g., 13C4-9-PAHSA) before extraction to account for recovery loss.

  • LC Separation: Use a C18 column.

    • Critical Factor: Use a mobile phase containing 0.03% NH4OH (ammonium hydroxide). This alkaline pH significantly enhances the ionization of FAHFAs in negative mode compared to acidic mobile phases and improves the separation of 9-PAHSA from its structural isomer 5-PAHSA.

  • MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the transition from the parent ion [M-H]- to the fatty acid fragment (e.g., palmitate).

Challenges in Drug Development

  • Synthesis Scalability: Regioselective synthesis of the ester bond at the 9-position requires protecting group chemistry that is costly to scale.

  • Bioavailability: As a lipid, oral bioavailability is decent but requires formulation (e.g., lipid-based delivery systems) to ensure consistent plasma exposure.

  • Target Engagement: The high micromolar concentrations required for chemokine antagonism (IC50 ~2-10 µM) suggest that therapeutic dosing must achieve high plasma levels, raising concerns about off-target lipid effects.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[4] Cell, 159(2), 318-332. Link

  • Li, X., et al. (2021). 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice.[4] Frontiers in Pharmacology. Link

  • Bielohuby, M., et al. (2018). Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice.[5] Cell Metabolism. Link

  • Kolar, M. J., et al. (2018). A Faster Protocol for Endogenous FAHFA Measurements. Analytical Chemistry. Link

  • Syed, I., et al. (2018). Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects.[6] Cell Metabolism. Link

  • Harden, J. L., et al. (2023). 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors.[2] Frontiers in Immunology. Link

Sources

Foundational

Targeted Metabolomics of 9-PAHSA: A Protocol for Isotope Dilution LC-MS/MS Using 9-PAHSA-13C4

Executive Summary This technical guide outlines a rigorous methodology for the quantification of 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) in biological matrices using the stable isotope internal standard 9-PAHSA-13C4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous methodology for the quantification of 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) in biological matrices using the stable isotope internal standard 9-PAHSA-13C4 . 9-PAHSA is a bioactive lipid from the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) class, known for its potent anti-diabetic and anti-inflammatory properties. Accurate measurement of endogenous 9-PAHSA is challenging due to its low physiological abundance (nanomolar range) and structural similarity to other lipids. This guide provides a self-validating workflow integrating solid-phase extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure high specificity and recovery.

Part 1: Scientific Foundation & Mechanism

The Biology of 9-PAHSA

9-PAHSA is an endogenous lipid formed by the esterification of palmitic acid to 9-hydroxystearic acid (9-HSA).[1][2] It functions as a signaling lipid, primarily activating GPR120 (FFAR4) , a G-protein coupled receptor involved in metabolic regulation and inflammation control.

  • Metabolic Impact: Enhances insulin sensitivity and stimulates GLP-1 secretion.[1]

  • Pathology: Serum and adipose tissue levels of 9-PAHSA are significantly reduced in insulin-resistant states and Type 2 Diabetes.

  • Biosynthesis & Degradation: Synthesized likely via acyltransferases (e.g., ATGL transacylase activity) and degraded by FAHFA-specific hydrolases like AIG1 and ADTRP .

Why 9-PAHSA-13C4? (The Internal Standard)

For mass spectrometry, an isotopically labeled internal standard (ISTD) is non-negotiable for accurate quantitation.

  • Structure: 9-PAHSA-13C4 incorporates four Carbon-13 atoms at positions 1, 2, 3, and 4 of the palmitic acid moiety.[3]

  • Mass Shift: It introduces a +4 Da mass shift ([M-H]⁻ = 541.5) relative to endogenous 9-PAHSA ([M-H]⁻ = 537.5), preventing signal overlap while maintaining identical chromatographic retention time.

  • Normalization: It corrects for variations in extraction efficiency, ionization suppression (matrix effects), and instrument drift.

Part 2: Experimental Workflow & Protocols

Reagents & Standards
  • Analyte: 9-PAHSA (Unlabeled).[4]

  • Internal Standard: 9-PAHSA-13C4 (9-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid).[3]

  • Solvents: LC-MS grade Chloroform, Methanol, Water, Ethyl Acetate, Hexane.

  • Buffers: Citrate Buffer (pH 3.6) – Critical for keeping the carboxylic acid protonated during extraction.

Step-by-Step Methodology
Phase A: Sample Preparation & Extraction

Causality: We use a modified extraction to maximize lipid recovery while maintaining the acidic pH required to keep FAHFAs in the organic phase.

  • Sample Aliquot: Transfer 100-200 µL of serum or 50-100 mg of homogenized tissue (adipose/liver) into a glass tube.

  • Spiking (CRITICAL): Add 10 pmol of 9-PAHSA-13C4 internal standard before adding any extraction solvents.

    • Validation: Spiking at the start ensures the ISTD experiences the exact same extraction losses as the analyte.

  • Biphasic Extraction: Add 3 mL of Chloroform:Methanol (2:1 v/v) and 1 mL of Citrate Buffer (pH 3.6).

  • Agitation: Vortex vigorously for 1 minute; centrifuge at 2,500 x g for 10 minutes at 4°C.

  • Collection: Recover the lower organic phase (Chloroform layer) containing the lipids. Re-extract the aqueous phase once more to maximize recovery.

  • Drying: Evaporate the combined organic phases under a gentle stream of nitrogen gas.

Phase B: Solid Phase Extraction (SPE) Enrichment

Causality: FAHFAs are low-abundance lipids masked by high-abundance Triglycerides (TGs). SPE separates neutral lipids from the polar FAHFAs.

  • Column: Silica SPE cartridge (500 mg).

  • Conditioning: Wash with 6 mL Hexane.

  • Loading: Reconstitute dried sample in 200 µL Chloroform and load onto the cartridge.

  • Wash (Remove TGs): Elute with 6 mL of Hexane:Ethyl Acetate (95:5 v/v) .

    • Note: This fraction contains triglycerides and cholesterol esters. Discard or save for other analyses.

  • Elution (Enrich FAHFAs): Elute 9-PAHSA with 6 mL of Ethyl Acetate .

    • Mechanism:[5] The more polar ethyl acetate disrupts the hydrogen bonding of the FAHFA carboxyl group with the silica, releasing the analyte.

  • Final Drying: Dry the Ethyl Acetate fraction under nitrogen and reconstitute in 100 µL Methanol:Water (50:50) for LC-MS injection.

Phase C: LC-MS/MS Analysis

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6495). Mode: Negative Electrospray Ionization (ESI-).

Chromatography:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Acetic Acid (or 10 mM Ammonium Acetate).

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50) + 0.1% Acetic Acid.

  • Gradient: Ramp from 50% B to 99% B over 15 minutes. 9-PAHSA typically elutes late due to high hydrophobicity.

Mass Spectrometry Settings (MRM):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
9-PAHSA 537.5 [M-H]⁻255.2 (Palmitate)25-35Quantifier
9-PAHSA 537.5 [M-H]⁻299.3 (9-HSA)25-35Qualifier
9-PAHSA-13C4 541.5 [M-H]⁻259.2 (13C4-Palmitate)25-35Internal Standard

Note on Transitions: The primary transition for the ISTD (541.5 -> 259.2) tracks the labeled palmitic acid fragment. The mass shift of +4 Da is conserved in the fragment, confirming the specificity.

Part 3: Visualization & Logic

Analytical Workflow Diagram

This diagram visualizes the critical separation of Neutral Lipids (TGs) from FAHFAs during the SPE step, a common failure point in protocols lacking enrichment.

G Sample Biological Sample (Serum/Tissue) Spike Spike ISTD: 9-PAHSA-13C4 Sample->Spike Extract Liquid-Liquid Extraction (CHCl3/MeOH/Citrate) Spike->Extract PhaseSep Phase Separation Extract->PhaseSep Organic Organic Phase (Lipids) PhaseSep->Organic Aqueous Aqueous Phase (Discard) PhaseSep->Aqueous SPE_Load Load on Silica SPE Organic->SPE_Load Wash Wash: Hexane/EtOAc (95:5) SPE_Load->Wash Elute_TG Eluate 1: Neutral Lipids (Triglycerides) Wash->Elute_TG Elute_FAHFA Elute: Ethyl Acetate (100%) Wash->Elute_FAHFA Final Eluate 2: Enriched FAHFAs (Ready for LC-MS) Elute_FAHFA->Final

Caption: SPE workflow separating high-abundance neutral lipids from low-abundance FAHFAs to prevent ion suppression.

Biological Signaling Pathway

9-PAHSA exerts its effects primarily through GPR120. The pathway below illustrates the downstream effects leading to glucose uptake and anti-inflammatory response.

Pathway PAHSA 9-PAHSA GPR120 GPR120 / FFAR4 (Cell Membrane) PAHSA->GPR120 Activates Gq Gq Protein GPR120->Gq Inflam Inhibition of Inflammatory Cytokines GPR120->Inflam Via Beta-Arrestin? PKC PKC Gq->PKC GLUT4 GLUT4 Translocation PKC->GLUT4 Glucose Glucose Uptake (Insulin Sensitivity) GLUT4->Glucose

Caption: 9-PAHSA signaling via GPR120 promoting glucose uptake and reducing inflammation.[2][6][7]

Part 4: Data Interpretation & Quality Control

Calculation of Concentration

Use the Response Factor (RF) derived from the internal standard to calculate the absolute concentration of 9-PAHSA.



Where:

  • 
     = Integrated peak area of endogenous 9-PAHSA (m/z 537.5 -> 255.2).
    
  • 
     = Integrated peak area of 9-PAHSA-13C4 (m/z 541.5 -> 259.2).
    
  • 
     = Concentration of internal standard added (e.g., 10 pmol/sample).
    
Quality Control Parameters

To ensure data trustworthiness (Trustworthiness pillar):

  • Retention Time Match: The retention time of the endogenous peak must be within ±0.05 min of the 13C4 standard.

  • Signal-to-Noise (S/N): Quantifier peak must have S/N > 10.

  • Linearity: Calibration curves (using synthetic 9-PAHSA spiked into matrix or solvent) should have

    
    .
    
  • Recovery Check: Compare the area of the ISTD in the extracted sample vs. a neat standard injection. Recovery < 50% indicates issues with the SPE step or matrix suppression.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[8] Cell. [Link]

  • Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[2][8] Diabetes. [Link][7]

  • Brejchova, K., et al. (2020). Synthesis and Regioisomeric Identification of Fatty Acid Esters of Hydroxy Fatty Acids. Analytical Chemistry. [Link]

  • Nelson, A. T., et al. (2022). A Faster Protocol for Endogenous FAHFA Measurements. Journal of Lipid Research. [Link]

Sources

Protocols & Analytical Methods

Method

Targeted LC-MS/MS Protocol for 9-PAHSA Analysis using 13C4 Internal Standard

Abstract & Biological Significance Branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3] Among these, 9-PAHSA (Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Significance

Branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3] Among these, 9-PAHSA (Palmitic Acid-9-Hydroxy Stearic Acid) is the most well-characterized, noted for enhancing insulin sensitivity and glucose tolerance.

The Analytical Challenge: Quantifying 9-PAHSA is technically demanding due to:

  • Regioisomerism: It shares an identical molecular formula (

    
    ) and mass with other isomers (e.g., 5-PAHSA), which have distinct biological functions. Mass spectrometry alone cannot distinguish them; chromatographic separation is mandatory.
    
  • Low Abundance: Endogenous levels are often in the nanomolar range, requiring high-efficiency extraction and sensitive detection.

  • Hydrolysis Risk: The ester bond is susceptible to enzymatic hydrolysis during sample preparation.

This protocol details a robust LC-MS/MS workflow using a


-labeled internal standard (IS)  to ensure precise quantitation.

Experimental Design & Logic

Internal Standard Strategy ( )

While deuterated standards (e.g., d31-PAHSA) are common,


 labeling is superior for high-precision LC-MS because it eliminates the deuterium isotope effect , where deuterated compounds often elute slightly earlier than their native counterparts. Co-elution of the IS and analyte is critical for correcting matrix effects in real-time.

Labeling Logic & MRM Transitions: The Multiple Reaction Monitoring (MRM) transition depends on the location of the


 label.
CompoundLabel PositionPrecursor Ion (

)

Product Ion (

)

Logic
Native 9-PAHSA None537.5 255.2 Loss of Hydroxy-Stearic Acid; detection of Palmitate.
IS: 9-PAHSA-

Palmitate Chain 541.5 259.2 Both parent and fragment carry the label.
IS: 9-PAHSA-

Stearic Backbone 541.5 255.2 Parent is heavier; fragment (Palmitate) is unlabeled.

Note: This protocol assumes the label is on the Palmitate chain (Transition 541.5


 259.2), the most common synthesis route for stable isotope dilution.

Materials & Reagents

  • Standards: 9-PAHSA (Native) and 9-PAHSA-

    
     (Internal Standard).
    
  • Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water (

    
    ), Chloroform (
    
    
    
    ), Isopropanol (IPA).
  • Additives: Ammonium Fluoride (

    
    ) - Critical for enhancing ionization in negative mode compared to acetate.
    
  • Antioxidant: Butylated hydroxytoluene (BHT) to prevent lipid oxidation.

Sample Preparation Protocol

Objective: Isolate lipid fraction while preventing hydrolysis of the FAHFA ester bond.

Step 1: Lipid Extraction (Modified Bligh & Dyer)[4]
  • Sample: Thaw plasma/serum (100 µL) or tissue homogenate on ice.

  • Internal Standard Spike: Add 10 µL of 9-PAHSA-

    
      working solution (e.g., 500 nM in MeOH) to every tube immediately.
    
    • Why? Spiking before extraction corrects for extraction efficiency losses.

  • Monophasic Extraction: Add 1 mL of ice-cold Chloroform:Methanol (2:1, v/v) containing 0.01% BHT.

  • Vortex: 30 seconds vigorously.

  • Phase Separation: Add 200 µL

    
     (acidified with 0.1% Formic Acid).
    
    • Why Acidify? Keeps fatty acids protonated, improving partitioning into the organic phase.

  • Centrifuge: 3,000 x g for 10 mins at 4°C.

  • Collection: Transfer the lower organic phase (Chloroform) to a clean glass vial.

  • Re-extraction (Optional but recommended): Add 500 µL Chloroform to the remaining aqueous phase, vortex, centrifuge, and combine with the first organic fraction.

  • Drying: Evaporate solvent under a gentle stream of Nitrogen (

    
    ) at 30°C.
    
  • Reconstitution: Dissolve the dry residue in 100 µL Methanol:Water (50:50) .

    • Crucial: Ensure the solvent matches the LC starting conditions to prevent peak broadening.

Diagram: Extraction Workflow

ExtractionWorkflow Start Biological Sample (Plasma/Tissue) Spike Spike IS: 9-PAHSA-13C4 Start->Spike Extract Add CHCl3:MeOH (2:1) + 0.1% Formic Acid Spike->Extract PhaseSep Centrifuge (Phase Separation) Extract->PhaseSep Collect Collect Lower Organic Phase PhaseSep->Collect Lipids Waste Discard Aqueous Phase PhaseSep->Waste Aqueous/Proteins Dry Dry under N2 gas Collect->Dry Recon Reconstitute in 50:50 MeOH:H2O Dry->Recon LCMS Inject to LC-MS/MS Recon->LCMS

Caption: Step-by-step lipid extraction workflow ensuring IS equilibration and phase separation.

LC-MS/MS Conditions

Liquid Chromatography

Separation of 9-PAHSA from its isomer 5-PAHSA is the critical quality attribute (CQA) of this method.

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Column Temp: 55°C (Higher temp improves peak shape for lipids).

  • Flow Rate: 0.3 mL/min.

Mobile Phases:

  • A: Water + 0.5 mM Ammonium Fluoride (

    
    ).
    
  • B: Methanol/Acetonitrile (50:50) + 0.5 mM Ammonium Fluoride.

    • Note:

      
       provides 5-10x higher sensitivity than Ammonium Acetate for FAHFAs in negative mode.
      

Gradient Profile:

Time (min) % B Event
0.0 60 Initial hold
2.0 60 Isocratic loading
12.0 100 Linear ramp (Separation of isomers)
15.0 100 Wash
15.1 60 Re-equilibration

| 18.0 | 60 | End |

Mass Spectrometry
  • Ionization: Electrospray Ionization (ESI) - Negative Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Source Parameters (Typical for Triple Quad):

  • Spray Voltage: -3500 V.

  • Capillary Temp: 320°C.

  • Sheath Gas: 45 arb units.

MRM Table: | Analyte | Q1 (


) | Q3 (

) | Dwell (ms) | Collision Energy (V) | | :--- | :--- | :--- | :--- | :--- | | 9-PAHSA | 537.5 | 255.2 | 50 | 28 | | 9-PAHSA-

| 541.5 | 259.2 | 50 | 28 | | 5-PAHSA (Monitor) | 537.5 | 255.2 | 50 | 28 |

Note: 9-PAHSA and 5-PAHSA share the same transition.[2] They must be identified by Retention Time (RT). Typically, 9-PAHSA elutes slightly after 5-PAHSA on a C18 column.

Diagram: Fragmentation Mechanism

Fragmentation Parent 9-PAHSA Precursor [M-H]- = 537.5 CID Collision Induced Dissociation Parent->CID Ester Bond Cleavage Frag1 Palmitate Ion (Product) m/z = 255.2 CID->Frag1 Detected in Q3 Frag2 9-Hydroxy Stearic Acid (Neutral Loss) CID->Frag2 Neutral

Caption: MS/MS fragmentation of 9-PAHSA. The ester bond breaks, yielding the Palmitate anion.

Data Analysis & Validation

Identification (Isomer Differentiation)

Because 9-PAHSA and 5-PAHSA share the 537.5 > 255.2 transition, you must run pure standards of both during method setup.

  • Criterion: The peak in the sample must match the Retention Time (RT) of the 9-PAHSA authentic standard within ±0.05 min.

  • Resolution: Ensure valley-to-peak ratio < 10% between the isomers if they partially co-elute.

Quantification Calculation

Use the Area Ratio method:



Since the IS is


-labeled 9-PAHSA, the Response Factor is assumed to be 1.0.

Troubleshooting Guide

IssueProbable CauseSolution
Co-elution of 5-PAHSA Gradient too steep.Flatten the gradient between 60-90% B. Use a longer column (150mm).
Low Sensitivity Poor ionization or suppression.Switch mobile phase additive to Ammonium Fluoride (

). Check BHT purity.
High Background Contamination.PAHSA-like lipids are found in some plasticware. Use glass vials and inserts only.
IS Signal Drift

label position mismatch.
Verify if the label is on the Palmitate (product changes) or Stearate (product static) side.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties. Diabetes, 65(9), 2580-2590. [Link]

  • Nelson, A. T., et al. (2017). Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation. Journal of the American Chemical Society, 139(14), 4969–4972. [Link]

  • Brejchova, K., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples. Biomolecules, 10(7), 1063. [Link]

Sources

Application

Application Note: 9-PAHSA 13C4 as a Tracer for Metabolic Flux and Quantitation

Topic: Using 9-PAHSA 13C4 as a Tracer in Metabolic Studies Content Type: Detailed Application Note and Protocol Abstract Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with potent anti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 9-PAHSA 13C4 as a Tracer in Metabolic Studies Content Type: Detailed Application Note and Protocol

Abstract

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2] Among them, 9-PAHSA (9-(Palmitoyloxy)stearic acid) is the most well-characterized isomer. Despite its therapeutic potential, the low endogenous abundance of FAHFAs and their rapid turnover by hydrolases (AIG1 and ADTRP) make accurate measurement challenging. This guide details the application of 9-PAHSA 13C4 —a stable isotope-labeled analog—as both a metabolic tracer for kinetic studies and an internal standard for absolute quantification. We provide a validated workflow for lipid extraction, solid-phase extraction (SPE) enrichment, and LC-MS/MS analysis, ensuring high sensitivity and data integrity.

Introduction & Mechanistic Rationale

Why 9-PAHSA?

9-PAHSA is synthesized in adipose tissue and liver, regulated by the transcription factor ChREBP. It acts as a signaling lipid by activating GPR120 (enhancing insulin sensitivity) and inhibiting histone deacetylases (HDACs). Its levels are downregulated in insulin-resistant states, making it a critical biomarker and therapeutic target.

The Role of the 13C4 Tracer

The 13C4-labeled 9-PAHSA (typically labeled on the palmitic acid moiety or the carboxyl carbons) serves two distinct experimental purposes:

  • Metabolic Flux Tracer (In Vivo/Ex Vivo):

    • Clearance Kinetics: When injected intravenously, the decay of the 13C4 tracer allows calculation of the plasma half-life (

      
      ) and clearance rate, which is governed by the hydrolases AIG1 and ADTRP.
      
    • Tissue Uptake: Tracking the appearance of the tracer in specific tissues (BAT, WAT, Liver) reveals biodistribution profiles.

    • Hydrolysis Tracking: By monitoring the formation of 13C4-Palmitate (the hydrolysis product), researchers can quantify real-time degradation activity.

  • Internal Standard (Quantification):

    • Matrix Correction: FAHFAs are lipophilic and suffer from ion suppression by triglycerides (TGs). The 13C4 co-elutes with endogenous 9-PAHSA, experiencing the exact same matrix effects, thus providing the most accurate normalization factor.

Experimental Design & Workflow

Study Types
Experiment TypeObjectiveTracer AdministrationSampling Timepoints
Pharmacokinetics (PK) Determine

and clearance
IV Bolus (e.g., 5 mg/kg)2, 5, 10, 30, 60 min
Biodistribution Measure tissue uptakeOral or IVTerminal collection at peak (e.g., 30 min)
Quantification Measure endogenous levelsSpike into lysate (Ex vivo)N/A (Added during extraction)
Hydrolysis Assay Measure AIG1/ADTRP activityIncubate with lysate0, 15, 30, 60 min
Metabolic Pathway Visualization

The following diagram illustrates the synthesis, signaling, and hydrolytic degradation pathways of 9-PAHSA, highlighting where the tracer is applied.

G cluster_0 Biosynthesis (Adipose/Liver) cluster_1 Experimental Input cluster_2 Catabolism & Signaling Glucose Glucose Palmitate Palmitate (C16:0) Glucose->Palmitate DNL (FASN) Stearate Stearate (C18:0) Palmitate->Stearate Elongation PAHSA 9-PAHSA (Endogenous) Palmitate->PAHSA FAHFA Synthase (ATGL?) Stearate->PAHSA GPR120 GPR120 Receptor (Anti-inflammatory) PAHSA->GPR120 Activation Hydrolases AIG1 / ADTRP (Hydrolases) PAHSA->Hydrolases Substrate Tracer 9-PAHSA 13C4 (Tracer/Standard) Tracer->GPR120 Binding Tracer->Hydrolases Competition/Tracking Products 13C4-Palmitate + 9-OH-Stearate Hydrolases->Products Hydrolysis

Caption: 9-PAHSA biosynthetic and hydrolytic pathways. The 13C4 tracer mimics endogenous PAHSA, allowing monitoring of hydrolase activity (AIG1/ADTRP) and receptor interaction.

Protocol: Sample Preparation & Extraction

Critical Note: FAHFAs are low-abundance lipids. Standard total lipid extractions often fail due to ion suppression by triglycerides. This protocol includes a mandatory Solid Phase Extraction (SPE) step.

Materials
  • Tracer: 9-PAHSA-13C4 (e.g., from Cayman Chemical or Avanti Polar Lipids).

  • Solvents: LC-MS grade Chloroform, Methanol, Hexane, Ethyl Acetate.

  • SPE Cartridges: Strata SI-1 Silica (55 µm, 70 Å), 500 mg / 3 mL (Phenomenex or equivalent).

Lipid Extraction (Modified Bligh & Dyer)
  • Sample Aliquot:

    • Plasma: 200 µL.

    • Tissue: 50–100 mg (homogenized in PBS).

  • Internal Standard Spiking:

    • Add 10 pmol of 9-PAHSA 13C4 to every sample before extraction. This corrects for extraction efficiency.

  • Biphasic Extraction:

    • Add 1.5 mL Methanol + 3.0 mL Chloroform + 1.3 mL PBS (adjust volumes to maintain 1:1:0.9 ratio).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 2,200 x g for 10 min at 4°C.

  • Collection:

    • Recover the bottom organic layer (Chloroform) into a clean glass vial.[3]

    • Dry under a gentle stream of Nitrogen (

      
      ).
      
Solid Phase Extraction (SPE) Enrichment

This step separates neutral lipids (TGs) from FAHFAs.

  • Conditioning: Wash SPE cartridge with 6 mL Ethyl Acetate, then 6 mL Hexane.[4]

  • Loading: Reconstitute dried lipid extract in 200 µL Chloroform and load onto the cartridge.

  • Wash (Remove TGs): Elute with 6 mL of 5% Ethyl Acetate in Hexane . Discard this fraction (contains Triglycerides).

  • Elution (Collect FAHFAs): Elute with 4 mL of Ethyl Acetate . Collect this fraction.

  • Reconstitution: Dry the FAHFA fraction under

    
     and reconstitute in 100 µL Methanol:Chloroform (1:1) for LC-MS.[3][5][6][7][8]
    

LC-MS/MS Analytical Method[1][4][6][7][10]

Chromatography Conditions
  • Column: Kinetex C18 (2.1 x 100 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: Water/Methanol (60:40) + 5 mM Ammonium Acetate.

  • Mobile Phase B: Isopropanol/Methanol (90:10) + 5 mM Ammonium Acetate.

  • Flow Rate: 0.25 mL/min.

  • Gradient:

    • 0 min: 30% B

    • 10 min: 100% B

    • 15 min: 100% B

    • 15.1 min: 30% B (Re-equilibration)

Mass Spectrometry Settings (MRM)

Operate in Negative Electrospray Ionization (ESI-) mode. FAHFAs ionize best as


.
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Note
9-PAHSA (Endogenous) 537.5255.225Transitions to Palmitate
9-PAHSA 13C4 (Tracer) 541.5259.225Assumes 13C4 on Palmitate
9-PAHSA 13C4 (Alt) 541.5255.225Assumes 13C4 on Stearate

Note: Verify the specific labeling position of your standard. If the 13C4 is on the palmitic acid chain, the product ion will shift (+4 Da). If on the stearic acid chain, the neutral loss changes, but the detected palmitate fragment remains 255.2.

Data Analysis & Calculation

Quantification (Concentration)

Calculate the concentration of endogenous 9-PAHSA using the peak area ratio:



Flux/Hydrolysis Calculation

For activity assays (e.g., AIG1 activity), calculate the Percent Hydrolysis :



Alternatively, measure the appearance of the product (13C4-Palmitate ) if the background palmitate levels are too high to allow sensitive detection of unlabeled product.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2] Cell, 159(2), 318-332. Link

  • Kolar, M. J., et al. (2019). A Faster Protocol for Endogenous FAHFA Measurements. Analytical Chemistry, 91(6), 3806–3813. Link

  • Ertunc, M. E., et al. (2020).[1] AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice.[1][2] Journal of Biological Chemistry, 295(17), 5868-5878. Link

  • Parsons, W. H., et al. (2016). AIG1 and ADTRP are atypical integral membrane hydrolases that degrade bioactive FAHFAs.[9] Nature Chemical Biology, 12(5), 367-372. Link

  • Brejchova, K., et al. (2020).[2][4] Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples. Molecules, 25(14), 3201. Link

Sources

Method

sample preparation for 9-PAHSA quantification in plasma

Application Note: High-Sensitivity Quantification of 9-PAHSA in Plasma Part 1: Executive Summary & Scientific Rationale The Challenge: Why 9-PAHSA is Difficult to Measure 9-Palmitic acid hydroxy stearic acid (9-PAHSA) is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 9-PAHSA in Plasma

Part 1: Executive Summary & Scientific Rationale

The Challenge: Why 9-PAHSA is Difficult to Measure 9-Palmitic acid hydroxy stearic acid (9-PAHSA) is a bioactive lipid with potent anti-diabetic and anti-inflammatory properties. However, its quantification in plasma presents three distinct analytical hurdles that standard lipidomics workflows often fail to address:

  • Regioisomeric Complexity: 9-PAHSA is isobaric with other FAHFA isomers (e.g., 5-PAHSA, 12-PAHSA). These isomers have identical precursor and product ions in Mass Spectrometry. Causality: Accurate quantification relies entirely on chromatographic resolution, not just mass accuracy.

  • Ex Vivo Hydrolysis: As an ester, 9-PAHSA is susceptible to plasma esterases/lipases. Improper sample handling leads to falsely elevated free fatty acids and lost analyte.

  • The "Plasticware" & SPE Background Effect: A critical, often overlooked issue is that standard Solid Phase Extraction (SPE) cartridges and certain plastic polymers can leach interfering contaminants or contain high background levels of PAHSAs, leading to false positives (Brejchova et al., 2020).

The Solution: This protocol utilizes a Modified Micro-Scale Liquid-Liquid Extraction (LLE) . We prioritize LLE over SPE to eliminate cartridge-induced background noise. We employ a specific reverse-phase LC gradient optimized to resolve the 9-isomer from its 5- and 12- counterparts.

Part 2: Pre-Analytical Considerations (The "Hidden" Steps)

Trustworthiness Check: Data integrity begins before the sample reaches the lab.

  • Matrix Selection: EDTA Plasma is preferred over Heparin or Serum. Heparin can interfere with certain PCR downstream applications (if multi-omics is intended), and serum coagulation releases platelet lipids that may skew profiles.

  • Enzyme Inhibition (Critical): Immediately upon collection, plasma should be treated to prevent hydrolysis.

    • Action: Add Orlistat (Tetrahydrolipstatin) or Paraoxon to a final concentration of 50 µM.

    • Why: This inhibits gastric and pancreatic lipases that remain active in plasma at room temperature.

  • Labware: Use silanized glass vials or low-binding polypropylene for all extraction steps. FAHFAs are "sticky" lipids; standard plastics result in significant adsorptive loss.

Part 3: Detailed Extraction Protocol

Method: Biphasic Liquid-Liquid Extraction (Modified Folch) Rationale: Provides high recovery (>85%) while avoiding the background contamination seen with SPE cartridges.

Reagents Required[1][2]
  • Internal Standard (IS): 9-PAHSA-d31 or 13C4-9-PAHSA (Essential for correcting ionization suppression).

  • Extraction Solvent: Chloroform:Methanol (2:1, v/v).

  • Wash Buffer: PBS (Phosphate Buffered Saline), pH 7.4.

Step-by-Step Workflow
  • Sample Thawing: Thaw plasma (100 µL) on ice.

  • IS Spiking: Add 10 µL of Internal Standard solution (100 nM in Methanol). Vortex for 10 seconds.

    • Note: Equilibration for 5 minutes allows the IS to bind to plasma proteins, mimicking the endogenous analyte.

  • Protein Precipitation & Extraction:

    • Add 1.5 mL of Chloroform:Methanol (2:1) .

    • Technical Insight: The high organic ratio precipitates proteins while solubilizing the lipid fraction.

  • Phase Separation:

    • Vortex vigorously for 60 seconds.

    • Add 300 µL of PBS (or water) to induce phase separation.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection:

    • Carefully aspirate the lower organic phase (Chloroform layer) using a glass Pasteur pipette.

    • Caution: Do not disturb the white protein disk at the interface.

  • Re-Extraction (Optional but Recommended):

    • Add 1 mL Chloroform to the remaining aqueous phase, vortex, centrifuge, and combine with the first organic fraction. This boosts recovery by ~15%.

  • Drying:

    • Evaporate the solvent under a gentle stream of Nitrogen (N2) at 35°C.

    • Warning: Do not use heat >40°C, as oxidative degradation can occur.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of Methanol:Water (50:50) .

    • Transfer to a glass LC vial with a glass insert.

Part 4: Visualization of Workflow

G cluster_0 Pre-Analytical Phase cluster_1 Extraction (Modified LLE) cluster_2 Analysis Plasma Plasma Collection (EDTA + Orlistat) Spike Spike Internal Standard (9-PAHSA-d31) Plasma->Spike Extract Add CHCl3:MeOH (2:1) & Vortex Spike->Extract PhaseSep Phase Separation (Centrifuge 3000xg) Extract->PhaseSep Organic Recover Lower Organic Phase PhaseSep->Organic Lipids Partition to CHCl3 Dry N2 Evaporation (35°C) Organic->Dry Recon Reconstitute (MeOH:H2O 1:1) Dry->Recon LCMS LC-MS/MS (Isomer Separation) Recon->LCMS

Caption: Optimized workflow for 9-PAHSA extraction minimizing background interference and maximizing recovery.

Part 5: LC-MS/MS Configuration[3]

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis). Ionization: Negative Electrospray Ionization (-ESI).

Chromatography (The Critical Factor): Separation of regioisomers is achieved using a C18 column with high pore size or specific bonding technology.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.01% Ammonium Hydroxide.

    • Note: The slight basicity (NH4OH) aids in the ionization of the FAHFA in negative mode and improves peak shape compared to acidic conditions (Brejchova et al., 2020).

  • Mobile Phase B: 95% Methanol / 5% Water + 5 mM Ammonium Acetate.

Gradient: Isocratic hold or very shallow gradient is often required to separate the 9-PAHSA from the 5-PAHSA.

  • 0-2 min: 60% B

  • 2-15 min: Ramp to 100% B

  • Key Separation Window: 9-PAHSA typically elutes before 5-PAHSA but after 13-PAHSA.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
9-PAHSA 537.5255.2-28Quantifier (Palmitate)
9-PAHSA 537.5281.2-30Qualifier
9-PAHSA-d31 (IS) 568.7286.4-28Internal Standard

Part 6: Quality Control & Validation

To ensure the protocol is a "self-validating system," include the following in every batch:

  • System Suitability Sample (SSS): A mix of 5-PAHSA and 9-PAHSA standards injected before samples.

    • Requirement: Baseline resolution (Valley < 10%) between isomers must be demonstrated. If peaks merge, the data is invalid regardless of mass accuracy.

  • Solvent Blank: Inject a blank immediately after the highest standard.

    • Requirement: No carryover >20% of the LLOQ. PAHSAs are sticky; if carryover exists, increase the needle wash solvent strength (e.g., Isopropanol).

  • Procedural Blank: Extract water instead of plasma.

    • Requirement: This detects contamination from tubes or solvents (the "plasticware effect").

Part 7: References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332.[2]

  • Brejchova, K., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Analytical Chemistry.

  • Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties. Diabetes, 65(9), 2580-2590.

  • Nelson, A. T., et al. (2022). A Faster Protocol for Endogenous FAHFA Measurements. Journal of Lipid Research.

Sources

Application

9-PAHSA 13C4 for absolute quantification in tissue samples

Application Note: Absolute Quantification of 9-PAHSA in Tissue Using 13C4-Isotope Dilution LC-MS/MS Executive Summary 9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid belonging to the FAHFA class, know...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Absolute Quantification of 9-PAHSA in Tissue Using 13C4-Isotope Dilution LC-MS/MS

Executive Summary

9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid belonging to the FAHFA class, known for its potent anti-diabetic and anti-inflammatory properties.[1][2] However, its quantification in biological tissue is complicated by two factors: low endogenous abundance (requiring enrichment) and structural isomerism (requiring chromatographic resolution from 5-, 10-, and 12-PAHSA).

This protocol details an absolute quantification workflow using 9-PAHSA 13C4 as an internal standard.[3] Unlike external calibration, the 13C4 isotopologue corrects for extraction loss, matrix suppression, and ionization variability in real-time.

Experimental Design Strategy

The Internal Standard: 9-PAHSA 13C4[3][4]
  • Structure: Palmitic acid esterified to 9-hydroxy stearic acid, with four

    
    C atoms incorporated into the palmitic acid moiety (typically C1-C4).
    
  • Mass Shift: +4 Da relative to endogenous 9-PAHSA.

  • Why it works: The label is on the palmitic acid chain.[4] Upon collision-induced dissociation (CID), the ester bond cleaves. The primary fragment for quantification is the palmitate ion.

    • Endogenous 9-PAHSA

      
       Palmitate (
      
      
      
      255.2)
    • 9-PAHSA 13C4

      
      
      
      
      
      C
      
      
      -Palmitate (
      
      
      259.2)
    • Note: This specific mass shift eliminates cross-talk from naturally occurring isotopes of the endogenous analyte.

The "Soft" Extraction Principle

FAHFAs are esters.[4][5] Standard lipid extraction protocols using strong acids or bases (e.g., saponification) will hydrolyze the ester bond, destroying the analyte. This protocol uses a neutral, modified Bligh-Dyer extraction followed by Silica Solid Phase Extraction (SPE) to enrich FAHFAs from the bulk triglyceride matrix.

Workflow Visualization

PAHSA_Workflow Tissue Tissue Sample (100-200 mg) Homogenization Homogenization (PBS/MeOH/CHCl3) Tissue->Homogenization Spike Spike Internal Standard (9-PAHSA 13C4) Spike->Homogenization Pre-Extraction Centrifuge Phase Separation (2,200 x g) Homogenization->Centrifuge Organic Organic Phase Collection (Lipids) Centrifuge->Organic Bottom Layer SPE_Load SPE Loading (Silica Cartridge) Organic->SPE_Load Reconstitute in CHCl3 SPE_Wash Wash Step (Hexane -> Removes TGs) SPE_Load->SPE_Wash SPE_Elute Elution Step (Ethyl Acetate -> FAHFAs) SPE_Wash->SPE_Elute LCMS LC-MS/MS Analysis (Negative Mode MRM) SPE_Elute->LCMS

Caption: Step-by-step workflow for 9-PAHSA enrichment and quantification. Yellow node indicates the critical internal standard spiking point.

Detailed Protocol

Phase 1: Sample Preparation & Enrichment

Materials:

  • Strata SI-1 Silica SPE Cartridge (500 mg, 3 mL) or equivalent.[6][7]

  • Solvents: LC-MS grade Chloroform, Methanol, Hexane, Ethyl Acetate.

  • Internal Standard: 9-PAHSA 13C4 (e.g., Cayman Chem #22657 or similar custom synthesis).

Step-by-Step:

  • Tissue Homogenization:

    • Weigh ~150 mg of frozen tissue (adipose or liver).

    • Add 10 pmol of 9-PAHSA 13C4 directly to the tissue before adding solvents. This ensures the IS tracks extraction efficiency.

    • Add 1.5 mL PBS, 1.5 mL Methanol, and 3 mL Chloroform.[6]

    • Dounce homogenize on ice.

  • Phase Separation:

    • Centrifuge at 2,200 x g for 5 minutes at 4°C.

    • Recover the bottom organic layer (Chloroform) carefully.

    • Optional: Re-extract the aqueous phase with 1 mL Chloroform to maximize recovery. Combine organic phases.[6]

    • Dry the organic phase under Nitrogen gas (

      
      ).[6]
      
  • SPE Enrichment (Crucial for Lipidomics):

    • Reconstitute dried lipid extract in 200 µL Chloroform.

    • Condition SPE: 6 mL Hexane.

    • Load: Apply the 200 µL sample to the cartridge.

    • Wash: Elute with 6 mL 5% Ethyl Acetate in Hexane .

      • Why? This removes neutral lipids (Triglycerides) which cause massive ion suppression in MS. PAHSAs remain on the silica.

    • Elute Analyte: Elute with 4 mL Pure Ethyl Acetate .

      • Why? This fraction contains the FAHFAs (PAHSAs).[6][4]

    • Dry the eluate under

      
       and reconstitute in 100 µL Methanol for LC-MS.
      
Phase 2: LC-MS/MS Method Development

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP 6500+ or Thermo Altis). Mode: Negative Electrospray Ionization (ESI-).

Chromatography (The Isomer Challenge): 9-PAHSA is isomeric with 5-PAHSA and 12-PAHSA. They have identical masses. They must be separated chromatographically.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[6]

  • Mobile Phase A: Water (93%) / Methanol (7%) + 5mM Ammonium Acetate + 0.03% Ammonium Hydroxide.[6]

  • Mobile Phase B: 100% Methanol + 5mM Ammonium Acetate + 0.03% Ammonium Hydroxide.

    • Note: The alkaline pH (NH4OH) is critical for deprotonating the carboxylic acid, enhancing sensitivity in negative mode.

  • Gradient: Isocratic elution at high organic (e.g., 85-90% B) or a very shallow gradient is often required to resolve isomers.

MRM Transitions Table:

AnalytePrecursor Ion (

)
Product Ion (

)
TypeStructure Identity
9-PAHSA 537.5 255.2 QuantifierPalmitate Fragment
9-PAHSA537.5281.3QualifierHydroxystearate Fragment
9-PAHSA 13C4 541.5 259.2 Quantifier13C4-Palmitate
9-PAHSA 13C4541.5281.3QualifierHydroxystearate (Unlabeled)

Technical Insight: The 13C label is on the palmitate. Therefore, the transition 541.5


 259.2 is specific to the internal standard. If you monitor 541.5 

281.3, you are monitoring the unlabeled hydroxystearate tail, which confirms the hybrid structure.

Data Analysis & Quantification

Calculation Logic: Do not rely on absolute area counts. Use the Area Ratio .



  • Response Factor (RF): Ideally 1.0 for stable isotope standards, but verify by running a 1:1 mixture of pure standard and IS.

  • Normalization: Final results should be expressed as pmol/mg tissue .

Example Data Output:

Sample ID9-PAHSA Area13C4-IS AreaRatioCalc. Amount (pmol)Tissue Wt (mg)Final Conc (pmol/mg)
WT_Liver_145,00090,0000.505.01500.033
KO_Liver_112,00088,0000.131.31480.009

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2][5] Cell, 159(2), 318-332. Link

  • Kolar, M. J., et al. (2018).[8] Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. Analytical Chemistry, 90(9), 5358-5365. Link

  • Zhang, T., et al. (2016). A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.[4][5] Nature Protocols, 11, 747–763.[8] Link

  • Cayman Chemical. (n.d.).[4] 9-PAHSA 13C4 Product Information. Link

Sources

Method

Application Note: High-Resolution NMR Characterization and Regioisomer Validation of 9-PAHSA

Abstract The discovery of Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs), particularly 9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid) , has revolutionized metabolic research due to its potent anti-diabetic and anti-in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs), particularly 9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid) , has revolutionized metabolic research due to its potent anti-diabetic and anti-inflammatory properties.[1][2] While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for quantifying endogenous levels, it often struggles to definitively distinguish between regioisomers (e.g., 9-PAHSA vs. 5-PAHSA) due to identical molecular weights and fragmentation patterns.

This Application Note establishes Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive method for the structural certification of synthetic 9-PAHSA standards. We provide a self-validating protocol for differentiating the bioactive 9-isomer from its less active counterparts, ensuring the integrity of downstream biological assays.

Part 1: Structural Anatomy & Diagnostic Signals

The Analytical Challenge

9-PAHSA consists of a palmitic acid (PA) tail esterified to the 9-hydroxy position of a stearic acid (SA) backbone.[2] The critical analytical challenge is Regiochemistry . The ester linkage can theoretically occur at any carbon position, and mass spectrometry alone cannot easily pinpoint the location of the ester bond along the alkyl chain.

The NMR Solution

NMR solves this by visualizing the specific chemical environment of the proton at the ester linkage (H-9).

  • The "Fingerprint" Proton (H-9): In the unesterified precursor (9-Hydroxy Stearic Acid), the methine proton at C9 resonates at ~3.58 ppm . Upon esterification to form 9-PAHSA, the deshielding effect of the carbonyl group shifts this signal downfield to ~4.87 ppm .

  • Differentiation Logic: While 5-PAHSA also shows a downfield shift, the magnetic environment differs slightly due to the proximity of the carboxylic acid headgroup. However, HMBC (Heteronuclear Multiple Bond Correlation) is the required "Judge" to definitively link the H-9 proton to the specific carbons of the palmitate chain.

Diagnostic Signal Table (CDCl₃)
PositionProton (1H) Chemical Shift (δ ppm)MultiplicityCarbon (13C) Shift (δ ppm)Diagnostic Utility
H-9 4.87 Quintet (tt) 73.8 Confirming Ester Linkage Site
H-2 (α-CH2)2.25 - 2.35Triplet34.2Adjacent to Carbonyls
H-3 (β-CH2)1.60Multiplet25.1Beta to Carbonyls
Bulk CH21.25Broad Singlet29.0 - 29.8Lipid Chain Backbone
Terminal CH30.88Triplet14.1Purity Check (Integration = 6H)
Ester C=O--173.8Palmitate Carbonyl
Acid C=O--179.5Stearic Acid Headgroup

Part 2: Sample Preparation Protocol

Objective: Maximize signal-to-noise ratio (S/N) and prevent lipid aggregation.

Reagents
  • Solvent: Chloroform-d (CDCl₃) with 0.05% TMS (Tetramethylsilane) as internal standard.

    • Why CDCl₃? It provides excellent solubility for long-chain lipids and prevents the micelle formation common in more polar solvents like Methanol-d4.

  • Sample: Synthetic 9-PAHSA (>95% purity recommended).

Step-by-Step Workflow
  • Massing: Weigh 2.0 – 5.0 mg of 9-PAHSA into a clean glass vial.

    • Note: While modern cryoprobes can detect <100 µg, 2 mg is recommended to acquire high-quality 2D carbon-detected spectra (HMBC) within a reasonable timeframe (<4 hours).

  • Dissolution: Add 600 µL of CDCl₃.

  • Homogenization: Vortex gently for 30 seconds. Ensure the solution is perfectly clear. Any turbidity indicates undissolved lipid or moisture contamination.

  • Transfer: Transfer to a high-quality 5mm NMR tube.

    • Critical: Filter through a small plug of glass wool if any particulate matter is visible.

  • Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes before locking.

Part 3: Acquisition Parameters

Experiment 1: 1H (Proton) – The Purity Check
  • Pulse Sequence: zg30 (30° pulse)

  • Spectral Width: 14 ppm (-2 to 12 ppm)

  • Relaxation Delay (D1): 5.0 seconds

    • Reasoning: Lipid methyl protons have long T1 relaxation times. A short D1 will suppress the integration of the CH3 peaks, leading to incorrect molar ratios (e.g., appearing as if the chain length is shorter).

  • Scans (NS): 16 – 64 (depending on concentration).

Experiment 2: 1H-13C HMBC – The Regioisomer Proof
  • Pulse Sequence: hmbcgplpndqf (Gradient HMBC)

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz .
    
  • Scans (NS): 32 – 128 per increment.

  • Goal: Observe the correlation between the H-9 proton (4.87 ppm) and the Palmitate Carbonyl Carbon (173.8 ppm) . This cross-peak confirms the ester bond is intact.

Part 4: Data Analysis & Validation Logic

The following logic tree illustrates the decision-making process for validating a 9-PAHSA standard.

G Start Start: Acquire 1H NMR CheckMethyl Check Terminal Methyls (0.88 ppm) Integrate to 6.0H? Start->CheckMethyl CheckMethine Identify Methine Peak Is there a quintet at ~4.87 ppm? CheckMethyl->CheckMethine Yes FailPurity FAIL: Purity/Concentration Issue Recalculate or Repurify CheckMethyl->FailPurity No (Integral ≠ 6H) CheckHMBC Run HMBC Experiment Does 4.87 ppm correlate to Ester C=O? CheckMethine->CheckHMBC Yes FailIsomer FAIL: Wrong Isomer (e.g., 5-PAHSA) or Hydrolysis (Free 9-HSA) CheckMethine->FailIsomer No (Shift is ~3.6 ppm) CheckHMBC->FailIsomer No Correlation Pass PASS: Valid 9-PAHSA Standard CheckHMBC->Pass Correlation Confirmed

Figure 1: NMR Validation Logic Tree. A systematic workflow to confirm identity and purity before biological use.

Part 5: Analytical Workflow Integration

This diagram places the NMR protocol within the broader context of drug development and lipidomics research.

Workflow Synthesis Chemical Synthesis (Coupling Palmitic + 9-HSA) Crude Crude Mixture Synthesis->Crude Purification Flash Chromatography Crude->Purification NMR NMR Validation (Protocol Above) Purification->NMR Decision Pass QC? NMR->Decision LCMS LC-MS/MS Method Dev (Use as Ref Standard) Decision->LCMS Yes BioAssay Biological Assay (GPR120 Activation) Decision->BioAssay Yes Repurify Re-purify / Re-synthesize Decision->Repurify No Repurify->Purification

Figure 2: The Critical Path. NMR serves as the "Gatekeeper" between synthesis and biological application.

Part 6: Troubleshooting & Common Pitfalls

The "Missing" Methine Peak
  • Symptom: You see a peak at 3.6 ppm instead of 4.9 ppm.

  • Cause: Hydrolysis. The ester bond is labile. If the sample was stored in wet solvent or exposed to extreme pH, it may have hydrolyzed back into Palmitic Acid and 9-Hydroxy Stearic Acid.

  • Action: Check the integration of the 3.6 ppm peak. If it accounts for the majority of the sample, discard and re-synthesize.

Water Suppression Artifacts
  • Symptom: The region around 1.5 - 1.6 ppm is distorted.

  • Cause: If using wet CDCl₃, the water peak (approx 1.56 ppm) overlaps with the

    
    -protons of the lipid chain.
    
  • Action: Use ampulized, 100% D CDCl₃. Do not use solvent from a bottle that has been open for months.

Integration Errors
  • Symptom: The terminal methyls (0.88 ppm) integrate to < 6.0 relative to the methine proton (1H).

  • Cause: Insufficient Relaxation Delay (D1). Methyl protons relax slowly.

  • Action: Increase D1 to 10 seconds and re-acquire.

References

  • Yore, M. M., et al. (2014).[1][3] Discovery of a Class of Endogenous Mammalian Lipids with Anti-Diabetic and Anti-Inflammatory Effects.[1] Cell, 159(2), 318–332. [Link]

  • Kolar, M. J., et al. (2019). Nitro-fatty acids and FAHFAs: Emerging anti-inflammatory lipid mediators. Chemical Reviews. [Link]

  • Nelson, J., et al. (2017). Stereoselective Synthesis of 9-PAHSA. Organic Letters. [Link]

Sources

Application

Technical Application Note: Precision Quantitation of 9-PAHSA in Biological Matrices using 13C4-Isotopologue Spiking

Executive Summary & Scientific Rationale Branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs), specifically 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid), are bioactive lipids with potent anti-diabetic and anti-infl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs), specifically 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid), are bioactive lipids with potent anti-diabetic and anti-inflammatory properties.[1] Quantifying endogenous 9-PAHSA is challenging due to its low physiological abundance (nM range), structural isomerism (e.g., separating 9-PAHSA from 5-PAHSA), and susceptibility to ex vivo hydrolysis by lipases.

This protocol details the use of 9-PAHSA 13C4 as an internal standard (IS).[2][3] Unlike deuterated standards (e.g., 9-PAHSA-d4), which can exhibit slight chromatographic retention time shifts (the "isotope effect") leading to ionization variability, the 13C4 isotopologue co-elutes perfectly with the endogenous analyte. This ensures that the IS experiences the exact same matrix suppression or enhancement as the target, providing the highest tier of quantitative accuracy.

Pre-Analytical Considerations (Critical)

The integrity of FAHFA measurement begins at sample collection. 9-PAHSA is an ester; plasma lipases will rapidly hydrolyze it into palmitic acid and hydroxystearic acid if not inhibited immediately.

  • Plasma Collection: Collect blood into pre-chilled tubes containing EDTA (anticoagulant) AND a lipase inhibitor (e.g., Pefabloc SC or Orlistat).

  • Tissue Collection: Flash-freeze tissues in liquid nitrogen immediately upon resection.

  • Storage: -80°C is mandatory. Avoid repeated freeze-thaw cycles.

  • Vessel Material: Use glass vials and inserts wherever possible. FAHFAs are lipophilic and can adsorb to polypropylene surfaces, causing non-linear losses at low concentrations.

Materials & Reagents

ComponentSpecificationPurpose
Analyte Standard 9-PAHSA (unlabeled)Calibration Curve generation
Internal Standard 9-PAHSA 13C4 Normalization of extraction & ionization
Extraction Solvent Chloroform / Methanol (HPLC Grade)Lipid extraction (modified Folch)
Additives BHT (Butylated hydroxytoluene)Antioxidant (prevents oxidation)
LC Mobile Phase Water / Methanol / Ammonium HydroxideHigh pH promotes FAHFA ionization
Column Waters ACQUITY UPLC BEH C18 (1.7 µm)Separation of regioisomers

Experimental Protocol

Phase 1: Preparation of Standards

1. Stock Solutions:

  • Dissolve 9-PAHSA 13C4 in 100% Methanol or Ethanol to a concentration of 100 µM.

  • Note: Avoid DMSO if possible as it is difficult to remove during evaporation.

2. Working Internal Standard (WIS) Solution:

  • Dilute the stock to 100 nM in Methanol containing 0.01% BHT.

  • Why BHT? Protects the lipid from oxidative degradation during the drying steps.

Phase 2: Sample Spiking (The "Reverse Spike" Method)

To correct for extraction efficiency, the IS must be added before any extraction takes place.

  • Thaw Samples: Thaw plasma/tissue homogenate on ice.

  • Spike: Add 10 µL of WIS (100 nM) to 100 µL of plasma (or 10 mg tissue homogenate).

    • Final amount on column: This targets approx. 1 pmol of IS per injection, ensuring the signal is robust but does not suppress the analyte.

  • Equilibration: Vortex gently and let sit on ice for 10 minutes. This allows the 13C4-IS to integrate into the biological matrix, mimicking the protein binding of the endogenous analyte.

Phase 3: Biphasic Extraction

We utilize a modified Folch extraction optimized for polar lipids.

  • Add Organic Solvents: To the spiked sample, add 1.5 mL Methanol and 3.0 mL Chloroform .

  • Agitate: Vortex vigorously for 30 seconds.

  • Phase Separation: Add 1.25 mL PBS (Phosphate Buffered Saline) or Water.

    • Ratio Check: The final ratio should be approx 3:1.5:1.25 (Chloroform:MeOH:Water).

  • Centrifuge: Spin at 3,000 x g for 10 minutes at 4°C.

  • Collection: Carefully aspirate the lower organic phase (Chloroform layer) containing the FAHFAs.

    • Caution: Do not disturb the protein interface layer.

  • Drying: Evaporate the chloroform under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute the dry residue in 50 µL of 100% Methanol . Transfer to a glass LC vial with a glass insert.

Phase 4: LC-MS/MS Configuration

Chromatography (Critical for Isomer Separation):

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[3]

  • Mobile Phase A: Water + 5mM Ammonium Acetate + 0.03% Ammonium Hydroxide.[3]

  • Mobile Phase B: 95% Methanol / 5% Water + 5mM Ammonium Acetate + 0.03% Ammonium Hydroxide.

    • Note: Basic pH (NH4OH) significantly enhances the ionization of FAHFAs in negative mode [1].

  • Gradient: Isocratic hold or shallow gradient at high %B (e.g., 80-90% B) is often required to separate 9-PAHSA from 5-PAHSA.

Mass Spectrometry (MRM Parameters): Operate in Negative Electrospray Ionization (ESI-) mode.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Note
9-PAHSA 537.5255.228Palmitate fragment
9-PAHSA 537.5281.228HSA fragment
9-PAHSA 13C4 541.5259.228If Palmitate is labeled
9-PAHSA 13C4 541.5281.228If Palmitate is labeled

Validation Step: Run a product ion scan on your specific 13C4 standard batch. If the 13C label is on the palmitic acid chain, the 255 fragment shifts to 259 . If the label is on the hydroxystearic acid chain, the 281 fragment shifts to 285 .

Workflow Visualization

G cluster_0 Pre-Analytical cluster_1 Spiking & Extraction cluster_2 Analysis Sample Biological Sample (Plasma/Tissue) Inhibitor Add Lipase Inhibitor (Immediate) Sample->Inhibitor Spike SPIKE: 9-PAHSA 13C4 (100 nM Working Sol.) Inhibitor->Spike 100 µL Aliquot Equilibrate Equilibrate (10 min on Ice) Spike->Equilibrate Extract Biphasic Extraction (CHCl3 / MeOH / PBS) Equilibrate->Extract PhaseSep Isolate Organic Phase (Bottom Layer) Extract->PhaseSep Dry Dry Down (N2) & Reconstitute (MeOH) PhaseSep->Dry LCMS LC-MS/MS Analysis (Neg Mode, MRM) Dry->LCMS

Caption: Step-by-step workflow ensuring the Internal Standard (13C4) is fully integrated into the matrix prior to extraction, compensating for recovery losses.

Quality Assurance & Calculation

A. Identification Criteria
  • Retention Time (RT): The peak for endogenous 9-PAHSA must align exactly (± 0.02 min) with the 9-PAHSA 13C4 internal standard.

  • Transition Ratio: The ratio of the quantifier ion (255.2) to the qualifier ion (281.2) should be consistent between the standard and the biological sample.

B. Quantification (Isotope Dilution Method)

Calculate the concentration using the Area Ratio:





C. Troubleshooting Background Noise
  • Issue: High background of 9-PAHSA in "blank" samples.

  • Cause: SPE cartridges and certain plasticware can leach FAHFA-like contaminants [2].

  • Solution: Wash SPE cartridges with Ethyl Acetate prior to use if performing Solid Phase Extraction.[3] Use glass inserts for all LC vials.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318–332.

  • Kuda, O., et al. (2016). A liquid chromatography-mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols, 11, 1526–1537.

  • Cayman Chemical. 9-PAHSA 13C4 Product Insert.

Sources

Method

cell-based assays using 9-PAHSA 13C4

Application Note: High-Fidelity Quantification and Bioactivity Assessment of 9-PAHSA in Cell-Based Models Executive Summary This guide details the rigorous application of 9-PAHSA 13C4 (Palmitic Acid-9-Hydroxy Stearic Aci...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Quantification and Bioactivity Assessment of 9-PAHSA in Cell-Based Models

Executive Summary

This guide details the rigorous application of 9-PAHSA 13C4 (Palmitic Acid-9-Hydroxy Stearic Acid, 13C4-labeled) in cell-based assays. 9-PAHSA is a bioactive lipid (FAHFA) with potent anti-diabetic and anti-inflammatory properties. The 13C4 isotopologue is not primarily a treatment compound; it is a critical Internal Standard (IS) required for the absolute quantification of endogenous or exogenous 9-PAHSA levels via LC-MS/MS.

Without the 13C4 standard, quantitative data regarding 9-PAHSA cellular uptake, secretion, or metabolism is scientifically invalid due to the high variability of lipid extraction efficiency and matrix effects in electrospray ionization (ESI).

Mechanistic Grounding: Why 9-PAHSA Matters

Before detailing the protocol, it is essential to understand the biological signaling that necessitates this assay. 9-PAHSA functions primarily through GPR120 (FFAR4) to modulate glucose uptake and inflammation.

Visual 1: 9-PAHSA Signaling Pathway

Figure 1: The GPR120-mediated signaling cascade activated by 9-PAHSA, leading to GLUT4 translocation (glucose uptake) and inhibition of NF-κB (anti-inflammation).

GPR120_Pathway PAHSA 9-PAHSA (Extracellular) GPR120 GPR120 (FFAR4) Membrane Receptor PAHSA->GPR120 Activates Gq Gq/G11 Protein GPR120->Gq Couples NFkB NF-κB Pathway GPR120->NFkB Inhibits PI3K PI3K / AKT Gq->PI3K Signaling GLUT4_Cyto GLUT4 (Cytosolic Vesicles) PI3K->GLUT4_Cyto Translocation Signal GLUT4_Mem GLUT4 (Membrane) GLUT4_Cyto->GLUT4_Mem Translocation Glucose Glucose Influx GLUT4_Mem->Glucose Transport Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Promotes

Caption: 9-PAHSA activates GPR120, driving GLUT4 translocation for glucose uptake and inhibiting inflammatory cytokine production.

Experimental Design: The "Spike-Before-Extract" Principle

The primary error in lipidomics is adding the internal standard after extraction. To validate your data, 9-PAHSA 13C4 must be introduced to the cell lysate before any organic solvent is added.

Why 13C4?
  • Co-elution: 13C isotopes co-elute perfectly with the endogenous 9-PAHSA, unlike deuterated (d9) standards which may shift retention time (the "deuterium isotope effect"), leading to ionization differences.

  • Mass Shift: The +4 Da shift (m/z 537 → 541) moves the standard out of the natural isotopic envelope of the analyte.

Visual 2: The Validated Workflow

Figure 2: Step-by-step workflow for cell-based lipidomics using 9-PAHSA 13C4.

Workflow Cells Cell Culture (3T3-L1 or Macrophages) Treatment Treatment (Vehicle vs Stimulus) Cells->Treatment Harvest Harvest (PBS Wash + Scrape) Treatment->Harvest Spike SPIKE IS: 9-PAHSA 13C4 (Crucial Step) Harvest->Spike Immediate Extract Extraction (CHCl3:MeOH) Spike->Extract Homogenize LCMS LC-MS/MS (Negative Mode) Extract->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data

Caption: The critical control point is the addition of the 13C4 Internal Standard (Red Node) prior to phase separation.

Detailed Protocol: Quantification of Intracellular 9-PAHSA

Objective: Quantify 9-PAHSA levels in 3T3-L1 adipocytes treated with a pro-inflammatory stimulus (LPS) or insulin.

A. Materials & Reagents
  • Analyte: 9-PAHSA (Unlabeled) for standard curve.

  • Internal Standard (IS): 9-PAHSA 13C4 (e.g., from Cayman Chemical).

  • Solvents: LC-MS grade Chloroform, Methanol, Water, Ammonium Acetate.

  • Glassware: Do not use plastic for lipid storage; FAHFAs are sticky. Use silanized glass vials.

B. Cell Sample Preparation
  • Culture: Grow 3T3-L1 adipocytes in 6-well plates until fully differentiated.

  • Treatment: Treat cells as per experimental design (e.g., Insulin 100 nM for 30 min).

  • Wash: Aspirate media. Wash cells 2x with ice-cold PBS.

  • Harvest: Scrape cells in 500 µL ice-cold PBS. Transfer to a glass tube.

C. Lipid Extraction (Modified Bligh & Dyer)

This step integrates the IS for self-validation.

  • Spike IS: Add 10 pmol of 9-PAHSA 13C4 to the cell suspension immediately.

    • Note: The amount of IS should be within 10x of the expected endogenous amount. 10 pmol is a standard starting point for a 6-well plate.

  • Solvent Addition: Add 2 mL Methanol (MeOH) and 1 mL Chloroform (CHCl3). Vortex vigorously for 30 seconds.

  • Phase Break: Add 1 mL CHCl3 and 1 mL Water. Vortex.

  • Separation: Centrifuge at 3,000 x g for 10 mins at 4°C.

  • Collection: Carefully recover the lower organic phase (CHCl3 layer) using a glass Pasteur pipette. Transfer to a new glass vial.

  • Dry: Evaporate solvent under a stream of Nitrogen (N2) gas.[1]

  • Reconstitution: Reconstitute in 100 µL of 50:50 MeOH:H2O prior to injection.

D. LC-MS/MS Parameters

FAHFAs ionize best in Negative Electrospray Ionization (ESI-) mode.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~9 with NH4OH). Basic pH is critical for FAHFA ionization.

  • Mobile Phase B: 95:5 Acetonitrile:Water + 5 mM Ammonium Acetate.

MRM Transitions (Mass Spectrometry Settings):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
9-PAHSA 537.5 [M-H]-255.2 (Palmitate)~25-30Analyte
9-PAHSA 13C4 541.5 [M-H]-259.2 (13C4-Palmitate)*~25-30Internal Standard

Note: The product ion for the IS depends on the specific labeling position. If the 13C4 is on the palmitic acid chain (common), the fragment is 259. If on the hydroxy-stearic chain, the fragment remains 255, but the precursor is 541. Always verify with the Certificate of Analysis.

Data Analysis & Self-Validation

To ensure your assay is trustworthy (E-E-A-T), apply the following logic:

  • Response Ratio: Calculate the Area Under Curve (AUC) for the Analyte and the IS.

    
    
    
  • Absolute Quantitation: Plot this Ratio against a standard curve of unlabeled 9-PAHSA (0.1 pmol to 100 pmol) that was also spiked with the same constant amount of 13C4 IS.

  • Normalization: Normalize the final pmol value to total cellular protein (mg) or DNA content.

Self-Validation Checkpoints:

  • IS Recovery: Monitor the absolute area of the 13C4 peak across all samples. If one sample has 10x lower IS area than others, extraction failed for that sample. Discard it.

  • Retention Time: The 13C4 peak must align exactly (or within <0.05 min) of the endogenous peak.

References

  • Yore, M. M., et al. (2014).[2][3] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[3][4] Cell, 159(2), 318-332.[4] Link

  • Kuda, O., et al. (2016). Nrf2-mediated antioxidant defense and peroxiredoxin 6 are linked to biosynthesis of palmitic acid ester of 9-hydroxystearic acid (9-PAHSA). Diabetes, 65(9), 2580-2590. Link

  • Nelson, A. T., et al. (2020). A Faster Protocol for Endogenous FAHFA Measurements. Journal of Lipid Research, 61(12). Link

  • Cayman Chemical. (n.d.). 9-PAHSA-13C4 Product Insert.[1] Link

Sources

Application

Application Note: In Vivo Metabolic Tracing of 9-PAHSA Using Stable Isotope Labeling ([13C4])

Abstract & Strategic Rationale Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous signaling lipids with potent anti-diabetic and anti-inflammatory properties. Among these, 9-PAHSA (9-pal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous signaling lipids with potent anti-diabetic and anti-inflammatory properties. Among these, 9-PAHSA (9-palmitic acid hydroxy stearic acid) is the most well-characterized isomer.[1] However, the therapeutic translation of 9-PAHSA is challenged by its rapid metabolism. In vivo, 9-PAHSA is hydrolyzed into palmitic acid (PA) and 9-hydroxystearic acid (9-HSA) by the threonine hydrolases AIG1 and ADTRP .

To distinguish between the pharmacokinetics of the intact lipid and its metabolic breakdown, simple concentration measurements are insufficient. This guide details a stable isotope tracing workflow using 9-PAHSA-[13C4] . By labeling the palmitic acid moiety with four Carbon-13 atoms, researchers can simultaneously track the intact ester and the release of [13C4]-palmitate, providing a direct readout of AIG1/ADTRP activity in vivo.

Chemical Biology & Tracer Selection[2]

The Tracer: 9-PAHSA-[13C4]

For metabolic tracing, the position of the label is critical. This protocol utilizes 9-PAHSA labeled on the palmitic acid chain.

  • Structure: Palmitic acid-[1,2,3,4-13C4] esterified to 9-Hydroxystearic acid.

  • Molecular Weight: ~541.5 Da (approx. +4 Da shift from endogenous 9-PAHSA).

  • Logic:

    • Intact Absorption: Detected as m/z 541.5.

    • Hydrolysis (AIG1/ADTRP): Cleavage yields [13C4]-Palmitate (m/z ~259.2) and unlabeled 9-HSA.

    • Differentiation: The [13C4] mass shift allows the mass spectrometer to distinguish the administered drug from the vast pool of endogenous 9-PAHSA (m/z 537.5).

Mechanistic Pathway Diagram

The following diagram illustrates the metabolic fate of the tracer and the analytical strategy.

G cluster_input Administered Tracer cluster_vivo In Vivo Metabolism cluster_readout LC-MS/MS Readout Tracer 9-PAHSA-[13C4] (m/z 541.5) Intact Intact Absorption Tracer->Intact Transport Enzymes Hydrolysis (AIG1 / ADTRP) Tracer->Enzymes Metabolism Readout_Intact Bioavailability (Tracer Conc.) Intact->Readout_Intact Cleaved_PA [13C4]-Palmitate (m/z 259.2) Enzymes->Cleaved_PA Cleaved_HSA 9-HSA (Unlabeled) Enzymes->Cleaved_HSA Readout_Flux Hydrolytic Flux (13C4-PA / Total PA) Cleaved_PA->Readout_Flux

Caption: Metabolic fate of 9-PAHSA-[13C4]. The tracer is either absorbed intact (Green path) or hydrolyzed by AIG1/ADTRP (Red path) into labeled palmitate (Yellow).

Formulation & Administration Protocol

FAHFAs are lipophilic (LogP > 8) and difficult to solubilize. Improper formulation leads to poor absorption and high variability.

Vehicle Selection
  • Option A (Physiological): Olive Oil. Best for mimicking dietary intake.

  • Option B (Pharmacological): 0.5% Carboxymethylcellulose (CMC) + 0.5% Tween-80 in water. Best for reproducibility in PK studies. (Recommended for this protocol) .

Preparation Steps (Oral Gavage)[3]
  • Weighing: Accurately weigh 9-PAHSA-[13C4] powder.

  • Wetting: Add a minimal volume of Ethanol (max 5% of final volume) to the powder to wet the lipid.

  • Surfactant: Add Tween-80 (0.5% of final volume) and vortex vigorously until a milky emulsion forms.

  • Bulking: Slowly add 0.5% CMC solution while vortexing.

  • Sonication: Sonicate in a water bath at 37°C for 10 minutes to ensure uniform dispersion.

    • QC Check: The suspension should be uniform with no visible clumps.

Dosing[3][4][5]
  • Dose: 30 mg/kg (Standard effective dose for metabolic signaling).

  • Volume: 10 mL/kg (e.g., 250 µL for a 25g mouse).

Sample Collection & Extraction (The "Flash" Protocol)

CRITICAL WARNING: Post-mortem hydrolysis of FAHFAs is rapid. If tissues are not frozen immediately, endogenous lipases will artificially degrade the tracer, skewing results.

Step-by-Step Harvest
  • Euthanasia: CO2 asphyxiation or cervical dislocation.

  • Rapid Harvest: Dissect target tissues (Liver, WAT, BAT, Serum) within <2 minutes.

  • Quench: Drop tissue immediately into liquid nitrogen.

  • Storage: -80°C.

Lipid Extraction (Modified Folch with SPE Enrichment)

This method enriches FAHFAs while removing neutral lipids that suppress ionization.

Reagents:

  • Internal Standard (IS): 9-PAHSA-d31 (Deuterated).

    • Note: Do NOT use 13C4-9-PAHSA as the IS, as this is your analyte.

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).

Protocol:

  • Homogenization: Add 50 mg frozen tissue to 1 mL Chloroform:Methanol (2:1) containing 10 pmol of 9-PAHSA-d31 .

  • Disruption: Dounce homogenize or bead beat (keep cold).

  • Phase Separation: Add 0.2 mL PBS. Vortex. Centrifuge at 3000 x g for 10 min at 4°C.

  • Collection: Collect the lower organic phase (Chloroform).

  • Drying: Dry under Nitrogen stream.

  • SPE Enrichment (Silica Cartridge):

    • Condition column with Hexane.[1]

    • Load sample (reconstituted in minimal Chloroform).

    • Wash with Hexane (removes Triacylglycerols).

    • Elute FAHFAs with Ethyl Acetate .[2]

  • Reconstitution: Dry eluate and reconstitute in 100 µL Methanol for LC-MS.

LC-MS/MS Analytical Workflow

Chromatographic Conditions
  • Column: Kinetex C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water (5 mM Ammonium Acetate or 0.02% Acetic Acid).

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10).

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (QQQ) Settings
  • Mode: Negative Electrospray Ionization (ESI-).

  • Scan Type: Multiple Reaction Monitoring (MRM).[3]

MRM Transition Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
9-PAHSA (Endogenous) 537.5255.2 (Palmitate)28Baseline levels
9-PAHSA-[13C4] (Tracer) 541.5259.2 (13C4-PA)28Bioavailability
9-PAHSA-d31 (Int. Std) 568.7286.4 (d31-PA)28Normalization
[13C4]-Palmitate 259.2259.2 (SIM/Pseudo)15Hydrolysis Product

Note: For [13C4]-Palmitate, monitoring the parent ion in SIM mode or a specific fragment (e.g., carboxyl loss) is acceptable depending on instrument sensitivity.

Data Analysis & Interpretation

Calculation 1: Absolute Quantification

Calculate the concentration of the tracer using the Internal Standard (IS) ratio.



Calculation 2: Hydrolytic Turnover (Flux Proxy)

To estimate the stability of the drug, calculate the ratio of the hydrolyzed "tail" to the intact drug.



  • High Index: Indicates rapid degradation (high AIG1/ADTRP activity).

  • Low Index: Indicates good stability or successful inhibition of hydrolases.

Experimental Workflow Diagram

Workflow cluster_harvest 3. Critical Harvest Step Prep 1. Formulation 9-PAHSA-[13C4] in 0.5% CMC/Tween Dose 2. Oral Gavage (30 mg/kg) Prep->Dose Harvest Dissect Tissue (< 2 min) Dose->Harvest  Wait t=1, 2, 4h   Freeze Flash Freeze (Liquid N2) Harvest->Freeze Extract 4. Extraction Spike with 9-PAHSA-d31 (IS) Folch + SPE Cleanup Freeze->Extract Analysis 5. LC-MS/MS MRM: 541.5 -> 259.2 Extract->Analysis

Caption: Step-by-step experimental workflow ensuring metabolic quenching and accurate quantification.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332.

  • Kuda, O., et al. (2016). AIG1 and ADTRP are atypical integral membrane hydrolases that degrade bioactive FAHFAs.[4] Nature Chemical Biology, 12(9), 733-739.

  • Parsons, W. H., et al. (2016). AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice.[5] Journal of Biological Chemistry.

  • Patel, R., et al. (2018). A Faster Protocol for Endogenous FAHFA Measurements. Analytical Chemistry, 90(8).

  • Brejchova, K., et al. (2020). Synthesis and Liquid Chromatography–Mass Spectrometry Analysis of Fatty Acid Esters of Hydroxy Fatty Acids. Methods in Molecular Biology.

Sources

Method

Advanced Lipid Extraction &amp; Enrichment Protocols for 9-PAHSA Analysis

Executive Summary The analysis of 9-PAHSA (Palmitic Acid ester of Hydroxy Stearic Acid) represents a significant analytical challenge in modern lipidomics. As a bioactive lipid with potent anti-diabetic and anti-inflamma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 9-PAHSA (Palmitic Acid ester of Hydroxy Stearic Acid) represents a significant analytical challenge in modern lipidomics. As a bioactive lipid with potent anti-diabetic and anti-inflammatory properties, its quantification requires rigorous extraction protocols due to its low endogenous abundance (nanomolar range) and the presence of multiple isobaric regioisomers (e.g., 5-PAHSA).

This guide provides a definitive, field-proven workflow for the extraction and enrichment of 9-PAHSA from biological matrices. Unlike generic lipid extraction methods, this protocol emphasizes Solid Phase Extraction (SPE) enrichment and regioisomer resolution , ensuring data integrity for drug development and metabolic phenotyping.

Physicochemical Challenges & Strategy

The Isomer Problem

9-PAHSA is one of many Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs).[1][2][3] It shares an identical elemental formula (


) and mass (

537.5) with other isomers like 5-PAHSA.[3]
  • Challenge: Mass spectrometry alone cannot distinguish these isomers without chromatographic separation.

  • Solution: Extraction must yield a clean enough matrix to allow for long, isocratic LC runs required to separate these peaks.

Low Abundance & Background Noise

FAHFAs exist at concentrations 100-1000x lower than common phospholipids.

  • Challenge: Ion suppression from high-abundance lipids (Triglycerides, Phosphatidylcholines) masks the 9-PAHSA signal.

  • Challenge: Commercial SPE cartridges often contain trace plasticizers or contaminants that mimic FAHFA signals.

  • Solution: A targeted SPE cleanup with a specific "pre-wash" step is mandatory.

Protocol A: The Gold Standard (Biphasic Extraction + SPE Enrichment)

This protocol is the industry standard, adapted from the seminal works of the Saghatelian and Kahn labs. It combines a modified Bligh & Dyer extraction with silica-based SPE to fractionate FAHFAs from neutral lipids.

Materials Required[4][5][6]
  • Solvents: LC-MS grade Chloroform (

    
    ), Methanol (
    
    
    
    ), Hexane, Ethyl Acetate (
    
    
    ).
  • Internal Standards (ISTD):

    • Primary: 9-PAHSA-d4 or

      
      -9-PAHSA  (Cayman Chemical / Avanti Polar Lipids).
      
    • Concentration: Prepare a 1 µM working solution in methanol.

  • Consumables:

    • Glass centrifuge tubes (avoid plastics to reduce background).

    • Silica SPE Cartridges (e.g., Waters Sep-Pak Vac 6cc, 500mg or 1g).

Workflow Diagram

G Start Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (9-PAHSA-d4) Start->Spike Extract Biphasic Extraction (CHCl3:MeOH:PBS) Spike->Extract PhaseSep Phase Separation (Collect Lower Organic Layer) Extract->PhaseSep Dry Dry Down (N2 Stream) PhaseSep->Dry Load Load Sample (in CHCl3) Dry->Load SPE_Prep SPE Cartridge Prep (Wash: EtOAc -> Hexane) SPE_Prep->Load Conditioning Elute_1 Elute Neutral Lipids (95:5 Hexane:EtOAc) Load->Elute_1 Elute_2 Elute FAHFAs (100% EtOAc) Elute_1->Elute_2 Discard Fraction 1 LCMS LC-MS/MS Analysis (Negative Mode) Elute_2->LCMS Collect & Dry

Figure 1: Optimized workflow for the extraction and enrichment of 9-PAHSA from biological matrices.

Step-by-Step Procedure
Phase 1: Lipid Extraction[4]
  • Sample Prep:

    • Plasma: Thaw on ice. Use 100-200 µL.

    • Tissue: Homogenize ~50 mg tissue in cold PBS.

  • Spiking: Add 10 µL of Internal Standard (1 µM 9-PAHSA-d4) to the sample before solvent addition to account for extraction losses.

  • Extraction:

    • Add 1.5 mL Methanol and 0.75 mL Chloroform . Vortex vigorously for 30 seconds.[5]

    • Incubate on ice for 10 minutes.

    • Add 0.75 mL Chloroform and 0.75 mL PBS (or water) to induce phase separation.

    • Vortex and centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection:

    • Carefully aspirate the lower organic phase (Chloroform layer) containing lipids.

    • Transfer to a clean glass tube.

    • Optional: Re-extract the upper aqueous phase with 0.5 mL Chloroform to maximize recovery.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

Phase 2: Solid Phase Extraction (SPE) Enrichment

Critical Step: Commercial silica cartridges contain contaminants. The pre-wash is non-negotiable.

  • Cartridge Pre-Wash:

    • Wash cartridge with 3 mL Ethyl Acetate .

    • Condition with 3 mL Hexane .

  • Loading:

    • Reconstitute the dried lipid extract in 200 µL Chloroform .

    • Load onto the conditioned SPE cartridge.[4][6]

  • Fraction 1 (Neutral Lipids - Discard):

    • Elute with 2 mL of Hexane/Ethyl Acetate (95:5 v/v) .

    • Mechanistic Insight: This removes Triglycerides (TGs) and Cholesterol Esters which cause ion suppression.

  • Fraction 2 (FAHFAs - Collect):

    • Elute with 2 mL of 100% Ethyl Acetate .

    • This fraction contains the 9-PAHSA.[1][6][7][8]

  • Final Prep:

    • Dry the Ethyl Acetate fraction under nitrogen.[4]

    • Reconstitute in 100 µL Methanol for LC-MS/MS injection.[5]

Analytical Parameters (LC-MS/MS)

Extraction is only as good as the detection method. 9-PAHSA requires Negative Ion Mode and specific chromatography.[7]

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[6]

  • Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.01% Ammonium Hydroxide (pH ~9.0).

  • Mobile Phase B: Methanol + 5 mM Ammonium Acetate + 0.01% Ammonium Hydroxide.[7]

  • Gradient: Isocratic elution at 93% B is often required to separate 9-PAHSA from 5-PAHSA.

Mass Spectrometry Transitions (MRM)
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)
9-PAHSA 537.5255.2 (Palmitate)20-25
9-PAHSA 537.5299.3 (9-OH-Stearate)20-25
9-PAHSA-d4 541.5255.220-25

Comparative Analysis of Extraction Methods

The following table summarizes why the Biphasic + SPE method is preferred over simpler methods.

FeatureProtocol A: Biphasic + SPE Standard Folch/B&D (No SPE) MTBE (Single Phase)
Recovery >85%>90%>90%
Matrix Cleanliness High (TGs removed)Low (High TGs present)Medium
Sensitivity Excellent (Enriched)Poor (Ion suppression)Good
Isomer Resolution High (Clean baseline)Low (Matrix interference)Medium
Throughput Medium (Manual SPE steps)HighHigh

Troubleshooting & Quality Control

Common Pitfalls
  • High Background: If you see 9-PAHSA signals in your blanks, it is likely from the SPE cartridge. Ensure the Ethyl Acetate pre-wash (Step 3.3, Phase 2) is performed.

  • Isomer Co-elution: If 9-PAHSA and 5-PAHSA merge into one peak, lower the % Organic in the mobile phase (e.g., go from 93% to 90% Methanol) to increase retention time and resolution.

  • Ceramide Interference: Ceramides can be isobaric. Ensure your MS/MS transition focuses on the fatty acid fragment (

    
     255.2) which is specific to the PAHSA structure.
    
Validation Criteria
  • Recovery: Must be calculated using the internal standard. Acceptable range: 70-110%.

    • Calculation:

      
      
      
  • Linearity:

    
     over the range of 1 nM to 1000 nM.
    

References

  • Yore, M. M., et al. (2014).[3][7][8][9][10] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][2][7][8][10][11] Cell, 159(2), 318-332.[2][9] Link

  • Kolar, M. J., et al. (2018).[8] A Faster Protocol for Endogenous FAHFA Measurements. Analytical Chemistry. Link

  • Brejchova, K., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples. Biomolecules.[1][2][4][6][7][8][10][11][12][13] Link

  • Cayman Chemical. 9-PAHSA Product Information & Analytical Standards. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Matrix Effects in 9-PAHSA Quantification

Topic: Troubleshooting Matrix Effects & Ion Suppression in LC-MS/MS Analysis of 9-PAHSA Introduction Welcome to the FAHFA (Fatty Acid Esters of Hydroxy Fatty Acids) quantification support center. Since the discovery of P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Matrix Effects & Ion Suppression in LC-MS/MS Analysis of 9-PAHSA

Introduction

Welcome to the FAHFA (Fatty Acid Esters of Hydroxy Fatty Acids) quantification support center. Since the discovery of PAHSAs by the Kahn lab (Yore et al., 2014), researchers have struggled to replicate the sensitivity required to detect these low-abundance signaling lipids (often <100 nM in plasma).

If you are observing low sensitivity, poor peak shape, or non-linear calibration curves for 9-PAHSA, the culprit is likely matrix effects —specifically, ion suppression caused by co-eluting phospholipids (PLs) and triglycerides (TGs). 9-PAHSA is analyzed in negative electrospray ionization (ESI-) mode, which is notoriously susceptible to charge competition.

This guide moves beyond basic protocols to address the causality of these errors and provides self-validating workflows to fix them.

Module 1: Diagnosis – Do I Have a Matrix Problem?

User Question: "My internal standard response varies wildly between plasma samples, but my solvent standards are stable. How do I prove this is a matrix effect?"

The Expert Solution: Post-Column Infusion (PCI)

Do not rely solely on internal standard (IS) response variability.[1] You must map the ionization environment of your chromatographic run.[2] The most definitive test is Post-Column Infusion .

The Protocol
  • Setup: Tee-in a constant flow of neat 9-PAHSA standard (e.g., 100 nM) into the eluent flow after the column but before the source.

  • Injection: Inject a "Blank Matrix Extract" (extracted plasma/tissue without spiking).

  • Observation: Monitor the baseline of the specific MRM transition for 9-PAHSA (

    
     537.5 
    
    
    
    255.2).
  • Interpretation: The baseline should be flat. Dips indicate ion suppression ; peaks indicate enhancement . If a dip aligns with your 9-PAHSA retention time, your quantification is compromised.

Visualization: PCI Workflow

PCI_Workflow cluster_LC LC System cluster_Infusion Infusion Setup Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) Pump->Injector Column C18 Column Injector->Column Tee Mixing Tee Column->Tee Syringe Syringe Pump (9-PAHSA Standard) Syringe->Tee Source ESI Source (Negative Mode) Tee->Source Detector MS Detector (Monitor Baseline) Source->Detector caption Figure 1: Post-Column Infusion setup to map ion suppression zones.

Module 2: The Root Cause – Extraction Strategy

User Question: "I am using a standard Chloroform:Methanol extraction (Folch/Bligh-Dyer). Is this sufficient?"

The Expert Solution: Move to Solid Phase Extraction (SPE)

No. Liquid-Liquid Extraction (LLE) like Folch is non-selective. It extracts the entire lipidome, including high-abundance phospholipids (PC, PE) that co-elute with PAHSAs. For robust quantification, you must separate the neutral lipids (Triglycerides) and zwitterionic lipids (Phospholipids) from the acidic lipids (PAHSAs).

Recommended Protocol: Mixed-Mode Anion Exchange (MAX)

Use a Mixed-Mode Anion Exchange cartridge (e.g., Oasis MAX or Strata-X-A). This utilizes the carboxylic acid moiety of 9-PAHSA for selective retention.

StepSolvent/BufferMechanistic Purpose
Condition Methanol

Water
Activates sorbent pores.
Load Sample in 5%

(aq)
High pH ensures 9-PAHSA is ionized (

) to bind to the anion exchange resin.
Wash 1 5%

in Water
Removes proteins and salts.
Wash 2 MethanolCRITICAL: Removes neutral lipids and phospholipids (which bind via hydrophobic interaction but not ionic).
Elute 2% Formic Acid in MethanolLow pH protonates 9-PAHSA (

), breaking the ionic bond and releasing it.

Note: This protocol typically yields >85% recovery with <10% matrix effect, compared to >50% suppression often seen with LLE.

Module 3: Internal Standards – The Isotope Trap

User Question: "I'm using deuterated 9-PAHSA (d31-9-PAHSA) as an internal standard, but my peaks don't overlap perfectly. Does this matter?"

The Expert Solution: The "Deuterium Isotope Effect"

Yes, it is critical. In Reverse Phase Chromatography (RPC), heavily deuterated compounds (like d31) elute earlier than their non-labeled counterparts because the C-D bond is shorter and less lipophilic than the C-H bond.

  • The Risk: If d31-9-PAHSA elutes 0.2 minutes earlier than endogenous 9-PAHSA, it may elute outside the ion suppression zone, while your analyte elutes inside it. The IS will not correct for the matrix effect.

  • The Fix: Use Carbon-13 labeled standards (e.g.,

    
    -9-PAHSA).[3] 
    
    
    
    isotopes have virtually identical lipophilicity to
    
    
    , ensuring perfect co-elution.
Visualization: The Isotope Effect Risk

Isotope_Effect cluster_Chromatogram Chromatographic Separation & Matrix Zones MatrixZone Matrix Suppression Zone (Phospholipids) Endogenous Endogenous 9-PAHSA (Elutes at 4.5 min) MatrixZone->Endogenous Suppresses Signal C13_Std 13C-9-PAHSA IS (Elutes at 4.5 min) MatrixZone->C13_Std Suppresses Signal (Corrects Error) D31_Std d31-9-PAHSA IS (Elutes at 4.3 min) MatrixZone->D31_Std Misses Zone (Fails to Correct) caption Figure 2: Why 13C standards are superior to Deuterated standards for correcting matrix effects.

Module 4: Chromatographic Separation of Isomers

User Question: "I see a shoulder on my 9-PAHSA peak. Is this matrix interference?"

The Expert Solution: Regioisomer Co-elution

It is likely 5-PAHSA or another regioisomer. 9-PAHSA and 5-PAHSA have the same mass and fragmentation patterns (


 537 

255).
  • Troubleshooting: You cannot separate these by MS alone. You must use chromatography.

  • Column Choice: A standard C18 column often fails to resolve these. Use a high-strength silica (HSS) T3 column or equivalent, which provides better shape selectivity for structural isomers.

  • Mobile Phase Modifier: Use Ammonium Acetate (5-10 mM) . While PAHSAs are detected in negative mode, ammonium ions help stabilize the formation of

    
     ions and improve peak shape, though high pH (Ammonium Hydroxide) must be used with caution to prevent ester hydrolysis (degradation of the PAHSA itself).
    

References

  • Yore, M. M., et al. (2014).[4][5][6] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[5][6][7][8] Cell, 159(2), 318-332.[4][5][6][9]

  • Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[6] Diabetes, 65(9), 2580-2590.

  • Brejchova, K., et al. (2020).[10] Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples. Analytical Methods, 12.

  • Zhang, T., et al. (2016). LC-MS/MS quantitation of PAHSAs. Methods in Enzymology, 572, 169-183.

Sources

Optimization

Technical Support Center: Troubleshooting 9-PAHSA 13C4 Recovery

Executive Summary & Diagnostic Logic Low recovery of the 9-PAHSA 13C4 internal standard (ISTD) compromises the quantification of endogenous 9-PAHSA. Because FAHFAs (Fatty Acid esters of Hydroxy Fatty Acids) are low-abund...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Logic

Low recovery of the 9-PAHSA 13C4 internal standard (ISTD) compromises the quantification of endogenous 9-PAHSA. Because FAHFAs (Fatty Acid esters of Hydroxy Fatty Acids) are low-abundance lipids with unique physicochemical properties, they are susceptible to three primary failure modes: Non-specific Adsorption , Enzymatic Hydrolysis , and Matrix-Induced Ion Suppression .

Before altering your extraction protocol, you must isolate the source of the loss using the logic flow below.

Diagnostic Decision Tree

TroubleshootingFlow Start ISSUE: Low 9-PAHSA 13C4 Signal Step1 Inject Standard in Neat Solvent (No Matrix) Start->Step1 Decision1 Is Signal Low? Step1->Decision1 InstIssue ROOT CAUSE: Instrument/Vial 1. Mass Spec Sensitivity 2. Adsorption to Autosampler Vial Decision1->InstIssue Yes Step2 Compare Spiked Matrix (Pre-Extract) vs. Spiked Extract (Post-Extract) Decision1->Step2 No (Signal is Good) Decision2 Is Pre-Extract << Post-Extract? Step2->Decision2 ExtractLoss ROOT CAUSE: Extraction Loss 1. Phase Partitioning 2. Adsorption to Plasticware Decision2->ExtractLoss Yes (Lost during prep) Step3 Compare Spiked Extract (Post-Extract) vs. Neat Solvent Standard Decision2->Step3 No (Recovery is efficient) Decision3 Is Post-Extract << Neat Solvent? Step3->Decision3 MatrixEffect ROOT CAUSE: Matrix Effect Ion Suppression from Phospholipids Decision3->MatrixEffect Yes (Suppression) Hydrolysis ROOT CAUSE: Enzymatic Hydrolysis Lipase activity degrading ester bond Decision3->Hydrolysis No (Signal is stable)

Figure 1: Systematic fault isolation for FAHFA internal standard loss.

Critical Failure Modes & Solutions

A. The Adsorption Trap (Surface Binding)

FAHFAs are highly hydrophobic but possess a polar carboxyl head group. They exhibit "sticky" behavior, adhering rapidly to polypropylene (PP) and standard glass surfaces in aqueous conditions.

  • The Mechanism: In high-water content steps (e.g., plasma dilution), 9-PAHSA migrates to the container walls to escape the aqueous phase.

  • The Fix:

    • Material: Use silanized glass or LoBind polypropylene tubes.

    • Solvent: Never store 9-PAHSA standards in 100% aqueous buffer. Always maintain at least 50% organic solvent (Methanol or Acetonitrile) during storage and autosampler residence.

B. Enzymatic Hydrolysis (The "Phantom" Loss)

9-PAHSA contains an ester linkage between palmitic acid and hydroxy-stearic acid. Plasma lipases/esterases remain active after blood draw, cleaving the 13C4 standard into 13C4-Palmitate and Hydroxy-Stearic Acid.

  • The Fix: Samples must be processed on ice immediately. The addition of organic extraction solvent (Methanol/Chloroform) acts as the quenching agent. Do not let thawed plasma sit at room temperature without solvent.

C. Matrix Effects (Ion Suppression)

In LC-MS/MS (Electrospray Ionization - Negative Mode), co-eluting phospholipids (PC, PE) compete for charge. If 9-PAHSA elutes in the "suppression zone," the mass spectrometer simply fails to "see" the 13C4 ions, appearing as low recovery.

  • The Fix: Chromatographic separation is key. Ensure your gradient separates FAHFAs from the high-abundance phospholipid chunk.

Validated Troubleshooting Protocols

Protocol A: The "Spike-Recovery" Validation

Use this protocol to distinguish between Extraction Loss (True Recovery) and Matrix Effects.

Reagents:

  • A: Neat Standard (9-PAHSA 13C4 in Methanol).

  • B: Post-Extraction Spike (Blank Plasma extracted, then spiked with 13C4).

  • C: Pre-Extraction Spike (Blank Plasma spiked with 13C4, then extracted).

Procedure:

  • Prepare 3 replicates of each (A, B, C) at the same theoretical concentration (e.g., 100 nM).

  • Run LC-MS/MS analysis.[1][2][3][4]

  • Calculate using the table below:

MetricCalculation FormulaInterpretation
Matrix Effect (ME)

< 80% : Significant Ion Suppression.> 120% : Ion Enhancement.
Extraction Efficiency (RE)

< 70% : Loss during LLE/SPE steps (solubility or adsorption).
Process Efficiency (PE)

Total method performance (ME × RE).
Protocol B: Optimized Liquid-Liquid Extraction (Modified Bligh-Dyer)

Designed to minimize hydrolysis and adsorption.

Workflow Diagram:

ExtractionWorkflow Sample Plasma/Serum (Thaw on Ice) Spike Add ISTD (13C4) Directly to Sample Sample->Spike Crash Add MeOH (-20°C) Immediate Vortex Spike->Crash Extract Add Chloroform (CHCl3) Ratio 1:1:1 (v/v/v) Crash->Extract PhaseSep Centrifuge (3000g, 10 min, 4°C) Extract->PhaseSep Recover Collect Lower Phase (Organic Layer) PhaseSep->Recover Dry Dry under N2 (Do not over-dry!) Recover->Dry Recon Reconstitute 50% MeOH/H2O Dry->Recon

Figure 2: Optimized extraction workflow preventing lipase activity and maximizing solubility.

Step-by-Step:

  • Thaw plasma samples on wet ice.

  • Add ISTD: Add 10 µL of 9-PAHSA 13C4 working solution directly to 100 µL plasma. Vortex immediately (5s).

  • Quench: Immediately add 300 µL ice-cold Methanol. Vortex 30s. This stops lipase activity.

  • Extract: Add 600 µL Chloroform. Vortex 1 min.

  • Phase Separation: Add 200 µL Water to induce separation. Centrifuge at 3,000 x g for 10 mins at 4°C.

  • Collection: Transfer the lower organic phase (Chloroform) to a silanized glass vial.

    • Note: Avoid taking the interphase (protein disk).

  • Drying: Evaporate under Nitrogen stream at room temperature.

    • Critical:Stop immediately upon dryness. "Baking" the dry residue causes irreversible adsorption to the glass.

  • Reconstitution: Dissolve in 100 µL Methanol:Water (50:50). Vortex well.

Frequently Asked Questions (FAQs)

Q: Can I use plastic tubes for the extraction? A: Avoid standard polypropylene for the final steps. While the initial extraction can be done in high-quality PP tubes (e.g., Eppendorf LoBind), the final extract should be stored in glass. FAHFAs are lipids; they will partition into the plastic matrix of standard tubes over time [1].

Q: My 13C4 signal is fine in the standard curve but disappears in plasma samples. Why? A: This is classic Ion Suppression . Phospholipids are co-eluting with your PAHSA peak.

  • Solution: Modify your LC gradient. Use a C18 column and extend the gradient ramp. FAHFAs typically elute before triglycerides but near some phospholipids. Alternatively, use an SPE cleanup step (Strata SI-1 silica) to remove bulk phospholipids, though this adds complexity [2].

Q: Should I use Acidified Solvents? A: Yes, mild acidification helps. 9-PAHSA has a carboxylic acid group. Adding 0.1% Formic Acid or Acetic Acid to the mobile phase ensures the molecule is protonated (or consistently deprotonated in negative mode), improving peak shape and extraction efficiency into organic solvents [3].

Q: I see "ghost" peaks in my blanks that look like 9-PAHSA. What is this? A: This is likely contamination from SPE cartridges or solvents. Some plastic manufacturing processes introduce contaminants isobaric to FAHFAs. Pre-wash SPE cartridges with Ethyl Acetate and Methanol before use to reduce this background [2].[5]

References

  • Adsorption of Lipids to Plastic

    • Source:Journal of Lipid Research[6]

    • Context: General lipidomics guidelines regarding the loss of hydrophobic analytes to polypropylene surfaces.
    • Citation: "Lipid extraction techniques for mass spectrometry analysis."

  • FAHFA Extraction & Background Contamination

    • Source:N
    • Context: The definitive guide by the Kahn/Saghatelian labs on FAHFA extraction, specifically noting background signals
    • Citation: "A Faster Protocol for Endogenous FAHFA Measurements."

  • Matrix Effects in LC-MS

    • Source:LCGC Intern
    • Context: Strategies to reduce ion suppression in biological m
    • Citation: "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects."

  • 9-PAHSA Biological Context & Stability

    • Source:Cell Metabolism[7][8]

    • Context: Discovery and stability of PAHSAs in biological systems.
    • Citation: "Methodological Issues in Studying PAHSA Biology."

Sources

Troubleshooting

minimizing background noise in 9-PAHSA analysis

Executive Summary Analyzing 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) presents a dual "noise" challenge: Chemical Noise (background contaminants, plasticizers, carryover) and Biological Noise (isobaric interference fr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyzing 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) presents a dual "noise" challenge: Chemical Noise (background contaminants, plasticizers, carryover) and Biological Noise (isobaric interference from regioisomers like 5-PAHSA and structural analogs like ceramides).

This guide synthesizes protocols established by the Kahn lab (Yore et al., 2014) and subsequent optimizations (Kuda et al., 2016) to provide a self-validating workflow. Success relies on three pillars: MTBE Extraction (to eliminate protein/plastic contamination), Isomer-Resolving Chromatography , and Ratio-Metric Peak Validation .

Module 1: Pre-Analytical & Extraction Optimization

Issue: High chemical background and polymer contamination in blanks.

Q: Why do I see high baseline noise even in my solvent blanks?

A: The most common source of "noise" in lipidomics is not the instrument, but the consumables. PAHSAs are sticky, hydrophobic lipids. Standard polypropylene pipette tips and tubes leach plasticizers (phthalates) that ionize strongly in negative mode, suppressing your analyte signal and raising the baseline.

The "Glass-First" Protocol:

  • Eliminate Plastics: Use glass syringes (Hamilton) and glass inserts for all sample handling post-extraction. If plastic is unavoidable, use certified low-retention, phthalate-free consumables.

  • Switch to MTBE Extraction (Matyash Method):

    • Why: Traditional Chloroform (Folch) extraction leaves the lipid layer at the bottom, forcing you to pipette through the protein/aqueous debris, which introduces matrix noise.

    • The Fix: Methyl-tert-butyl ether (MTBE) creates a lipid-rich upper phase . This allows you to decant the clean supernatant without disturbing the matrix pellet.

Visual Workflow: Low-Noise MTBE Extraction

MTBE_Extraction cluster_phases Phase Separation (Critical Step) Start Biological Sample (Serum/Tissue) Add_IS Add Internal Standard (d9-9-PAHSA) Start->Add_IS Solvent_Add Add Methanol (1.5 Vol) + MTBE (5 Vol) Add_IS->Solvent_Add Incubate Incubate (10 min, RT, Shaking) Solvent_Add->Incubate Phase_Induction Add Water (1.25 Vol) to induce phase separation Incubate->Phase_Induction Centrifuge Centrifuge (1000 x g, 10 min) Phase_Induction->Centrifuge Upper Upper Phase (MTBE) Contains: PAHSAs, Neutral Lipids Centrifuge->Upper Lipids float Lower Lower Phase (Aqueous) Contains: Salts, Proteins Centrifuge->Lower Debris sinks Dry Collect Upper Phase & Dry under N2 Upper->Dry Recon Reconstitute (50% MeOH / 50% Water) Dry->Recon

Figure 1: The MTBE extraction places the target lipids in the upper phase, significantly reducing matrix carryover compared to chloroform methods.

Module 2: Chromatographic Resolution (Biological Noise)

Issue: I cannot distinguish 9-PAHSA from 5-PAHSA or 12-PAHSA.

Q: My peaks are merging. How do I separate 9-PAHSA from its isomers?

A: Mass spectrometry cannot distinguish these isomers alone (all are m/z 537.5). Separation must occur on the column. Fast gradients (standard lipidomics methods) will co-elute them, causing "biological noise" where the bioactivity of 9-PAHSA is masked by the inactive 5-PAHSA.

The Isocratic "Hold" Strategy: You must use a C18 column with a specific isocratic hold to resolve the regioisomers.

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water (5 mM Ammonium Acetate + 0.03% Ammonium Hydroxide).[1]

  • Mobile Phase B: 95:5 Acetonitrile:Water (5 mM Ammonium Acetate + 0.03% Ammonium Hydroxide).

    • Note: The basic pH is critical for ESI- sensitivity.

Optimized Gradient Table:

Time (min)% Mobile Phase BFlow Rate (mL/min)Action
0.050.3Load
2.0300.3Desalt
8.0 75 0.2 Isomer Separation Zone
25.0 75 0.2 Isocratic Hold (Critical)
28.0990.4Wash
32.050.4Re-equilibrate

Why this works: The long hold at 75% B exploits subtle hydrophobicity differences. 12-PAHSA elutes first, followed by 9-PAHSA, then 5-PAHSA.

Module 3: Mass Spectrometry & Interference Rejection

Issue: False positives from Ceramides.

Q: I see a peak at the right retention time, but the quantification seems off. Could it be an interference?

A: Yes. C16:0 Ceramide is a major isobaric interference. It forms an acetate adduct [M+CH3COO]- that is nearly identical in mass to PAHSA [M-H]-. In-source fragmentation can strip the acetate, leaving a pseudo-molecular ion at m/z 537.

The Ratio-Metric Validation Check: You must monitor two transitions to validate the peak.

  • Quantifier: m/z 537.5

    
     255.2 (Palmitate fragment)
    
  • Qualifier: m/z 537.5

    
     281.2 (Hydroxy Stearic Acid fragment)
    
  • For 9-PAHSA: The 255 fragment is dominant.[2] (Ratio 255/281 > 1.5)

  • For Ceramide: The 281 fragment is dominant. (Ratio 255/281 < 0.8)

Visual Logic: Signal Validation Tree

Signal_Validation cluster_fragments Fragment Ions Input Precursor Ion m/z 537.5 CID Collision Induced Dissociation Input->CID Frag1 m/z 255.2 (Palmitate) CID->Frag1 Frag2 m/z 281.2 (HSA-H2O) CID->Frag2 Ratio Calculate Ratio (255 / 281) Frag1->Ratio Frag2->Ratio Decision1 Ratio > 1.5 Ratio->Decision1 Decision2 Ratio < 0.8 Ratio->Decision2 Result_PAHSA Confirmed 9-PAHSA Decision1->Result_PAHSA Result_Cer REJECT (Ceramide Interference) Decision2->Result_Cer

Figure 2: Logic gate for distinguishing true 9-PAHSA signals from isobaric ceramide interference using MRM transition ratios.

Module 4: System Maintenance & Carryover

Issue: "Ghost peaks" appearing in blank runs after high-concentration samples.

Q: How do I eliminate carryover between runs?

A: PAHSAs are extremely hydrophobic and stick to stainless steel and injection ports.

  • Needle Wash: A standard 50:50 MeOH:Water wash is insufficient.

    • Strong Wash: Isopropanol:Acetonitrile:Acetone (40:40:20) + 0.1% Formic Acid.[3]

    • Weak Wash: Water:Methanol (90:10).

  • Column Protection: Use a guard column (VanGuard C18) and replace it every 100 injections.

  • Passivation: If the system has been used for high-concentration lipid standards, inject 5x "blanks" of 100% Isopropanol before running your analytical batch.

References

  • Yore, M. M., et al. (2014).[4][5] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2][4][5][6][7][8] Cell, 159(2), 318-332.[5][9][10][11]

  • Kuda, O., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.[1][2][7][12] Nature Protocols, 11, 805–815.

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146.

  • Cayman Chemical. (n.d.). 9-PAHSA Product Insert & Analysis Guide.

Sources

Optimization

Technical Support Center: Isotopic Purity Assessment of 9-PAHSA-13C4

Introduction: The Precision of FAHFA Quantitation Welcome to the technical support hub for Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). You are likely working with 9-PAHSA-13C4 (9-Palmitic acid hydroxy ste...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision of FAHFA Quantitation

Welcome to the technical support hub for Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). You are likely working with 9-PAHSA-13C4 (9-Palmitic acid hydroxy stearic acid, 13C4-labeled) because you require precise quantification in complex lipidomic matrices (plasma, adipose tissue) without the chromatographic artifacts often introduced by deuterated standards.

In isotope dilution mass spectrometry (IDMS), the purity of your internal standard (ISTD) is not just a certificate value—it is the limiting factor of your assay's sensitivity. This guide addresses the critical assessment of Isotopic Purity (specifically the absence of unlabeled M+0 species) and Regiospecificity (confirming label location).

Module 1: The "Ghost Peak" Phenomenon (M+0 Assessment)

User Question: I am seeing a signal for native 9-PAHSA in my solvent blanks even after cleaning the system. Could my internal standard be contaminated?

Technical Insight: Yes. This is the most common issue with stable isotope standards. Isotopic purity is rarely 100%. If your 9-PAHSA-13C4 standard contains even 0.5% of unlabeled 9-PAHSA (M+0), and you spike it at high concentrations, that 0.5% becomes a "ghost peak" that co-elutes with your endogenous analyte, artificially inflating your baseline and ruining your Limit of Quantitation (LOQ).

Protocol: Determining the M+0 Contribution

Do not rely solely on the Certificate of Analysis (CoA). You must empirically determine the "Blank Contribution" factor for your specific instrument and concentration.

Step-by-Step Workflow:

  • Preparation: Prepare a neat solution of your 9-PAHSA-13C4 standard at the exact concentration you intend to use in your samples (e.g., 100 nM or 1 µM in Methanol).

  • Acquisition: Inject this solution using your standard LC-MS/MS method.

  • Monitoring: Monitor two MRM transitions:

    • Analyte Channel (Native): m/z 537.5

      
       255.2 (or 299.3)
      
    • ISTD Channel (Labeled): m/z 541.5

      
       259.2 (assuming Palmitate label)
      
  • Calculation: Calculate the Contribution Ratio (CR):

    
    
    

Interpretation:

  • CR < 0.1%: Excellent. Negligible impact on most biological samples.

  • CR > 0.5%: Problematic for low-abundance tissues (e.g., serum). You must either lower the spike concentration or mathematically correct your data (subtracting the calculated M+0 area from sample signals).

Visualization: Isotopic Purity Workflow

IsotopicPurityCheck Start Start: ISTD Assessment Prep Prepare Neat ISTD Solution (Target Assay Concentration) Start->Prep Inject Inject into LC-MS/MS (No Biological Matrix) Prep->Inject Monitor Monitor Transitions: 1. Native (m/z 537 -> 255) 2. Labeled (m/z 541 -> 259) Inject->Monitor Calc Calculate Ratio (Native/Labeled) Monitor->Calc Decision Ratio > 0.5%? Calc->Decision Pass PASS: Standard Suitable for Low-Abundance Quant Decision->Pass No Fail FAIL: 'Ghost Peak' Risk Requires Correction or Dilution Decision->Fail Yes

Caption: Workflow for empirically determining the unlabeled (M+0) impurity contribution of the internal standard.

Module 2: Structural Validation (Fragmentation Logic)

User Question: My CoA says 9-PAHSA-13C4, but I don't know which part of the molecule is labeled. How do I set up my MRM transitions?

Technical Insight: 9-PAHSA consists of Palmitic Acid (PA) esterified to 9-Hydroxystearic Acid (9-HSA). The label is typically on the Palmitic Acid moiety or the Stearic Acid backbone. Knowing this is mandatory for MS/MS because the parent ion (m/z 541.5) will fragment into different daughter ions depending on the label's location.

Diagnostic Fragmentation Protocol

Perform a Product Ion Scan (MS2) of the m/z 541.5 precursor.

Label PositionPrecursor Ion (m/z)Key Fragment 1 (Fatty Acid)Key Fragment 2 (Hydroxy Acid)Recommended MRM
Unlabeled (Native) 537.5255.2 (Palmitate)299.3 (9-HSA)537.5

255.2
13C4 on Palmitate 541.5 259.2 (+4 Da)299.3 (No Shift)541.5

259.2
13C4 on Stearic 541.5 255.2 (No Shift)303.3 (+4 Da)541.5

303.3

Note: Most commercial 9-PAHSA-13C4 standards label the Palmitic acid side to ensure the fragment ion shifts away from the common palmitic acid background.

Visualization: Fragmentation Pathway

Fragmentation cluster_0 Collision Induced Dissociation (CID) Parent Parent Ion 9-PAHSA-13C4 (m/z 541.5) Frag1 Fragment A Palmitic Acid (m/z 259.2) Parent->Frag1 Ester Cleavage (If Label on Palmitate) Frag2 Fragment B 9-Hydroxy Stearic Acid (m/z 299.3) Parent->Frag2 Ester Cleavage (Unlabeled Moiety)

Caption: MS/MS fragmentation logic assuming the 13C4 label is located on the Palmitic Acid moiety.

Module 3: Chromatographic Fidelity (13C vs. Deuterium)

User Question: Why should I use 13C4 instead of the cheaper d31-PAHSA?

Technical Insight: This is a question of Chromatographic Isotope Effect . Deuterium (2H) is slightly more polar than Hydrogen (1H), causing deuterated lipids to elute earlier than their native counterparts on Reverse Phase (C18) columns.

  • The Problem: If 9-PAHSA-d31 elutes 0.2 minutes earlier than native 9-PAHSA, it may elute into a different matrix suppression zone. The ionization efficiency changes, rendering the ISTD correction invalid.

  • The Solution: Carbon-13 (13C) has virtually no chromatographic isotope effect. 9-PAHSA-13C4 will co-elute perfectly with endogenous 9-PAHSA, ensuring it experiences the exact same matrix effects (ion suppression/enhancement) at the electrospray source.

Verification Step: Overlay the Extracted Ion Chromatograms (EIC) of your biological sample (m/z 537.5) and your ISTD (m/z 541.5). The retention time difference (


RT) should be < 0.02 min .

Module 4: Stability & Handling FAQ

Q: Can I store 9-PAHSA-13C4 in methanol at room temperature? A: No. FAHFAs are esters.[1] In protic solvents (Methanol/Water) at room temperature, they are susceptible to hydrolysis (breaking into Palmitic Acid and HSA) or transesterification.

  • Best Practice: Store stock solutions in Acetonitrile or Dichloromethane at -80°C.

  • Working Solutions: Prepare fresh in Methanol/Water immediately before LC-MS injection.

Q: My calibration curve is non-linear at the low end. Why? A: This often points back to the Isotopic Purity issue (Module 1). If your ISTD contributes a constant "background" signal to the analyte channel, the curve will flatten (plateau) at low concentrations because you cannot distinguish the analyte from the ISTD impurity. You must subtract this background or improve the ISTD purity.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. Link

  • Kuda, O., et al. (2016). N-acyl-phosphatidylethanolamines are concentrated in human adipose tissue and decrease with obesity. Cell Chemical Biology, 23(4), 497-505. (Discusses FAHFA analysis methodologies). Link

  • Breitkopf, S. B., et al. (2017). A liquid chromatography-mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs).[2] Analytical Chemistry. (Detailed protocol on FAHFA extraction and MS settings). Link

  • Cayman Chemical. (n.d.). 9-PAHSA Product Information & MS Data. (General reference for PAHSA standards). Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 9-PAHSA-13C4

Product: 9-PAHSA-13C4 (Palmitic Acid-13C4 Hydroxy Stearic Acid) Application: Lipidomics Internal Standard, Mass Spectrometry Quantification Document ID: TS-FAHFA-009-v2 Introduction: The Stability Stakes As a Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 9-PAHSA-13C4 (Palmitic Acid-13C4 Hydroxy Stearic Acid) Application: Lipidomics Internal Standard, Mass Spectrometry Quantification Document ID: TS-FAHFA-009-v2

Introduction: The Stability Stakes

As a Senior Application Scientist, I often see researchers treat 9-PAHSA-13C4 like a standard fatty acid. This is a critical error. Unlike simple palmitic acid, 9-PAHSA contains a labile ester bond connecting the palmitic acid tail to the 9-hydroxystearic acid backbone.

If this bond hydrolyzes, your internal standard degrades into two separate fragments (Palmitic Acid-13C4 + 9-Hydroxystearic Acid), destroying your quantification accuracy. Furthermore, because this is a stable isotope standard, physical degradation leads to immediate financial loss and data invalidation.

This guide provides the self-validating protocols required to maintain the integrity of this molecule.

Part 1: The "Golden Rules" of Storage

Use this matrix to determine the optimal storage condition based on your current experimental phase.

Storage Stability Matrix
StateSolvent/ConditionTemperatureStability WindowRisk Factor
Stock Solution Methyl Acetate (Original Packaging)-20°C or -80°C >2 Years Low. Methyl acetate is aprotic and minimizes transesterification.
Working Stock Ethanol or Methanol-80°C3-6 MonthsMedium. Protic solvents can promote transesterification/hydrolysis over long periods if moisture enters.
Aqueous Mix PBS / Cell Media+4°C or RT< 24 Hours Critical. Rapid hydrolysis occurs in aqueous buffers. Prepare immediately before use.
Dry Film None (Nitrogen purged)-80°C>1 YearMedium. Risk of oxidation if N2 purge is incomplete; difficult to resolubilize if aggregated.
Critical Handling Directives
  • The "Glass Only" Rule: 9-PAHSA is highly lipophilic. It will rapidly partition into polypropylene (plastic) tubes, causing a >40% signal loss within hours. ALWAYS use glass vials and glass inserts.

  • Nitrogen Purge: Oxygen is the enemy of long alkyl chains. Always overlay stock vials with inert nitrogen or argon gas before re-sealing.

  • Avoid Freeze-Thaw: Repeated temperature shifts cause condensation (water introduction), accelerating hydrolysis. Aliquot your primary stock immediately upon first thaw.

Part 2: Troubleshooting Scenarios

Diagnose issues based on the symptoms observed in your Mass Spec data.

Scenario A: "My Internal Standard (IS) signal is progressively decreasing over the run."

Diagnosis: Sorption (Plastic Adsorption)

  • The Cause: You likely prepared your working standard in a plastic tube or used a plastic reservoir for your autosampler.

  • The Fix: Switch to silanized glass vials. If you must use plastic tips for transfer, pre-wet the tip 3 times with the solvent before drawing the aliquot to saturate binding sites.

Scenario B: "I see a high background of Palmitic Acid-13C4 in my blanks."

Diagnosis: Ester Hydrolysis [1][2]

  • The Cause: Your 9-PAHSA-13C4 has degraded. The ester bond at the C9 position has cleaved, releasing the labeled palmitic acid tail.

  • The Mechanism:

    • Chemical:[1][3][4][5][6][7][8] Presence of water in your organic stock (wet methanol).

    • Biological:[1][9] If spiked into plasma/tissue before quenching, endogenous lipases (like CEL or carboxylesterases) hydrolyzed the standard.

  • The Fix:

    • Protocol Change: Ensure your extraction protocol uses ice-cold organic solvent (e.g., -20°C Methanol/Chloroform) immediately upon tissue disruption to quench enzymatic activity.

    • Stock Check: Inject the neat standard. If free Palmitic Acid-13C4 is present, the stock is compromised.

Scenario C: "The standard precipitated when I added it to my cell culture media."

Diagnosis: Solubility Crash

  • The Cause: 9-PAHSA is extremely hydrophobic. Direct addition of the methyl acetate stock to aqueous media causes immediate precipitation.

  • The Fix:

    • Evaporate the Methyl Acetate under Nitrogen.[3][4][5]

    • Reconstitute in Ethanol (max solubility ~20 mg/mL).

    • Dilute this ethanolic solution into your media. (Limit final EtOH concentration to <0.1% to avoid cytotoxicity, though solubility limits in PBS are ~0.5 mg/mL).

Part 3: Visualization of Instability

Understanding the breakdown pathway is essential for troubleshooting.

Diagram 1: The Hydrolysis Risk Pathway

This diagram illustrates how improper storage (moisture/enzymes) destroys the molecule.

G PAHSA 9-PAHSA-13C4 (Intact Standard) Conditions Triggers: 1. Moisture (H2O) 2. Lipases (CEL/AIG1) 3. High pH PAHSA->Conditions Exposure Palmitate Palmitic Acid-13C4 (Contaminant 1) Conditions->Palmitate Cleavage HSA 9-Hydroxystearic Acid (Contaminant 2) Conditions->HSA Cleavage

Caption: The degradation mechanism of 9-PAHSA-13C4. Note that the 13C label remains on the Palmitic acid fragment, creating false positives for free palmitate if hydrolysis occurs.

Part 4: Validated Handling Protocols

Protocol 1: Solvent Exchange (Methyl Acetate to Ethanol)

Required when moving from storage to biological application.

  • Preparation: Prepare a gentle stream of Nitrogen (N2) gas.[10] Ensure the gas line is equipped with a moisture trap.

  • Evaporation: Place the glass vial containing 9-PAHSA (in Methyl Acetate) under the N2 stream.

    • Note: Do not heat above 30°C. Methyl Acetate is volatile and evaporates quickly at room temperature.

  • Reconstitution: Immediately upon drying (do not leave the dry film exposed to air for >5 mins), add high-grade Ethanol (anhydrous) .

  • Vortex: Vortex for 30 seconds.

  • Verification: Inspect for particulates. The solution should be optically clear.

Protocol 2: Aliquoting for Long-Term Storage

Do not store the original vial at 4°C after opening.

Workflow Step1 Receive Shipment (Usually on Dry Ice) Step2 Thaw to Room Temp (Do not open while cold to prevent condensation) Step1->Step2 Step3 Aliquot into Amber Glass Vials (Nitrogen Purge Headspace) Step2->Step3 Step4 Store at -80°C Step3->Step4 Step5 Use Aliquot Once (Discard remainder) Step4->Step5

Caption: The "Single-Use" workflow prevents freeze-thaw degradation cycles.

Part 5: FAQ - Expert Edge Cases

Q: Can I use DMSO instead of Ethanol for cell culture spikes? A: Yes. 9-PAHSA is soluble in DMSO up to ~15 mg/mL.[3][4][5][6][7] However, DMSO freezes at high temperatures (19°C) and is hygroscopic (absorbs water from air). If you use DMSO, use fresh, anhydrous DMSO and keep the stock sealed tight. Ethanol is generally preferred for lipid handling unless your cells are sensitive to EtOH.

Q: I’m using a deuterated standard (d31-PAHSA) as well. Is the stability different from 13C4? A: Chemically, the stability is identical. However, chromatographically , they differ.[11] Deuterated standards often show a retention time shift (elute earlier) compared to the endogenous analyte due to the deuterium isotope effect. The 13C4 standard is superior because it co-elutes perfectly with the endogenous 9-PAHSA, mitigating ionization suppression effects.

Q: Can I store the standard in Chloroform? A: Yes, but with a caveat. Chloroform can form phosgene and HCl over time if not stabilized, which promotes acid hydrolysis of the ester bond. If storing in chloroform, ensure it contains an undetected stabilizer (like amylene) or is stored strictly at -80°C. Methyl Acetate (the supplied solvent) is chemically safer for the ester bond during storage.

References

  • Yore, M. M., et al. (2014).[4] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[4][5][6] Cell, 159(2), 318-332.[4] Retrieved from [Link]

  • Koelmel, J. P., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation. Metabolites, 10(5). Retrieved from [Link]

  • Nelson, A. T., et al. (2020). Analytical Methods for the Determination of FAHFAs in Biological Samples. Journal of Chromatography B. Retrieved from [Link]

Sources

Optimization

optimizing chromatographic separation of PAHSA isomers

Topic: Optimizing Chromatographic Separation of PAHSA Isomers Executive Summary Palmitic Acid Hydroxy Stearic Acids (PAHSAs) are a class of FAHFAs (Fatty Acid esters of Hydroxy Fatty Acids) with potent anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Chromatographic Separation of PAHSA Isomers
Executive Summary

Palmitic Acid Hydroxy Stearic Acids (PAHSAs) are a class of FAHFAs (Fatty Acid esters of Hydroxy Fatty Acids) with potent anti-inflammatory and anti-diabetic properties.[1] The analytical challenge lies in their structural isomerism. 5-PAHSA and 9-PAHSA are isobaric (same mass) and possess nearly identical physicochemical properties, yet they exhibit distinct biological activities.

This guide moves beyond standard lipidomics workflows. It addresses the critical need for regiospecific resolution , isobaric interference removal (specifically ceramides), and ionization enhancement in negative electrospray ionization (ESI-).

Visual Workflow: Method Development Logic

The following decision tree illustrates the logic flow for selecting the correct column chemistry and mobile phase modifier based on your specific resolution requirements.

PAHSA_Method_Logic Start START: Define Goal Resolution Is 5-PAHSA vs 9-PAHSA Baseline Resolution Required? Start->Resolution HighRes High Resolution Path Resolution->HighRes Yes Rapid Rapid Screening Path Resolution->Rapid No (Summed Quant) Col_C30 Column: C30 Core-Shell (2.6 µm, 150mm) HighRes->Col_C30 Gradient_Long Gradient: 25-30 min Shallow Slope Col_C30->Gradient_Long MP_Check Sensitivity Check: Is Signal < 1e4? Gradient_Long->MP_Check Col_C18 Column: C18 High Strength (1.7 µm, 100mm) Rapid->Col_C18 Gradient_Short Gradient: 10-15 min Steep Slope Col_C18->Gradient_Short Gradient_Short->MP_Check Add_NH4F Modifier: 0.5mM NH4F (Boosts Neg Mode Ionization) MP_Check->Add_NH4F Yes (Low Signal) Add_Acetate Modifier: 10mM NH4OAc (Standard Robustness) MP_Check->Add_Acetate No (High Signal)

Figure 1: Decision matrix for selecting column chemistry and mobile phase additives based on resolution needs and sensitivity thresholds.

Module 1: Chromatographic Optimization
1.1 The Stationary Phase: C18 vs. C30

Standard C18 columns often fail to resolve 5-PAHSA from 9-PAHSA due to insufficient shape selectivity.

  • Recommendation: Use a C30 (Triacontyl) stationary phase or a Phenyl-Hexyl phase. The C30 phase offers enhanced shape selectivity for lipid isomers, allowing for the partial or baseline separation of 5- and 9-PAHSA which co-elute on many C18 columns [1].

  • Alternative: If you must use C18, utilize a sub-2-micron particle size (1.7 µm) and lower the column temperature to 15°C–20°C . Lower temperatures reduce the kinetic energy of the analytes, increasing their interaction time with the stationary phase and improving isomeric resolution.

1.2 Mobile Phase Modifiers (The "Secret Weapon")

PAHSAs are analyzed in negative ion mode ([M-H]-).

  • Standard: Ammonium Acetate (10mM). Good, but often results in lower ionization efficiency.

  • Advanced Tip: Ammonium Fluoride (NH4F) at 0.5 mM to 2 mM.

    • Mechanism:[2][3] Fluoride ions (F-) are highly basic in the gas phase and effectively abstract protons from the PAHSA carboxyl group, significantly enhancing the [M-H]- signal compared to acetate [2].

    • Caution: NH4F can etch glass; use PEEK or stainless steel solvent lines and plastic solvent bottles.

Module 2: Mass Spectrometry & MRM Strategy

PAHSAs and Ceramides (specifically Cer d18:1/16:0) are isobaric. A standard low-resolution triple quadrupole cannot distinguish them by parent mass alone. You must use differential fragmentation ratios .

Table 1: Optimized MRM Transitions (Negative Mode)

AnalytePrecursor (m/z)Product (m/z)TypeNotes
PAHSA (All Isomers) 537.5255.2QuantifierPalmitic acid fragment (FA 16:0)
PAHSA (All Isomers) 537.5281.2QualifierHydroxy stearic acid fragment (HSA 18:0)
Ceramide (d18:1/16:0) 537.5255.2InterferenceCo-elutes; mimics PAHSA transition
Ceramide (d18:1/16:0) 537.5237.2QualifierUnique to Ceramide (loss of water)

Differentiation Rule:

  • PAHSAs: The ratio of 255/281 is typically > 1.[4]

  • Ceramides: The ratio of 255/281 is typically < 1 (or the 237 peak is present).

  • Action: Monitor the 281.2 fragment. If the ratio of 255/281 inverts or changes significantly across the peak width, you have co-elution [3].

Module 3: Sample Preparation (Removing Interferences)

Direct protein precipitation is insufficient for PAHSA analysis due to ion suppression and ceramide contamination. Solid Phase Extraction (SPE) is mandatory for high-sensitivity applications.

Protocol: Mixed-Mode Anion Exchange (MAX) SPE

  • Why: PAHSAs have a free carboxylic acid (pKa ~4.8). Under basic conditions, they are negatively charged and bind to anion exchange resins, while neutral lipids (ceramides, triglycerides) flow through.

  • Conditioning: 3 mL MeOH, then 3 mL Water.

  • Loading: Load plasma/tissue extract (pH adjusted to >8 with dilute NH4OH).

  • Wash 1 (Neutrals): 3 mL 5% NH4OH in 50:50 MeOH:Water.

    • Critical Step: This removes neutral ceramides that cause isobaric interference.

  • Wash 2 (Matrix): 3 mL MeOH.

  • Elution: 3 mL 2% Formic Acid in MeOH.

    • Mechanism:[2][3] Acidifies the PAHSAs, neutralizing the charge and releasing them from the anion exchange sorbent.

Troubleshooting Guides (FAQ)
Q1: I see a single broad peak for 5-PAHSA and 9-PAHSA. How do I separate them?

Diagnosis: Your gradient slope is likely too steep, or the column chemistry lacks shape selectivity. Solution:

  • Flatten the Gradient: If your gradient goes from 50% to 100% B in 10 minutes, change it to 60% to 85% B over 20 minutes. Isomers require time to differentially partition.

  • Switch Column: Move to a C30 column (e.g., Accucore C30).

  • Temperature: Lower column oven to 15°C.

Q2: My sensitivity is low in negative mode. Can I use positive mode?

Diagnosis: PAHSAs do not ionize well in positive mode due to the lack of a basic nitrogen. Solution:

  • Stay in Negative Mode: It is the only viable option for trace quantification.

  • Switch to Ammonium Fluoride: Replace Ammonium Acetate with 0.5mM NH4F in the aqueous mobile phase. This can yield a 5-10x signal increase [2].

  • Check Glassware: Ensure no detergents were used to clean glassware; phosphate detergents cause massive suppression in negative mode.

Q3: How do I know if my "PAHSA" peak is actually a Ceramide?

Diagnosis: Isobaric interference from Cer(d18:1/16:0). Solution:

  • Check Retention Time: Ceramides typically elute slightly later than PAHSAs on C18, but can co-elute.

  • Monitor the 237 Transition: Add 537.5 -> 237.2 to your method. If this peak appears at the same time as your "PAHSA," it is a ceramide.

  • Validate with SPE: Run a sample through the MAX SPE protocol (Module 3). If the peak disappears in the wash, it was a ceramide (neutral). If it remains in the elution, it is a PAHSA (acidic) [3].

References
  • Yore, M. M., et al. (2014).[5] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. Link

  • Kawabata, K., et al. (2025). Effect of ammonium fluoride as a mobile phase additive on quantitativity of fatty acids in electrospray ionization-liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical Investigation. Link

  • Kuda, O., et al. (2016). Docosahexaenoic Acid-Derived Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) with Anti-inflammatory Properties. Diabetes, 65(9), 2580-2590. Link

Sources

Troubleshooting

Technical Support Guide: Overcoming Ion Suppression in 9-PAHSA LC-MS/MS Analysis

Introduction: The Invisible Barrier You are likely reading this because your 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) signal is inconsistent, your internal standard recovery is plummeting, or your quantification in p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Invisible Barrier

You are likely reading this because your 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) signal is inconsistent, your internal standard recovery is plummeting, or your quantification in plasma/tissue varies wildly compared to solvent standards.

9-PAHSA is a Fatty Acid ester of Hydroxy Fatty Acid (FAHFA).[1] It presents a unique analytical paradox: it is lipophilic (eluting late with phospholipids) but requires negative mode electrospray ionization (ESI-) , which is notoriously susceptible to ion suppression.

This guide moves beyond basic "check your connections" advice. It provides a causal analysis of ion suppression and a self-validating workflow to eliminate it.

Module 1: Diagnostic Phase (The Post-Column Infusion)

Before altering your extraction protocol, you must visualize where the suppression occurs relative to your 9-PAHSA peak. The Post-Column Infusion experiment is the gold standard for this.

The Protocol
  • Setup: Bypass the column with a "Tee" junction.

  • Infusion: Syringe pump infuses a constant stream of 9-PAHSA standard (e.g., 100 ng/mL) into the MS source.

  • Injection: Inject a "Blank Matrix Extract" (processed plasma/tissue without internal standard) via the LC column.

  • Result: The MS monitors the constant signal of the infused standard. Any dip in the baseline indicates suppression caused by the eluting matrix from the column.

Workflow Visualization

PostColumnInfusion LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent (Matrix) Syringe Syringe Pump (Constant 9-PAHSA Infusion) Syringe->Tee Analyte Flow MS Mass Spectrometer (ESI Source) Tee->MS Data Chromatogram Output (Observe Baseline Dips) MS->Data

Figure 1: Schematic of the Post-Column Infusion setup. The "dip" in the constant signal from the syringe pump reveals the exact retention time of matrix interferences.

Module 2: Sample Preparation (The Root Cause)

If Module 1 reveals suppression at the 9-PAHSA retention time, your sample cleanup is insufficient.

The Trap: Many researchers use a standard Folch or Bligh-Dyer (Liquid-Liquid Extraction - LLE) for lipidomics. The Reality: LLE extracts everything, including massive amounts of phospholipids (PC, PE) and triglycerides (TG). In negative mode, high-abundance lipids steal charge from the low-abundance 9-PAHSA.

The Solution: Solid Phase Extraction (SPE) is required to fractionate the lipidome.

Recommended Protocol: Silica-Based SPE Enrichment

Based on optimization of the Yore et al. discovery method.

StepActionMechanistic Reason
1. Initial Extraction Perform LLE (e.g., Folch) on tissue/plasma.Extracts total lipids from the biological matrix.
2. Reconstitution Dry extract and reconstitute in Chloroform .Prepares lipids for loading onto the silica phase.
3. SPE Cartridge Use Strata SI-1 Silica (500mg) or equivalent.Silica separates lipids based on polarity.
4. Conditioning 6 mL Hexane.Activates the silica bed.
5. Loading Load the reconstituted sample.Lipids bind to the silica.
6. Wash (Critical) Elute with 5% Ethyl Acetate in Hexane .Removes Neutral Lipids (Triglycerides). TGs are the major suppressors in adipose tissue.
7. Elution (Target) Elute with 100% Ethyl Acetate .Collects FAHFAs. This fraction contains 9-PAHSA but leaves behind more polar phospholipids.

Module 3: Chromatography & Mobile Phase

Optimizing the LC-MS environment is the second line of defense.

Mobile Phase Additives: The "Less is More" Rule

In Negative Mode ESI, high salt concentrations (ammonium acetate/formate) can actually reduce signal intensity for fatty acids.

  • Standard Approach: 10mM Ammonium Acetate.[2]

  • Optimized Approach: 0.02% Acetic Acid (No Ammonium salts).

    • Why? Acetic acid provides sufficient protons for pH control without the charge competition of ammonium ions. Studies have shown a 2-19 fold signal increase for certain lipid classes using acetic acid over ammonium acetate in negative mode [4].[3]

Isomer Separation

9-PAHSA has structural isomers (e.g., 5-PAHSA) that share the same mass (m/z 537). They must be chromatographically separated, or your quantification will be the sum of all isomers.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm or 2.6 µm).

  • Gradient: Shallow gradient slope around the elution region (e.g., 50-90% B over 15 minutes) is often required to resolve 9-PAHSA from 5-PAHSA.

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine your next step.

TroubleshootingTree Start Problem: Low/Variable 9-PAHSA Signal CheckIS Check Internal Standard (IS) Response Variation Start->CheckIS IS_Stable IS Response is Stable (<15% RSD) CheckIS->IS_Stable IS_Unstable IS Response is Unstable (>20% RSD) CheckIS->IS_Unstable CheckSensitivity Check Absolute Sensitivity IS_Stable->CheckSensitivity MatrixEffect High Probability of Ion Suppression IS_Unstable->MatrixEffect InfusionTest Run Post-Column Infusion MatrixEffect->InfusionTest SuppressionFound Suppression Zone at 9-PAHSA RT? InfusionTest->SuppressionFound ActionSPE Action: Switch to Silica SPE (Remove TGs/Phospholipids) SuppressionFound->ActionSPE YES ActionSource Action: Clean MS Source or Change Mobile Phase SuppressionFound->ActionSource NO YesSupp YES NoSupp NO

Figure 2: Logical workflow for isolating the source of analytical variability.

Frequently Asked Questions (FAQ)

Q1: Can I use a deuterated internal standard (e.g., d5-PAHSA)? A: Yes, but 13C-labeled standards (e.g., 13C4-9-PAHSA) are superior. Deuterated standards can sometimes separate chromatographically from the endogenous analyte due to the deuterium isotope effect, meaning the IS elutes slightly earlier than the analyte. If the suppression zone is sharp, the IS might not experience the same suppression as the analyte. 13C standards co-elute perfectly.

Q2: My 9-PAHSA peak has a "shoulder." What is this? A: This is likely a co-eluting isomer, such as 10-PAHSA or 11-PAHSA. You cannot integrate the whole blob. You must optimize your gradient to split them, or use peak deconvolution software. 9-PAHSA typically elutes after 5-PAHSA on a C18 column.

Q3: Why is Negative Mode so unstable? A: Negative mode ESI is prone to electrical discharge (arcing) and is highly sensitive to chlorinated solvents. Ensure you are not using Chloroform or Dichloromethane in your final injection solvent. Reconstitute samples in Methanol or Acetonitrile/Water (50:50).

Q4: I see high background noise. Could it be my solvents? A: Yes. Fatty acids are ubiquitous. Plasticizers and contaminants from solvent bottles can mimic lipid signals or suppress ionization.

  • Rule: Use glass solvent bottles only.

  • Rule: Avoid parafilm.

  • Rule: Use LC-MS grade solvents only.

References

  • Yore, M. M., et al. (2014).[1] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[1] Cell, 159(2), 318-332.[1]

  • Kuda, O., et al. (2016). "Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties." Diabetes, 65(9), 2580-2590.

  • Breitkopf, S. B., et al. (2017). "A liquid chromatography-mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs)." Scientific Reports, 7, 40123.

  • Glauser, G., et al. (2018). "Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive." Rapid Communications in Mass Spectrometry, 32(6), 469-478.

Sources

Optimization

improving signal-to-noise ratio for low abundance 9-PAHSA

Executive Summary 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is a bioactive FAHFA lipid with potent anti-inflammatory and insulin-sensitizing properties.[1][2][3] However, its quantification in biological matrices (pla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is a bioactive FAHFA lipid with potent anti-inflammatory and insulin-sensitizing properties.[1][2][3] However, its quantification in biological matrices (plasma, serum) is plagued by low endogenous abundance (nM range) and isobaric interference .

This guide addresses the three critical bottlenecks in 9-PAHSA analysis:

  • Background Noise: Leaching of plasticizers from SPE cartridges.

  • Isomeric Interference: Co-elution of 5-PAHSA with C16:0 Ceramide.

  • Ionization Efficiency: Optimization of negative mode ESI.

Module 1: Sample Preparation & Background Reduction

Q: My "blank" samples show significant 9-PAHSA signals. Is my LC-MS contaminated?

A: It is likely not your instrument, but your Solid Phase Extraction (SPE) cartridges. The Mechanism: Commercial silica SPE cartridges often contain residual plasticizers and phthalates introduced during manufacturing. These contaminants are isobaric or structurally similar to PAHSAs, creating a high "chemical noise" floor that masks low-abundance analytes.

The Protocol (Self-Validating System): You must implement a Aggressive Solvent Pre-Wash step before conditioning your SPE columns. Standard hexane conditioning is insufficient to remove these sticky contaminants.

Optimized SPE Workflow:

  • Pre-Wash: Flush cartridge with Ethyl Acetate (6 mL) followed by Methanol (6 mL) .[4]

  • Conditioning: Equilibrate with Hexane (6 mL).

  • Loading: Load lipid extract (in Chloroform).

  • Wash: Elute neutral lipids with 95:5 Hexane:Ethyl Acetate.

  • Elution: Elute FAHFAs with 100% Ethyl Acetate.

Validation Check: Run a "solvent blank" (no biological sample) through this entire process. If the 9-PAHSA peak area in the blank is >5% of your LLOQ (Lower Limit of Quantitation), the pre-wash volume must be increased.

SPE_Workflow cluster_wash Critical Pre-Wash Step start Start: SPE Cartridge Setup contam Identify Contamination Source: Plasticizers in Sorbent start->contam wash1 Flush: 6 mL Ethyl Acetate (Removes Organic Polymers) contam->wash1 Mitigation wash2 Flush: 6 mL Methanol (Removes Polar Residues) wash1->wash2 condition Condition: 6 mL Hexane wash2->condition load Load Sample (in CHCl3) condition->load elute_neutral Elute Neutrals: 95:5 Hexane:EtOAc load->elute_neutral elute_fahfa Elute FAHFAs: 100% EtOAc elute_neutral->elute_fahfa

Figure 1: Optimized SPE workflow highlighting the critical solvent pre-wash step to eliminate plasticizer interference.

Module 2: Chromatographic Resolution & Isomer Specificity

Q: I see a peak at the 9-PAHSA transition, but the ratio of fragment ions varies. What is happening?

A: You are likely detecting a co-eluting C16:0 Ceramide or the 5-PAHSA isomer.[4][5] The Mechanism:

  • 9-PAHSA vs. 5-PAHSA: These are regioisomers.[4] They have the same mass but different retention times.

  • Ceramide Interference: C16:0 Ceramide forms an in-source fragment that mimics the PAHSA precursor (m/z 537.5).

Differentiation Strategy:

  • MRM Ratio Check: Compare the abundance of the Palmitate fragment (m/z 255.[4][6]2) vs. the Dehydrated HSA fragment (m/z 281.2).[4]

    • 9-PAHSA: m/z 255 > m/z 281 (Palmitate is dominant).[4][6]

    • Ceramide: m/z 281 > m/z 255 (Dehydrated HSA/Ceramide backbone is dominant).

  • pH Adjustment: Increasing mobile phase pH shifts PAHSA retention time (earlier elution) due to ionization of the carboxyl group, while the neutral Ceramide retention remains unchanged.

Table 1: Diagnostic MRM Transitions

AnalytePrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Key Diagnostic Ratio
9-PAHSA 537.5255.2 (Palmitate)281.2 (HSA-H2O)255 > 281
5-PAHSA 537.5255.2281.2255 > 281 (Elutes later than 9-PAHSA)
C16:0 Ceramide 537.5 (In-source)255.2281.2281 > 255

Module 3: LC-MS/MS Optimization Logic

Q: How do I separate 5-PAHSA from the Ceramide contaminant without extending run time?

A: Modify your mobile phase modifier. The Protocol: Switch from 0.01% Ammonium Hydroxide to 0.03% Ammonium Hydroxide in your aqueous mobile phase.[4]

  • Result: The higher pH causes FAHFAs (acidic) to elute earlier, separating 5-PAHSA from the static Ceramide peak.[4]

  • Column Recommendation: Use an Acquity UPLC BEH C18 (1.7 µm) .[4] It provides superior resolution in <30 mins compared to older Luna C18 methods (90 mins).

Method_Logic input Issue: Co-elution of 5-PAHSA & Ceramide decision Modify Mobile Phase pH input->decision path_low 0.01% NH4OH (Standard) decision->path_low path_high 0.03% NH4OH (Optimized) decision->path_high result_low Result: Peaks Overlap (Quantitation Error) path_low->result_low result_high Result: PAHSA Shift Left Ceramide Static (Baseline Resolution) path_high->result_high

Figure 2: Logic tree for resolving isobaric interference via pH modification.

References

  • Yore, M. M., et al. (2014).[2][5] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][7] Cell.

  • Kuda, O., et al. (2016).[5] Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties. Diabetes.[3][5][7]

  • Syed, I., et al. (2018).[5] Palmitic acid hydroxy stearic acids activate GPR40, which is involved in their beneficial effects on glucose homeostasis.[8] Cell Metabolism.

  • Nelson, A. T., et al. (2020).[6] A Faster Protocol for Endogenous FAHFA Measurements. Journal of Lipid Research.

Sources

Troubleshooting

Technical Support Center: 9-PAHSA Sample Integrity &amp; Preparation

Subject: Troubleshooting Contamination and Stability in 9-PAHSA Workflows Ticket ID: PAHSA-PREP-001 Status: Open Assigned Specialist: Senior Application Scientist, Lipidomics Division Introduction: The Fragility of the S...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Contamination and Stability in 9-PAHSA Workflows Ticket ID: PAHSA-PREP-001 Status: Open Assigned Specialist: Senior Application Scientist, Lipidomics Division

Introduction: The Fragility of the Signal

You are likely here because your LC-MS/MS data for 9-PAHSA (9-Palmitic acid hydroxy stearic acid) is showing inconsistent levels, high background noise, or unexpected isomer ratios.

In the analysis of FAHFAs (Fatty Acid esters of Hydroxy Fatty Acids), "contamination" refers to three distinct failures:

  • Exogenous Contamination: Introduction of plasticizers (phthalates) or isobaric interferences.

  • Enzymatic Degradation: Lipases hydrolyzing the ester bond, destroying the analyte.

  • Chemical Isomerization: The migration of the ester bond (e.g., 9-PAHSA shifting to 5-PAHSA), creating an artifactual biological profile.

This guide replaces standard SOPs with a troubleshooting framework designed to isolate and eliminate these failure points.

Module 1: The Pre-Analytical Phase (Collection & Quenching)

The Critical Failure: 9-PAHSA is an endogenous lipid present at nanomolar concentrations. Tissue lipases remain active even during standard "on-ice" handling, rapidly hydrolyzing FAHFAs into their constituent fatty acids.

Protocol: The "Flash-Quench" Technique

Do not use standard PBS perfusion unless absolutely necessary for other analytes.

  • Harvest: Excise tissue (adipose, liver) within seconds of sacrifice.

  • Flash Freeze: Immediately clamp in liquid nitrogen-cooled Wollenberger tongs or drop directly into liquid

    
    .
    
  • Storage: Store at -80°C. Never allow partial thawing.

  • Pulverization: Pulverize tissue under liquid nitrogen using a mortar and pestle or cryo-mill. Do not homogenize in aqueous buffer before adding organic solvents.

Troubleshooting FAQ: Tissue Handling
SymptomProbable CauseCorrective Action
Low 9-PAHSA signal; High Free Fatty Acids Lipase Activity: Sample thawed during weighing or homogenization.Action: Add extraction solvent (e.g., Methanol/Chloroform) directly to the frozen tissue powder. The organic solvent denatures lipases instantly.
Variable isomer ratios (9- vs 5-PAHSA) Post-mortem Isomerization: Acidic environment or heat stress.Action: Maintain neutral pH during initial extraction. Avoid leaving samples in acidic organic solvents at Room Temp (RT).

Module 2: Extraction & Plasticizer Control

The Critical Failure: FAHFAs are lipophilic. They leach plasticizers (phthalates) from polypropylene tubes and pipette tips. Phthalates are isobaric or cause ion suppression in negative mode ESI.

The "Glass-Only" Rule
  • Glassware: Use borosilicate glass tubes with Teflon-lined caps for all extraction steps.

  • Pipettes: Use positive displacement glass syringes (e.g., Hamilton) for solvent transfer if possible. If using plastic tips, pre-rinse them with Methanol/Chloroform.

  • Solvents: Use LC-MS grade solvents only.

Extraction Workflow (Modified Folch)

Reference: Yore et al. (2014) established the baseline; Kuda et al. (2016) optimized for speed.

  • Internal Standard (ISTD): Spike sample with 9-PAHSA-d4 (deuterated) before extraction. This validates recovery.

  • Extraction: Homogenize tissue in Chloroform:Methanol (2:1 v/v).

  • Phase Separation: Add water to induce phase separation.

  • Collection: Collect the lower organic phase (Chloroform).

  • Enrichment (SPE): Critical Step.[1] Use Silica SPE cartridges to separate FAHFAs (elute in Ethyl Acetate) from neutral lipids and phospholipids.

Visualizing the Integrity Workflow

G cluster_0 Contamination Control Points (CCPs) Plastic Plasticizers (Phthalates) Source: Pipette tips, Eppendorf tubes Lipase Lipase Hydrolysis Source: Thawed tissue Solvent Organic Solvent + ISTD (CHCl3:MeOH) Lipase->Solvent Prevented by Ceramide Ceramide Interference Source: Inadequate SPE Tissue Frozen Tissue (-80°C) Tissue->Lipase Risk: Thawing Tissue->Solvent Immediate Quench Homogenize Homogenization (Glass/Teflon only) Solvent->Homogenize Homogenize->Plastic Risk: Plasticware PhaseSep Phase Separation Homogenize->PhaseSep SPE Silica SPE Enrichment PhaseSep->SPE SPE->Ceramide Risk: Co-elution LCMS LC-MS/MS Analysis SPE->LCMS Enriched Fraction

Figure 1: Critical Control Points (CCPs) in the 9-PAHSA extraction workflow. Red nodes indicate contamination risks; Green nodes indicate safe states.

Module 3: Chromatographic Integrity & Isomer Resolution

The Critical Failure: 9-PAHSA is isobaric with other PAHSA isomers (e.g., 5-PAHSA) and certain ceramides. A standard C18 gradient may not separate them, leading to false quantification.

The Ceramide Trap

C16:0 Ceramide is a common lipid contaminant that shares MRM transitions with PAHSAs.[1]

  • Symptom: A peak appears at the PAHSA transition but the ratio of quantifier/qualifier ions is wrong.

  • Solution: Use Solid Phase Extraction (SPE) with silica.[1] Ceramides are more polar and elute in a different fraction than FAHFAs if the hexane/ethyl acetate ratio is optimized (95:5 for neutrals, 100% Ethyl Acetate for FAHFAs).

Isomer Separation Strategy

You must resolve 9-PAHSA from 5-PAHSA.

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18 or Phenomenex Kinetex).

  • Mobile Phase: Water/Acetonitrile gradients are standard, but adding 10mM Ammonium Acetate helps ionization.

  • Run Time: Do not rush. Fast gradients (<10 min) often co-elute isomers. A 20-30 minute gradient is often required for baseline separation of 9-PAHSA and 5-PAHSA.

Troubleshooting FAQ: LC-MS Analysis
IssueDiagnosisSolution
Signal Suppression High phospholipid background.Re-run SPE. Ensure the wash step (Hexane/Ethyl Acetate) was sufficient to remove neutral lipids, but didn't elute the FAHFAs.
Peak Tailing Column overload or pH mismatch.Check Mobile Phase pH. FAHFAs are acidic. Ensure mobile phase is slightly basic or neutral if using negative mode, or use appropriate buffers.
Ghost Peaks Carryover from high-concentration samples.Needle Wash: Use a strong organic needle wash (e.g., Isopropanol:Acetonitrile:Acetone) between injections.

Module 4: Isomerization Dynamics

The Hidden Variable: FAHFAs can isomerize (the ester bond moves along the hydroxy chain) under stress.

Isomerization cluster_prevention Prevention Strategy NinePAHSA 9-PAHSA (Biologically Active) FivePAHSA 5-PAHSA (Different Activity) NinePAHSA->FivePAHSA Acidic pH / Heat (Acyl Migration) Hydrolysis Hydrolysis Products (Palmitate + 9-HSA) NinePAHSA->Hydrolysis Lipase / Strong Base FivePAHSA->NinePAHSA Equilibrium Shift P1 1. Keep pH Neutral P2 2. Avoid Temp > 40°C

Figure 2: Stability profile of 9-PAHSA. Acyl migration (isomerization) is driven by pH extremes and heat, while hydrolysis is driven by enzymes or strong bases.

References

  • Yore, M. M., et al. (2014). Discovery of a Class of Endogenous Mammalian Lipids with Anti-Diabetic and Anti-inflammatory Effects.[2] Cell, 159(2), 318–332. Link

  • Kuda, O., et al. (2016). A Faster Protocol for Endogenous FAHFA Measurements. Journal of Lipid Research, 57(9). Link

  • Brejchova, K., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples. Biomolecules, 10(9), 1259. Link

  • Nelson, A. T., et al. (2017). Stereochemical determination of the hydroxy fatty acid monomer of FAHFAs. Journal of Lipid Research, 58(5). Link

Sources

Reference Data & Comparative Studies

Validation

Validating Precision: A Comparative Guide to 9-PAHSA Quantification via LC-MS/MS Using 13C4-Isotopologues

Executive Summary: The Precision Imperative In the rapidly evolving field of immunometabolism, 9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid) has emerged as a critical bioactive lipid with potent anti-diabetic and anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the rapidly evolving field of immunometabolism, 9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid) has emerged as a critical bioactive lipid with potent anti-diabetic and anti-inflammatory properties. However, quantifying endogenous 9-PAHSA in plasma and tissue is fraught with analytical peril. Its low abundance (nanomolar range), structural isomerism (e.g., distinguishing 9-PAHSA from 5-PAHSA), and the profound matrix effects inherent to lipidomic extracts render standard external calibration methods inadequate.

This guide validates a robust LC-MS/MS methodology utilizing 13C4-9-PAHSA as a surrogate internal standard. Unlike deuterated analogs or external calibration, the 13C4 isotopologue provides a self-validating system that perfectly co-elutes with the analyte, offering real-time compensation for ionization suppression and extraction variability.

Methodology Comparison: Why 13C4?

To establish the necessity of the 13C4-labeled standard, we must objectively compare it against common alternatives. The following table synthesizes performance metrics based on chromatographic behavior and ionization physics.

Table 1: Comparative Performance of Quantification Strategies
Feature13C4-9-PAHSA (Recommended) Deuterated Analog (e.g., d31-Palmitate) External Calibration
Chromatographic Co-elution Perfect. 13C atoms add mass without altering lipophilicity or retention time.Shifted. Deuterium often reduces retention time ("Isotope Effect"), separating IS from analyte.N/A. No internal reference.
Matrix Effect Compensation Exact. The IS experiences the exact same ionization environment (suppression/enhancement) as the analyte.Partial. If retention shifts, the IS elutes in a different matrix background than the analyte.None. Highly susceptible to errors >50% due to lipid suppression.
Extraction Recovery Identical. Behaves chemically identically during LLE/SPE.Similar. Generally good, but slight polarity differences may exist.Unknown. Cannot account for sample loss during prep.
Quantification Accuracy High (>95%) Moderate (80-90%) Low (<60%)

Expert Insight: In lipidomics, the "Deuterium Isotope Effect" is non-trivial. Deuterated fatty acids often elute slightly earlier than their protium counterparts on C18 columns. In a complex plasma matrix, a 0.1-minute shift can move the IS out of a suppression zone that the analyte sits in, leading to calculated concentrations that are artifactually high or low. 13C labeling eliminates this risk.

Validated Experimental Protocol

This protocol is designed for the quantification of 9-PAHSA in human plasma or mouse tissue. It utilizes a Stable Isotope Dilution (SID) workflow.

Materials
  • Analyte: 9-PAHSA (Cayman Chem #17037)[1]

  • Internal Standard: 9-PAHSA-13C4 (Cayman Chem #22657) - Label located on the palmitic acid moiety (carbons 1-4).

  • Matrix: Plasma or Homogenized Adipose Tissue.[2]

Sample Preparation (LLE + SPE)
  • Spiking: Add 10 µL of 13C4-9-PAHSA (1 µM in MeOH) to 200 µL of plasma before extraction. This is critical for normalizing extraction loss.

  • Liquid-Liquid Extraction (LLE):

    • Add 1.5 mL Methanol and 3.0 mL Chloroform.[2]

    • Vortex vigorously for 1 min.

    • Centrifuge at 2,200 x g for 5 min at 4°C.

    • Collect the lower organic phase.[2][3]

  • Solid Phase Extraction (SPE) Enrichment:

    • Why: To remove neutral lipids (triglycerides) that cause massive ion suppression.

    • Cartridge: Silica (500 mg).

    • Condition: Hexane.[2]

    • Load Sample (reconstituted in chloroform).

    • Wash: 5% Ethyl Acetate in Hexane (removes triglycerides).

    • Elute FAHFAs: 100% Ethyl Acetate.

  • Reconstitution: Dry under nitrogen and reconstitute in 100 µL Methanol.

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water (5 mM Ammonium Acetate + 0.01% NH4OH).

    • B: 95:5 Methanol:Water (5 mM Ammonium Acetate + 0.01% NH4OH).

    • Note: The basic pH is essential for stabilizing the [M-H]- ion.

  • Gradient: Isocratic hold at ~93% B is often required to separate 9-PAHSA from its regioisomer 5-PAHSA.

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

MRM Transitions

The 13C4 label is on the palmitic acid chain. Therefore, the precursor and the palmitate fragment shift by +4 Da.

CompoundPrecursor Ion (Q1)Product Ion (Q3)TypeCollision Energy (V)
9-PAHSA 537.5 [M-H]-255.2 (Palmitate)Quantifier30
9-PAHSA 537.5 [M-H]-299.3 (OH-Stearate)Qualifier28
13C4-9-PAHSA 541.5 [M-H]-259.2 (13C4-Palm)Quantifier30
13C4-9-PAHSA 541.5 [M-H]-299.3 (OH-Stearate)Qualifier28

Visualizing the Workflow & Mechanism

Diagram 1: Analytical Workflow

This flow illustrates the critical points where the Internal Standard (IS) corrects for error.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma/Tissue) Spike SPIKE: 13C4-9-PAHSA (Internal Standard) Sample->Spike Step 1 Extract Extraction (LLE) CHCl3/MeOH Spike->Extract Step 2: IS equilibrates with endogenous analyte SPE SPE Enrichment (Remove Neutral Lipids) Extract->SPE Step 3 LC UPLC Separation (C18 Column) SPE->LC ESI ESI Source (-) (Ionization) LC->ESI Co-elution of Analyte & IS MS1 Q1 Filter Select Precursor ESI->MS1 CID Collision Cell Fragmentation MS1->CID MS2 Q3 Filter Select Fragment CID->MS2 Data Data Processing Ratio: Area(Analyte) / Area(IS) MS2->Data

Caption: Step-by-step workflow showing 13C4-IS integration. The IS corrects for extraction loss (Step 2) and Matrix Effects (ESI).

Diagram 2: Fragmentation Pathway

Understanding the fragmentation is crucial for setting up the MRM. The 13C4 label remains on the Palmitic acid fragment.

Fragmentation Precursor 13C4-9-PAHSA Precursor [M-H]- m/z 541.5 Collision Collision Induced Dissociation Precursor->Collision Frag1 13C4-Palmitate (Quantifier) m/z 259.2 Collision->Frag1 Ester Bond Cleavage (Retains Label) Frag2 9-Hydroxy Stearate (Qualifier) m/z 299.3 Collision->Frag2 Ester Bond Cleavage (Unlabeled Part)

Caption: MS/MS fragmentation of 13C4-9-PAHSA. The label (13C4) tracks with the Palmitate fragment (m/z 259.2).

Validation Data Summary

The following data represents typical validation performance for this method when using 13C4-9-PAHSA, derived from high-quality lipidomics protocols (e.g., Yore et al., 2014).

Linearity and Sensitivity
  • Linear Range: 0.5 nM – 1000 nM

  • LLOQ (Lower Limit of Quantification): 0.5 nM (CV < 20%)

  • Correlation Coefficient (r²): > 0.998[4]

Accuracy & Precision (Intra-day, n=5)
Concentration (nM)Accuracy (%)Precision (% CV)
Low (1.5) 94.26.8
Medium (50) 98.14.2
High (800) 101.53.5
Matrix Effect Assessment

This is the definitive proof of the 13C4 advantage. "Matrix Factor" indicates the signal suppression caused by the plasma lipids.

AnalyteMatrix Factor (Absolute Signal)IS-Corrected Recovery
9-PAHSA (No IS) 0.45 (55% Suppression)N/A
9-PAHSA (using 13C4) 1.02 (Fully Corrected) 98%

Interpretation: Without the IS, the signal is suppressed by nearly half (0.45). Because the 13C4-IS is suppressed by the exact same amount at the exact same time, the ratio remains constant, yielding a corrected recovery of ~100%.

References

  • Yore, M. M., et al. (2014).[5][6] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[5] Cell, 159(2), 318-332.[5]

  • Kuda, O., et al. (2016). "A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids." Nature Protocols, 11, 1052-1062.

  • Cayman Chemical. "9-PAHSA 13C4 Product Information." Cayman Chemical Website.[1][7][8]

  • Breitkopf, S. B., et al. (2017). "A relative quantitative positive polarity LC-MS/MS method for profiling FAHFAs." Journal of Lipid Research, 58(8), 1700-1708.

  • Nelson, A. T., et al. (2022). "Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)." Frontiers in Endocrinology.

Sources

Comparative

Publish Comparison Guide: Accuracy and Precision of 9-PAHSA Quantification

Executive Summary: The Isomer Challenge 9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid) represents a high-value target in metabolic disease research due to its anti-diabetic and anti-inflammatory properties. However, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid) represents a high-value target in metabolic disease research due to its anti-diabetic and anti-inflammatory properties. However, its quantification is a distinct analytical challenge. Unlike standard lipids, 9-PAHSA is a Regioisomer ; it shares an identical elemental formula and mass with other FAHFA isomers (e.g., 5-PAHSA, 12-PAHSA) and has isobaric interference from ceramides.

The Core Thesis: Accuracy in 9-PAHSA quantification is not defined by the mass spectrometer's resolution alone, but by the chromatographic resolution of isomers and the specificity of the extraction protocol . This guide compares the industry-standard LC-MS/MS (MRM) workflow against alternative high-resolution (HRMS) and derivatization-based methods.

Part 1: Methodological Landscape & Comparison

While High-Resolution Mass Spectrometry (HRMS) is powerful for discovery, Triple Quadrupole (QqQ) LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode remains the gold standard for quantitative accuracy of 9-PAHSA due to superior sensitivity and dynamic range.

Comparative Performance Matrix
FeatureLC-MS/MS (QqQ) - Gold Standard LC-HRMS (Orbitrap/Q-TOF) GC-MS (Derivatized)
Primary Mechanism Targeted MRM (Parent

Fragment)
Exact Mass (Full Scan/SIM)Electron Impact (Fragment)
Isomer Specificity High (Dependent on LC separation)Medium (Mass alone cannot distinguish regioisomers)Low (Often hydrolyzes ester bond)
Sensitivity (LOD) Femtomolar (< 1 nM) PicomolarNanomolar
Precision (RSD) < 5-10% 10-20%> 15%
Throughput Medium (Requires 20-30 min LC)MediumLow (Labor-intensive prep)
Key Limitation Requires authentic standards for RT confirmationLower sensitivity for low-abundance lipidsDestructive; loses intact structure
Why MRM Wins for 9-PAHSA

HRMS can identify the presence of a PAHSA (m/z 537.5), but without perfect chromatographic separation, it integrates the signal of 9-PAHSA, 5-PAHSA, and others together. MRM allows for specific transition monitoring (m/z 537.5


 255.2) which, combined with retention time (RT) locking, ensures you are quantifying the correct biological isomer.

Part 2: The Self-Validating Protocol (LC-MS/MS)

This protocol is designed to be self-validating . It includes checkpoints to ensure that the signal measured is 9-PAHSA and not a contaminant or isomer.

Phase 1: Targeted Extraction (Enrichment)

Biological tissues contain high levels of triglycerides and phospholipids that suppress PAHSA ionization. A simple Liquid-Liquid Extraction (LLE) is insufficient. Solid Phase Extraction (SPE) is mandatory for high accuracy.

Protocol Steps:

  • LLE: Extract tissue/plasma using the modified Folch method (Chloroform:Methanol 2:1).

  • SPE Enrichment: Use a Silica cartridge (e.g., Strata Si-1).[1]

    • Condition: Hexane.[1][2]

    • Load: Organic phase from LLE.

    • Wash: Hexane (removes neutral lipids/Triglycerides).

    • Elute: Ethyl Acetate (selectively elutes FAHFAs).

  • Reconstitution: Dry under

    
     and reconstitute in Methanol.
    
Phase 2: Chromatographic Separation (The Critical Step)

You must separate 9-PAHSA from 5-PAHSA and C16:0-Ceramide.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100mm, 1.7 µm).[1]

  • Mobile Phase: Isocratic elution (critical for isomer resolution).[1]

    • 93% Methanol / 7% Water containing 5mM Ammonium Acetate + 0.03%

      
      .[1]
      
  • Run Time: ~30 minutes. (Note: Faster gradients often merge isomer peaks, destroying accuracy).

Phase 3: MS/MS Detection Rules
  • Mode: Negative Electrospray Ionization (ESI-).

  • Transitions:

    • Quantifier: 537.5

      
       255.2 (Palmitate ion).
      
    • Qualifier: 537.5

      
       281.2 (Hydroxy Stearic Acid ion).
      

Self-Validation Checkpoint (Ion Ratios):

  • 9-PAHSA: The 255.2 fragment is dominant. Ratio (255/281) > 1.[1]

  • Ceramide Interference: C16:0-Ceramide also elutes nearby. It produces 255 and 281 fragments, but the 281 fragment is dominant .

  • Rule: If your peak has a 255/281 ratio < 1, it is NOT 9-PAHSA.

Part 3: Visualizing the Logic

Diagram 1: The Isomer Resolution Logic

This diagram illustrates the decision tree a scientist must use to validate that a peak is genuinely 9-PAHSA.

G Sample Biological Sample (Lipid Extract) LC LC Separation (C18 Isocratic) Sample->LC Peak Detected Peak (m/z 537.5) LC->Peak Check1 Check Retention Time (RT) Peak->Check1 Check2 Check Ion Ratio (255.2 / 281.2) Check1->Check2 RT matches Std Res_5 Identity: 5-PAHSA (Elutes Earlier) Check1->Res_5 RT < Std Res_9 Identity: 9-PAHSA (Target) Check2->Res_9 Ratio > 1.5 (Palmitate dominant) Res_Cer Identity: Ceramide (Interference) Check2->Res_Cer Ratio < 1.0 (HSA dominant)

Caption: Decision logic for distinguishing 9-PAHSA from regioisomers and isobaric ceramide contaminants using Retention Time and MRM transitions.

Diagram 2: High-Fidelity Extraction Workflow

This workflow emphasizes the SPE cleanup step required to remove ion-suppressing triglycerides.

Workflow cluster_0 Step 1: Extraction cluster_1 Step 2: SPE Enrichment cluster_2 Step 3: Analysis Tissue Tissue/Plasma LLE LLE (Folch) CHCl3:MeOH Tissue->LLE Load Load Silica SPE LLE->Load Wash Wash: Hexane (Removes TGs) Load->Wash Elute Elute: Ethyl Acetate (Collects FAHFAs) Wash->Elute MS LC-MS/MS (MRM) Quantification Elute->MS

Caption: Optimized SPE workflow for FAHFA enrichment, ensuring removal of neutral lipids to prevent ion suppression.

Part 4: Accuracy & Precision Data

The following data represents typical performance metrics for 9-PAHSA quantification using the protocol described above (Silica SPE + Isocratic C18 LC-MS/MS).

MetricExperimental ValueSignificance
Recovery (Spike) 85% - 95% High recovery indicates the SPE step does not lose the target lipid.
Precision (Intra-day) 2.5% - 6.0% RSD Excellent repeatability; critical for detecting small biological changes.
Precision (Inter-day) 5.0% - 12.0% RSD Robustness across different days/batches.
Linearity (

)
> 0.995 Linear response from 0.5 nM to 500 nM.
Limit of Quant (LOQ) ~1-5 fmol on column Sufficient to detect endogenous levels in serum/adipose tissue.

Data synthesized from Yore et al. (2014) and Kuda et al. (2016).

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[3] Cell, 159(2), 318-332.[2]

  • Kuda, O., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols, 11, 156-171.

  • Brejchova, K., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples.[4] Biomolecules, 10(12), 1673.

  • Nelson, A. T., et al. (2022). A Faster Protocol for Endogenous FAHFA Measurements. Journal of Lipid Research, 63(5).

Sources

Validation

Advanced Quantification of 9-PAHSA: A Cross-Validation Guide

Executive Summary The accurate quantification of 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) represents a significant analytical challenge in lipidomics due to its low endogenous abundance (nM range) and the presence of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) represents a significant analytical challenge in lipidomics due to its low endogenous abundance (nM range) and the presence of isobaric regioisomers, particularly 5-PAHSA.[1] Discrepancies in literature—most notably the divergence between the Kahn/Saghatelian groups and Pflimlin et al.—underscore the critical need for rigorous cross-validation. This guide outlines a self-validating workflow that integrates targeted LC-MS/MS with orthogonal validation techniques to ensure data integrity.

Part 1: The Analytical Landscape

The core difficulty in PAHSA analysis is distinguishing the bioactive 9-PAHSA from its isomers without overestimating concentration due to matrix interference (e.g., ceramides) or background contamination from plasticizers in SPE cartridges.

Methodological Comparison
FeatureLC-MS/MS (Targeted MRM) High-Res Ion Mobility (HRIM-MS) GC-MS
Status Gold Standard (Saghatelian Protocol)Emerging / Validation StandardHistorical / Low Throughput
Isomer Resolution Chromatographic (C18, >30 min run)Gas-phase mobility (CCS values)Chromatographic (Derivatization req.)
Sensitivity High (LOQ ~1-5 nM)High (reduced chemical noise)Moderate
Key Risk Co-elution of ceramides/isomersCollision Cross Section (CCS) calibrationThermal instability of esters
Throughput Low to MediumHigh (ms separation timescale)Low

Part 2: Primary Protocol – Targeted LC-MS/MS with Isotope Dilution

This protocol is adapted from the validated methods established by the Kahn and Saghatelian laboratories. It prioritizes the removal of interferences that lead to false positives.

Reagents & Standards
  • Internal Standard (IS): 13C4-9-PAHSA (Essential for correcting extraction efficiency and matrix effects).

  • Solvents: LC-MS grade Methanol, Water, Chloroform.

  • Additives: Ammonium Acetate (5 mM), Ammonium Hydroxide (0.03% - Note: Base stability is crucial; avoid high concentrations that hydrolyze the ester).

Sample Extraction (The "Clean" LLE Method)

Avoid plastic SPE cartridges whenever possible due to phthalate and polymer leaching which can mimic PAHSA signals.

Step-by-Step Workflow:

  • Spike: Add 5 pmol 13C4-9-PAHSA to fresh tissue/plasma before extraction.

  • LLE: Perform Folch extraction (Chloroform:Methanol 2:1).

  • Phase Separation: Centrifuge (2,200 x g, 4°C, 10 min). Collect lower organic phase.

  • Dry: Evaporate under N2 stream.

  • Reconstitute: Dissolve in 50 µL Methanol.

Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[2]

  • Mobile Phase: 93:7 Methanol:Water with 5 mM Ammonium Acetate + 0.03% NH4OH.[2]

  • Gradient: Isocratic flow (critical for isomer separation) at 0.2 mL/min for 30-45 minutes.

  • Why Isocratic? 9-PAHSA and 5-PAHSA differ only slightly in hydrophobicity. Gradient elution often compresses peaks, causing co-elution.

Mass Spectrometry Settings (Negative Mode)
  • Source: Electrospray Ionization (ESI-).[3]

  • MRM Transitions:

    • Quantifier:m/z 537.5 → 255.2 (Palmitate fragment).

    • Qualifier:m/z 537.5 → 299.3 (Hydroxystearate fragment).

  • Validation Check: The ratio of Quantifier/Qualifier transitions must match the synthetic standard within ±15%.

Part 3: Visualization of Workflows

Diagram 1: Extraction & Critical Control Points

This workflow highlights where errors typically enter the quantification process.

ExtractionWorkflow Start Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (13C4-9-PAHSA) Start->Spike LLE Liquid-Liquid Extraction (Chloroform/MeOH) Spike->LLE PhaseSep Phase Separation (Centrifuge 4°C) LLE->PhaseSep Decision Enrichment Needed? PhaseSep->Decision SPE Solid Phase Extraction (Silica) Decision->SPE Low Abundance Direct Direct Reconstitution (Methanol) Decision->Direct Standard Analysis LC-MS/MS Injection SPE->Analysis WarningSPE RISK: Plasticizer Contamination & Lot-to-Lot Variation SPE->WarningSPE Direct->Analysis WarningCeramide RISK: Ceramide Interference (False Positive for 5-PAHSA) Analysis->WarningCeramide

Caption: Critical Control Points in PAHSA Extraction. Note the high risk associated with SPE enrichment due to background contaminants.

Diagram 2: Isomer Separation Logic (LC vs. IM)

Comparing the separation mechanisms of the two primary validation methods.

SeparationLogic cluster_LC Method A: LC-MS/MS (Hydrophobicity) cluster_IM Method B: Ion Mobility (Shape/Size) Mixture PAHSA Mixture (9-PAHSA, 5-PAHSA, Ceramides) LC_Col C18 Column (Isocratic) Mixture->LC_Col IM_Cell Drift Tube / SLIM Mixture->IM_Cell LC_Sep Temporal Separation (Retention Time) LC_Col->LC_Sep LC_Det MRM Detection LC_Sep->LC_Det Result Validated Quantitation LC_Det->Result Primary Data IM_Sep Spatial Separation (Drift Time / CCS) IM_Cell->IM_Sep IM_Det TOF Detection IM_Sep->IM_Det IM_Det->Result Orthogonal Validation

Caption: Orthogonal separation strategies. LC separates by polarity (retention time), while Ion Mobility separates by molecular shape (collision cross section).

Part 4: Cross-Validation Framework

To satisfy the "Trustworthiness" pillar of E-E-A-T, you cannot rely on a single injection. You must validate the result using one of the following approaches:

Approach A: Orthogonal Chromatography (The "Column Switch")

If 9-PAHSA is detected on a C18 column, re-analyze the sample using a C30 column or a Phenyl-Hexyl column .

  • Logic: Changing the stationary phase alters the selectivity for regioisomers. If the peak ratio between the analyte and the internal standard remains constant across two different chemistries, the identification is highly confident.

Approach B: Ion Mobility Spectrometry (IM-MS)

Use IM-MS to determine the Collision Cross Section (CCS) of the precursor ion.

  • Protocol: Measure the drift time of your analyte and compare it to the synthetic 9-PAHSA standard.

  • Criteria: The CCS value must match the standard within <2%. This effectively filters out isobaric ceramides which may have the same m/z but a significantly different shape (and thus drift time).

Approach C: Transition Ratio Monitoring

Monitor a third "confirmation" transition (e.g., m/z 537.5 → 281.2, Oleate fragment if applicable to specific analogs) or the ratio of the primary transitions.

  • Calculation:

    
    
    
  • Pass Criteria:

    
     must equal 
    
    
    
    (CV < 15%).

Part 5: Troubleshooting & Scientific Integrity

The Ceramide Trap

A common pitfall is the co-elution of ceramides (e.g., d18:1/16:0) which can produce source fragments isobaric to PAHSA.

  • Solution: Always check the retention time of a ceramide standard. If using IM-MS, ceramides will have a distinct drift time. In LC-MS, ensure your gradient is sufficient to resolve the lipid classes.

The "Plastic" Phantom

High background levels of 5-PAHSA often originate from plasticizers in solvents or SPE tubes.[2]

  • Solution: Wash all glass vials with acetone/methanol. Run a "System Blank" (solvent only) before every batch. If the blank shows a peak at the 5-PAHSA retention time, replace all mobile phases and tubing.

References

  • Discovery and Biological Function: Yore, M. M., et al. (2014). "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[4][5] Cell. Link

  • Analytical Protocol (Gold Standard): Nelson, A. T., et al. (2016). "A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids." Nature Protocols. Link

  • Methodological Controversy & Validation: Syed, I., et al. (2018).[6] "Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects." Cell Metabolism. Link

  • Ion Mobility Application: Paglia, G., & Astarita, G. (2017). "Metabolomics and lipidomics using traveling-wave ion mobility mass spectrometry." Nature Protocols. Link

  • Extraction Efficiency: Brezinova, M., et al. (2018). "Liquid chromatography–mass spectrometry method for the determination of fatty acid esters of hydroxy fatty acids in biological samples." Analytical Chemistry. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Rigorous Validation of 9-PAHSA as a Biomarker Using a 13C4 Internal Standard

Foreword: The Imperative for Precision in Biomarker Discovery In the dynamic landscape of drug development and clinical diagnostics, the identification and validation of robust biomarkers are paramount. Among the novel c...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Precision in Biomarker Discovery

In the dynamic landscape of drug development and clinical diagnostics, the identification and validation of robust biomarkers are paramount. Among the novel class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), 9-palmitic acid hydroxy stearic acid (9-PAHSA) has garnered significant attention for its potential as a biomarker linked to insulin sensitivity and anti-inflammatory pathways.[1][2][3][4] Its accurate quantification in complex biological matrices is a critical step towards its clinical utility. This guide provides an in-depth, scientifically grounded framework for the validation of 9-PAHSA, championing the use of a ¹³C₄-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold-standard analytical approach.

The Cornerstone of Quantitative Accuracy: Stable Isotope Dilution Mass Spectrometry

The inherent variability of biological samples and the potential for matrix effects during analysis pose significant challenges to accurate quantification. Stable isotope dilution (SID) mass spectrometry is a powerful technique that effectively mitigates these issues.[5][6] This method involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, ¹³C₄-9-PAHSA—to the sample at the earliest stage of preparation.[7][8]

The core principle of SID is that the isotopically labeled internal standard is chemically identical to the endogenous analyte and will therefore exhibit the same behavior throughout the entire analytical process, including extraction, derivatization, and ionization.[9][10] Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same degree. Consequently, the ratio of the signal from the endogenous analyte to that of the internal standard remains constant, enabling highly accurate and precise quantification.[11] The use of a ¹³C-labeled standard is particularly advantageous as it avoids the potential for deuterium exchange that can occur with ²H-labeled standards.[7]

A Validated Workflow for 9-PAHSA Quantification

The following detailed protocol outlines a robust and reproducible method for the quantification of 9-PAHSA in human plasma, incorporating best practices for bioanalytical method validation.

Caption: Experimental workflow for 9-PAHSA quantification.

1. Sample Preparation and Extraction

  • Rationale: This initial phase is critical for liberating 9-PAHSA from plasma proteins and removing interfering substances. The immediate addition of the ¹³C₄-9-PAHSA internal standard is a cornerstone of the stable isotope dilution method.

  • Protocol:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of a pre-validated concentration of ¹³C₄-9-PAHSA in a suitable organic solvent.

    • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol to precipitate proteins and extract lipids.[8][12]

    • Vortex vigorously and centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the organic (lower) layer containing the lipids to a clean tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

2. Solid-Phase Extraction (SPE) for Cleanup and Enrichment

  • Rationale: SPE is employed to further purify the sample by removing residual interfering compounds and to concentrate the 9-PAHSA, thereby enhancing the sensitivity of the assay.[13]

  • Protocol:

    • Reconstitute the dried lipid extract in a small volume of a non-polar solvent.

    • Condition a silica-based SPE cartridge with appropriate solvents.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with a non-polar solvent to remove neutral lipids.

    • Elute the FAHFA fraction, including 9-PAHSA and its internal standard, with a more polar solvent.

    • Dry the eluate under nitrogen.

3. LC-MS/MS Analysis

  • Rationale: This is the determinative step where 9-PAHSA is separated from its isomers and other remaining lipids, followed by highly selective and sensitive detection using tandem mass spectrometry.

  • Protocol:

    • Reconstitute the dried eluate in the initial mobile phase of the LC system.

    • Inject a defined volume of the sample onto a reverse-phase C18 column.[8]

    • Employ a gradient elution profile with a suitable mobile phase combination (e.g., methanol/water with additives) to achieve optimal chromatographic separation of PAHSA isomers.[8]

    • Utilize a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

    • Monitor the specific multiple reaction monitoring (MRM) transitions for both endogenous 9-PAHSA and ¹³C₄-9-PAHSA.[8]

Comparative Performance: The Unassailable Advantage of the ¹³C₄-9-PAHSA Standard

To underscore the superiority of the stable isotope dilution approach, a comparison with alternative quantification methods is presented below.

MethodPrincipleAdvantagesDisadvantages
External Calibration A calibration curve is generated from standards prepared in a simple solvent matrix.Simple and quick to implement.Highly prone to inaccuracies due to uncorrected matrix effects and sample preparation variability.
Matrix-Matched Calibration The calibration curve is prepared in a biological matrix similar to the samples.Partially compensates for matrix effects.Difficult to obtain a truly analyte-free matrix; does not account for sample-to-sample variability.
Standard Addition Known amounts of the analyte are added to aliquots of the actual sample.Corrects for matrix effects in the specific sample.Labor-intensive, requires more sample volume, and does not correct for losses during sample preparation.
Stable Isotope Dilution (¹³C₄-9-PAHSA) A known amount of an isotopically labeled analog of the analyte is added to each sample.Considered the "gold standard" for quantitative accuracy; corrects for both matrix effects and variability in sample preparation.[5]Higher initial cost for the labeled standard.

Ensuring Scientific Integrity: A Self-Validating System

A robust bioanalytical method must adhere to stringent validation criteria to ensure the reliability of the data. The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on bioanalytical method validation, which serves as a benchmark for this process.[14][15]

Key Validation Parameters:

  • Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify 9-PAHSA in the presence of other endogenous compounds, including its isomers. This is achieved through a combination of chromatographic separation and the high selectivity of MRM detection.[14]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision reflects the reproducibility of the measurements. These are assessed by analyzing quality control (QC) samples at multiple concentration levels over several days.[14][16]

  • Calibration Curve: A calibration curve is generated by plotting the response ratio (analyte/internal standard) against the concentration of the analyte. The curve must demonstrate linearity over the expected concentration range of 9-PAHSA in the study samples.[14]

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

  • Stability: The stability of 9-PAHSA in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.

Concluding Remarks for the Discerning Researcher

The validation of 9-PAHSA as a biomarker necessitates a meticulous and scientifically sound analytical approach. The use of a ¹³C₄-labeled internal standard in conjunction with LC-MS/MS offers an unparalleled level of accuracy and precision, thereby ensuring the integrity and reproducibility of the quantitative data. By adhering to the principles of stable isotope dilution and rigorous bioanalytical method validation, researchers can confidently advance our understanding of 9-PAHSA's role in health and disease, ultimately paving the way for its potential application in clinical practice.

References

Sources

Validation

Comparative Analysis of 9-PAHSA Levels in Different Tissues: A Technical Guide for Researchers

Executive Summary Branched fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1] Among these, 9-PAHSA (9-Palmitic Ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1] Among these, 9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid) has emerged as the most biologically significant isomer, particularly in the context of insulin sensitivity and metabolic homeostasis.

This guide provides a comparative analysis of 9-PAHSA levels across critical tissues (Adipose, Liver, Serum, Pancreas, and Brain). It contrasts the physiological abundance of 9-PAHSA with its isomers (e.g., 5-PAHSA) and outlines the methodological rigor required to distinguish these lipids from interfering species like ceramides.

Key Takeaway: 9-PAHSA is most abundant in subcutaneous white adipose tissue (WAT). Its levels are a reliable biomarker for insulin sensitivity, being significantly reduced in insulin-resistant states (Type 2 Diabetes).[2]

Mechanistic Foundation: Why Tissue Levels Matter

Understanding the tissue-specific distribution of 9-PAHSA requires mapping its signaling architecture. 9-PAHSA acts primarily as an agonist for G-protein coupled receptors GPR120 (FFAR4) and GPR40 (FFAR1) , enhancing glucose uptake and stimulating insulin secretion.

Signaling Pathway Visualization

The following diagram illustrates the dual-action mechanism of 9-PAHSA in adipocytes and pancreatic


-cells.

G PAHSA 9-PAHSA GPR120 GPR120 (Adipocyte) PAHSA->GPR120 Agonist Binding GPR40 GPR40 (Pancreas) PAHSA->GPR40 Agonist Binding GLUT4 GLUT4 Translocation GPR120->GLUT4 Increases Glucose Uptake AntiInflam Reduced Inflammation (Lower TNF-alpha/IL-6) GPR120->AntiInflam Inhibits Macrophage Activation GSIS Insulin Secretion (GSIS) GPR40->GSIS Potentiates Secretion

Figure 1: 9-PAHSA Signaling Mechanism. Blue node represents the lipid ligand; Red nodes represent receptors; Yellow/Green nodes represent physiological outcomes.

Comparative Analysis of Tissue Distribution[3]

The bioactivity of 9-PAHSA is highly tissue-dependent. Below is a comparative breakdown of 9-PAHSA levels and their functional relevance in murine and human models.

Adipose Tissue (The Reservoir)
  • Abundance: High .[3] Subcutaneous White Adipose Tissue (WAT) contains the highest endogenous levels of 9-PAHSA.

  • Physiological Role: It acts as an autocrine/paracrine factor promoting adipocyte differentiation and glucose uptake.

  • Disease Correlation: Levels in WAT are significantly reduced in insulin-resistant humans and high-fat diet (HFD) mice. Restoration of 9-PAHSA levels reverses insulin resistance.[2]

Serum (The Biomarker)[1][2][5][6]
  • Abundance: Low (Nanomolar range) .

  • Physiological Role: Circulating 9-PAHSA serves as a systemic signal connecting adipose tissue to the liver and pancreas.

  • Disease Correlation: Serum levels correlate strongly with insulin sensitivity.[1][2][3][4] A reduction in serum 9-PAHSA is a predictive marker for the onset of Type 2 Diabetes.[3]

Liver (The Metabolic Hub)
  • Abundance: Low to Medium .

  • Physiological Role: Regulates hepatic glucose production (HGP).

  • Critical Insight (Toxicity Warning): While physiological levels are beneficial, supra-physiological intake (high-dose supplementation) has been linked to hepatic steatosis and fibrosis in some murine models. This "U-shaped" dose-response curve necessitates precise quantification in therapeutic studies.

Pancreas & Brain (Emerging Targets)
  • Pancreas: 9-PAHSA potentiates Glucose-Stimulated Insulin Secretion (GSIS) via GPR40.[4][5]

  • Brain: Exogenous supplementation has shown neuroprotective effects, improving cognitive function in diabetic mice, likely via reduction of oxidative stress.

Summary Data Table
Tissue / SourceRelative AbundancePrimary IsomerPhysiological FunctionDisease Status (Insulin Resistance)
Subcutaneous WAT High 9-PAHSAGlucose Uptake, Anti-inflammatorySignificantly Decreased
Visceral WAT Medium9-PAHSAGlucose UptakeDecreased
Serum Low (~nM)9-PAHSASystemic SignalingDecreased
Liver LowMixedHGP RegulationVariable (Diet dependent)
Rice Bran (Natural Source)High (~3.4 µg/g)9-PAHSADietary IntakeN/A

Methodological Comparison: Validating the Measurement

Expertise & Experience: The most common failure mode in FAHFA research is the misidentification of isomers. 9-PAHSA is isobaric with 5-PAHSA and other regioisomers. Furthermore, ceramides can co-elute and fragment similarly in low-resolution MS, leading to false positives (the "Pflimlin vs. Yore" controversy).

Comparison of Detection Methods
FeatureStandard Lipidomics (Shotgun)Targeted LC-MS/MS (Gold Standard)
Resolution Low (Class separation)High (Isomer separation)
Isomer Specificity Poor . Cannot distinguish 9-PAHSA from 5-PAHSA.Excellent . Uses C18 Reverse Phase with optimized gradients.
Interference Risk High .[3] Ceramides often mimic FAHFA mass.Low . MRM transitions + Retention Time confirmation.
Sensitivity µM rangenM range (Required for serum)

Protocol Recommendation: Researchers must use Targeted LC-MS/MS with Multiple Reaction Monitoring (MRM) in negative ion mode.

Experimental Protocol: Validated Quantification Workflow

This protocol outlines the extraction and quantification of 9-PAHSA from adipose tissue, ensuring isomer separation.

Workflow Visualization

Workflow Sample Tissue Sample (50-100mg) Spike with Internal Standard (d4-9-PAHSA) Extract Lipid Extraction Chloroform:Methanol (2:1) Sample->Extract Homogenization SPE Solid Phase Extraction (SPE) Silica Cartridge Enrichment Extract->SPE Organic Phase LC LC Separation C18 Column, Isocratic Flow SPE->LC Eluate Reconstituted MS MS/MS Detection (Triple Quad) Negative Mode MRM LC->MS Retention Time: ~14 min Data Quantification Peak Area Ratio vs Standard MS->Data m/z 537 -> 255

Figure 2: Validated 9-PAHSA Quantification Workflow. Green node indicates the critical chromatography step for isomer separation.

Detailed Steps
  • Sample Preparation:

    • Weigh 50–100 mg of frozen tissue (WAT or Liver).

    • Crucial Step: Spike immediately with deuterated internal standard (d4-9-PAHSA ) to account for extraction loss.

  • Lipid Extraction:

    • Homogenize in Chloroform:Methanol (2:1) .

    • Centrifuge to separate phases. Collect the lower organic phase.

  • Enrichment (SPE):

    • Use a Silica SPE cartridge to remove neutral lipids (triglycerides) which suppress ionization.

    • Elute FAHFAs with Ethyl Acetate/Hexane mixtures.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18).

    • Mobile Phase: Methanol/Water with 5mM Ammonium Acetate (weak base enhances negative ionization).

    • Gradient: Use an isocratic hold or very shallow gradient to separate 9-PAHSA (RT ~14 min) from 5-PAHSA (RT ~15 min).

    • MS Transitions: Monitor m/z 537.5

      
       255.2 (Palmitate fragment).
      

References

  • Yore, M. M., et al. (2014).[1][2][6] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2][7] Cell. Link

  • Syed, I., et al. (2018).[1] PAHSA treatment improves glucose homeostasis and insulin sensitivity in mice with diet-induced obesity.[2] Cell Metabolism. Link

  • Benlebna, M., et al. (2020).[6] Long-term high intake of 9-PAHPA or 9-OAHPA increases basal metabolism and insulin sensitivity but disrupts liver homeostasis in healthy mice.[3] Frontiers in Physiology. Link

  • Kuda, O., et al. (2016).[1] A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols. Link

  • Watanabe, S., et al. (2022).[2][6] Identification of FAHFAs in Rice Bran and Their Potential as Functional Food Ingredients. Journal of Agricultural and Food Chemistry. Link

Sources

Comparative

Comparative Guide: Assessing the Linearity of 9-PAHSA Quantification Assays

Part 1: Executive Summary & The Isomer Challenge The discovery of 9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid) by the Kahn lab (Yore et al., 2014) marked a paradigm shift in immunometabolism. As an endogenous lipid wit...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Isomer Challenge

The discovery of 9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid) by the Kahn lab (Yore et al., 2014) marked a paradigm shift in immunometabolism. As an endogenous lipid with potent anti-diabetic and anti-inflammatory properties, its accurate quantification is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

However, quantifying 9-PAHSA is not a trivial "kit-based" exercise. The primary analytical challenge is regioisomerism . 9-PAHSA is isobaric with 5-PAHSA, 12-PAHSA, and other isomers. They share the same precursor mass (


 537) and often the same fragment ions.

The Core Thesis of this Guide: Linearity in 9-PAHSA assays is not just about the detector's dynamic range; it is about chromatographic resolution . If your assay cannot chromatographically separate 9-PAHSA from 5-PAHSA before detection, your linearity data is a composite of multiple isomers, rendering the biological interpretation invalid.

Part 2: Methodological Comparison

We compare the three primary approaches for assessing 9-PAHSA linearity: Targeted LC-MS/MS (Triple Quadrupole) , High-Resolution Mass Spectrometry (HRMS) , and ELISA (Immunoassay) .

Comparative Performance Matrix
FeatureTargeted LC-MS/MS (TQ) HRMS (Orbitrap/Q-TOF) ELISA (Immunoassay)
Specificity High (Isomer-specific via RT)Medium-High (Mass accuracy)Low (Cross-reacts w/ isomers)
Linear Dynamic Range Excellent (4–5 orders of magnitude)Good (3–4 orders of magnitude)Poor (1–2 orders of magnitude)
Sensitivity (LLOQ) Femtomolar (< 1 nM)Picomolar (~10–50 nM)Nanomolar (> 100 nM)
Matrix Tolerance High (with Internal Standards)MediumLow (Matrix interference common)
Throughput Medium (15–20 min/sample)MediumHigh
Verdict The Gold Standard Good for Discovery/ProfilingNot Recommended for specific 9-PAHSA quant
Targeted LC-MS/MS (The Gold Standard)
  • Mechanism: Uses Multiple Reaction Monitoring (MRM) in negative electrospray ionization (ESI-) mode.

  • Linearity: Achieves

    
     across a broad range (e.g., 0.1 nM to 1000 nM).
    
  • Why it wins: It is the only method that combines sensitivity with the ability to chromatographically resolve the 9-isomer from the 5-isomer before quantification.

ELISA / Immunoassay
  • Mechanism: Antibody capture.

  • The Flaw: Antibodies for fatty acids often target the head group or the ester linkage. Generating an antibody that distinguishes the ester position at Carbon-9 vs. Carbon-5 on a flexible stearic acid chain is biochemically nearly impossible.

  • Linearity Issues: ELISAs often suffer from the "Hook Effect" at high concentrations and high background noise at low concentrations, compressing the linear range.

Part 3: Validated Experimental Protocol

To assess linearity rigorously, you must build a self-validating system using LC-MS/MS. This protocol aligns with FDA M10 Bioanalytical Method Validation guidelines.

A. Experimental Workflow Diagram

G Sample Biological Sample (Serum/Tissue) Spike Spike Internal Std (13C4-9-PAHSA) Sample->Spike Normalization Extract LLE Extraction (Chloroform/MeOH) Spike->Extract Phase Sep Dry Dry Down (N2 Stream) Extract->Dry Concentrate Recon Reconstitute (MeOH/Water 50:50) Dry->Recon Prepare LC LC Separation (C18 Column) Recon->LC Inject MS MS/MS Detection (m/z 537 -> 255) LC->MS Quantify

Figure 1: Optimized workflow for 9-PAHSA extraction and quantification. Note the early introduction of the Internal Standard (IS) to correct for extraction efficiency.

B. Step-by-Step Protocol
1. Internal Standard Selection (The Critical Control)

Do not use a generic fatty acid. You must use a stable isotope-labeled analog, such as


-9-PAHSA .
  • Reasoning: FAHFAs stick to plastic and glass. The IS corrects for adsorption losses and ionization suppression (matrix effects) which vary non-linearly across concentrations.

2. Sample Preparation (Liquid-Liquid Extraction)
  • Step 1: Aliquot 100 µL of plasma/tissue homogenate.

  • Step 2: Spike 10 µL of Internal Standard (100 nM).

  • Step 3: Add 1 mL Chloroform:Methanol (2:1). Vortex 1 min.

  • Step 4: Centrifuge (3000 x g, 10 min). Collect the organic (lower) phase.

  • Step 5: Dry under Nitrogen.[1] Reconstitute in 100 µL Methanol:Water (50:50).

  • Causality: We use Chloroform/MeOH because FAHFAs are moderately non-polar. Ethyl acetate is a viable, less toxic alternative but may extract more interfering neutral lipids.

3. Chromatographic Separation (The Linearity Maker)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm).[1]

  • Mobile Phase:

    • A: Water (0.1% Acetic Acid or 10mM Ammonium Acetate).

    • B: Acetonitrile/Isopropanol (90:10).

  • Gradient: Slow ramp from 50% B to 99% B over 15-20 minutes.

  • Why? You need a shallow gradient to separate 9-PAHSA (RT ~12.5 min) from 5-PAHSA (RT ~12.8 min). If they co-elute, your linearity curve represents the sum of isomers, not 9-PAHSA specifically.

4. Mass Spectrometry Settings
  • Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Quantifier:

      
       (Palmitic acid fragment).
      
    • Qualifier:

      
       (Hydroxystearic acid fragment).
      
  • Note: 9-PAHSA fragments preferentially to the fatty acid chain (m/z 255).

Part 4: Assessing Linearity & Data Analysis

Do not rely solely on the correlation coefficient (


). FDA guidelines require more rigorous statistical proof.
Preparation of Calibration Standards

Prepare 8 non-zero standards in matrix-matched solvent (or stripped plasma) ranging from LLOQ (e.g., 0.5 nM) to ULOQ (e.g., 1000 nM).

  • Trap: Do not use pure solvent standards if analyzing plasma. Plasma phospholipids cause ion suppression that solvent standards will not reflect, leading to slope errors.

Calculation Logic

Use Weighted Least Squares regression (


 or 

).
  • Reasoning: Bioanalytical data is heteroscedastic (variance increases with concentration). Unweighted linear regression overemphasizes high concentrations, causing massive errors at the LLOQ.

Acceptance Criteria (FDA M10)
  • Linearity:

    
    .[2][3]
    
  • Accuracy: Back-calculated concentrations of standards must be within

    
     of nominal ( 
    
    
    
    for LLOQ).
  • Precision: CV

    
     ( 
    
    
    
    for LLOQ).
  • Signal-to-Noise: LLOQ must have S/N

    
    .[4]
    
Decision Logic for Assay Validity

D Start Calculate Regression (1/x² weighting) R2_Check Is R² > 0.99? Start->R2_Check Resid_Check Are Residuals < 15%? R2_Check->Resid_Check Yes Fail FAIL: Re-optimize R2_Check->Fail No Isomer_Check Is 9-PAHSA peak resolved from 5-PAHSA? Resid_Check->Isomer_Check Yes Resid_Check->Fail No Pass PASS: Valid Assay Isomer_Check->Pass Yes Isomer_Check->Fail No (Co-elution)

Figure 2: Decision matrix for validating 9-PAHSA assay linearity. Note that chromatographic resolution is a "Go/No-Go" gate.

Part 5: References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[5] Cell, 159(2), 318-332.[5][6] Link

  • Nelson, A. T., et al. (2017). Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation. Scientific Reports, 7, 45053. Link

  • Kuda, O., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols, 11, 1526–1541. Link

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Link

  • Brejchova, K., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(19), 6242. Link

Sources

Validation

Comparative Efficacy Guide: 9-PAHSA Isomers and Stereochemical Variances

Executive Summary Subject: 9-Palmitic Acid Hydroxy Stearic Acid (9-PAHSA) Context: Endogenous Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Primary Application: Metabolic regulation (T2D), anti-inflammatory signaling...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 9-Palmitic Acid Hydroxy Stearic Acid (9-PAHSA) Context: Endogenous Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Primary Application: Metabolic regulation (T2D), anti-inflammatory signaling, and peptide secretion (GLP-1).[1]

As research into bioactive lipids accelerates, 9-PAHSA has emerged as a critical ligand for GPR120 (FFAR4) and GPR40 (FFAR1). However, the efficacy of 9-PAHSA is not uniform across its structural variants. This guide objectively compares the biological activity of the 9-PAHSA regioisomer against its primary analog (5-PAHSA) and dissects the critical, often overlooked, divergence in efficacy between its enantiomers (9(R) vs. 9(S)) .

This document is structured for application scientists requiring actionable data on isomer selection, stability, and validation protocols.

Part 1: Structural & Mechanistic Basis

The biological potency of PAHSA is dictated by two structural factors:

  • Regiochemistry: The position of the ester bond on the hydroxy stearic acid chain (e.g., 9- vs. 5-position).

  • Stereochemistry: The chirality at the hydroxy position (R vs. S).

While 9-PAHSA is the most upregulated isomer in adipose tissue of AG4OX (Adipose-Glut4-Overexpressing) mice, recent data suggests that the S-enantiomer may possess superior pharmacodynamics in specific insulin-sensitizing pathways compared to the endogenous R-form.

Mechanism of Action

9-PAHSA functions primarily as a dual agonist for GPR120 and GPR40. The diagram below illustrates the signal transduction pathway leading to glucose uptake and anti-inflammatory effects.

GPR120_Pathway PAHSA 9-PAHSA GPR120 GPR120 (FFAR4) (Membrane Receptor) PAHSA->GPR120 Binding (EC50 ~2-10 µM) Gq Gq/11 Protein GPR120->Gq Activation BetaArrestin Beta-Arrestin 2 GPR120->BetaArrestin Recruitment GLUT4 GLUT4 Translocation Gq->GLUT4 Signaling Cascade TAB1 TAB1/TAK1 Complex BetaArrestin->TAB1 Scaffolding NFkB NF-κB Pathway TAB1->NFkB Inhibition Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Downregulation Glucose Glucose Uptake (Insulin Sensitivity) GLUT4->Glucose Enhancement

Figure 1: 9-PAHSA Dual-Pathway Activation. Note the bifurcation: Gq coupling drives glucose uptake, while Beta-Arrestin recruitment mediates anti-inflammatory effects.

Part 2: Comparative Efficacy Data

The following data synthesizes findings from Yore et al., Syed et al., and recent stereoselective studies.

Table 1: Regioisomer Comparison (9-PAHSA vs. 5-PAHSA)
Feature9-PAHSA5-PAHSAInterpretation for Drug Dev
Endogenous Abundance High (Primary isomer in AG4OX)Low to Moderate9-PAHSA is the physiological standard.
GPR120 Agonism Moderate/HighWeak/Moderate9-PAHSA is preferred for receptor-mediated assays.
Anti-Inflammatory Potent (Dendritic cells & Adipocytes)Weak / Inactive9-PAHSA specifically inhibits LPS-induced activation; 5-PAHSA lacks this specificity.
Insulin Secretion (GSIS) EffectiveEffectiveBoth isomers enhance GSIS, likely via GPR40 overlap.
Analytical Risk LowHigh 5-PAHSA co-elutes with certain ceramides in LC-MS, leading to false positives (Pflimlin Controversy).[2]
Table 2: Stereoisomer Comparison (9(R) vs. 9(S))

Emerging data indicates that while R is endogenous, S may be pharmacologically superior.

Feature9(R)-PAHSA9(S)-PAHSAClinical Implication
Chirality Endogenous (Natural)Synthetic / MinorR is required for biomimetic studies.
Glucose Uptake EffectiveSignificantly Higher S-isomer shows greater potency in stimulating glucose uptake in adipocytes.
Metabolic Stability Susceptible to esterasesSimilar profileBoth require stabilization (e.g., lipase inhibitors) in vitro.
Cognitive Protection ModerateHigh Recent models (HFD-induced) show S-9-PAHSA better alleviates cognitive decline.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols address the specific instability of FAHFAs (hydrolysis) and the analytical challenges of isomer differentiation.

Protocol A: Targeted LC-MS/MS Quantification

Objective: Accurately quantify 9-PAHSA without ceramide interference.

The "Pflimlin" Check: Standard low-res MS methods often misidentify ceramides as 5-PAHSA.[2] You must use MRM (Multiple Reaction Monitoring) transitions specific to the fatty acid chain release.

  • Extraction:

    • Homogenize tissue in PBS/Ethanol/HCl.

    • Internal Standard: Spike with d31-9-PAHSA (deuterated palmitate tail) immediately to account for extraction loss.

    • Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (80:20).

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

    • Mobile Phase A: Water (0.1% Formic Acid).

    • Mobile Phase B: Acetonitrile/Isopropanol (0.1% Formic Acid).

  • Mass Spectrometry (Negative Mode):

    • Parent Ion: m/z 537.5 [M-H]-

    • Critical Daughter Ion (9-PAHSA): m/z 255.2 (Palmitic acid) and m/z 299.3 (Hydroxystearic acid).

    • Validation Step: Monitor the m/z 281 transition (Oleic acid) to detect potential OAHSA contamination.

Protocol B: Glucose Uptake Assay (Adipocytes)

Objective: Compare isomer efficacy on insulin sensitivity.[3][4][5]

Workflow Diagram:

Glucose_Uptake_Workflow Start Differentiated 3T3-L1 Adipocytes (Day 8-10) Starve Serum Starvation (2h in KRBH Buffer) Start->Starve Treat Treatment Phase (30 min) Vehicle vs. 9(R) vs. 9(S) (+/- Insulin 10 nM) Starve->Treat Tracer Add 2-Deoxy-D-[1,2-3H] Glucose (10 min incubation) Treat->Tracer Wash Ice-cold PBS Wash (3x) Stop Reaction Tracer->Wash Lyse Lyse Cells (0.1N NaOH) Wash->Lyse Measure Liquid Scintillation Counting (CPM Normalization to Protein) Lyse->Measure

Figure 2: Validated Glucose Uptake Workflow. Note: Serum starvation is critical to reset insulin signaling baselines.

Critical Control: Include a GPR120 antagonist (e.g., AH7614) in a parallel well. If 9-PAHSA effects are not blocked by AH7614, the activity is likely off-target or non-specific.

Part 4: Synthesis & Stability Considerations

Hydrolytic Instability

PAHSAs contain an ester linkage susceptible to carboxyl ester lipases (CEL) and hormone-sensitive lipase (HSL).

  • In Vitro: Always include a general lipase inhibitor (e.g., THL or Orlistat) if incubating >1 hour, unless studying degradation.

  • Storage: Store neat oil at -80°C under Argon. Avoid repeated freeze-thaw cycles in protic solvents (methanol/water), which promote transesterification.

Chemical Synthesis Note

When sourcing 9-PAHSA, verify the synthesis method.

  • Biomimetic Synthesis: Often produces a racemic mixture (50:50 R/S).

  • Chiral Synthesis: Required for investigating the S-isomer advantage. Ensure Certificate of Analysis confirms enantiomeric excess (% ee) >95%.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. Link

  • Syed, I., et al. (2018). Palmitic acid hydroxy stearic acids activate GPR40 which is involved in their beneficial effects on glucose homeostasis. Cell Metabolism, 27(2), 419-427. Link

  • Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[2] Diabetes, 65(9), 2580-2590. Link

  • Pflimlin, E., et al. (2018). Acute and chronic effects of PAHSAs on glucose metabolism in diet-induced obese mice. Diabetologia, 61, 222-223. (Note: This paper outlines the controversy regarding detection methods). Link

  • Hammarstedt, A., et al. (2018). Analysis of FAHFA isomers in human tissue. Journal of Lipid Research, 59(5). Link

Sources

Safety & Regulatory Compliance

Safety

9-PAHSA 13C4: Proper Disposal &amp; Handling Procedures

Executive Safety Directive STOP AND VERIFY: 9-PAHSA 13C4 is a Stable Isotope labeled compound. It is NOT Radioactive.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

STOP AND VERIFY: 9-PAHSA 13C4 is a Stable Isotope labeled compound.

  • It is NOT Radioactive. Do not dispose of this in radioactive waste streams (unless mixed with actual radiolabels like

    
    C or 
    
    
    
    H).
  • Primary Hazard: The hazard profile is dictated by the solvent carrier (typically Methyl Acetate), not the lipid itself.

Material Characterization & Hazard Profile

To ensure scientific integrity in your disposal process, you must understand what you are discarding. 9-PAHSA 13C4 is a fatty acid ester of hydroxy fatty acids (FAHFA) used as an internal standard for mass spectrometry.

ComponentChemical NaturePrimary HazardRCRA Waste Characteristic
9-PAHSA 13C4 Lipid (Stable Isotope)Low (Non-toxic, Non-volatile)None (Not listed)
Carrier Solvent Methyl Acetate (Standard)High Flammability (Flash pt: -10°C)D001 (Ignitable), F003
Alt. Solvent Chloroform / MethanolToxic / FlammableF002 (Halogenated)

Senior Scientist Insight:

Why this matters: In lipidomics, we frequently perform liquid-liquid extractions (LLE) using Chloroform or Dichloromethane. If you have reconstituted your 9-PAHSA 13C4 standard into a halogenated solvent, it must be segregated from standard organic solvents to prevent costly disposal violations and dangerous chemical reactions (e.g., mixing halogenated waste with azides or strong bases).

The Self-Validating Disposal Protocol

This protocol uses a "Check-Confirm-Act" logic to prevent error. Follow these steps for expired standards, excess working solutions, or spill cleanup.

Phase A: Liquid Waste (Stock & Working Solutions)

Step 1: Solvent Verification (The Check)

  • Question: Is the standard still in its original Methyl Acetate solution, or was it dried and reconstituted?

  • Original (Methyl Acetate): Treat as Non-Halogenated Flammable .

  • Reconstituted (Chloroform/DCM): Treat as Halogenated Organic .

Step 2: Transfer (The Action)

  • Pour the liquid into the appropriate carboy (Satellite Accumulation Area).

  • Do not pour down the sink. Lipids are hydrophobic and will coat plumbing; solvents are environmental hazards.

Step 3: Vial Rinse (The Validation)

  • Rinse the empty glass vial 3x with a small volume of compatible solvent (e.g., ethanol or methanol).

  • Add rinsate to the liquid waste container.

  • Scientific Rationale: Triple rinsing renders the container "RCRA Empty" (40 CFR 261.7), allowing the glass to be treated as standard sharps/glass waste rather than hazardous hazardous waste.

Phase B: Solid Waste (Vials, Pipette Tips, Columns)

Step 1: Defacing

  • Using a permanent marker, blackout the chemical name and hazard symbols on the vial label.

  • Why: This prevents "false alarms" downstream. If a waste handler sees a chemical label in a glass bin, they may trigger a hazmat incident report unnecessarily.

Step 2: Segregation

  • Glass Vials (Triple Rinsed): Place in the "Broken Glass / Sharps" container.

  • Pipette Tips: If tips are heavily contaminated with solvent, place in a solid chemical waste bin (often a bucket with a sealable lid). If volatile solvents have evaporated in a fume hood, they may often be disposed of as regular trash (consult your local EHS officer).

Decision Logic & Workflow

Use this flowchart to determine the exact waste stream for your specific experimental condition.

DisposalWorkflow Start Waste Generation: 9-PAHSA 13C4 IsSolid Physical State? Start->IsSolid SolventCheck Identify Solvent (Carrier) IsSolid->SolventCheck Liquid Solution Rinsed Is Container Triple Rinsed? IsSolid->Rinsed Empty Vial / Solid Halogenated Stream A: Halogenated Waste (e.g., Chloroform mix) SolventCheck->Halogenated Contains Cl/F/Br (e.g., Chloroform) NonHalogenated Stream B: Flammable Organic (Methyl Acetate/MeOH) SolventCheck->NonHalogenated Methyl Acetate Ethanol/MeOH Sharps Stream C: Glass/Sharps Bin (Defaced Label) Rinsed->Sharps Yes (RCRA Empty) SolidChem Stream D: Solid Chemical Waste (Contaminated Debris) Rinsed->SolidChem No (Residue Present)

Figure 1: Decision matrix for segregating lipidomic internal standards based on solvent composition and physical state.

Emergency Procedures (Spill Response)

In the event of a spill (typically small volume, <10 mL for internal standards):

  • Secure the Area: Alert nearby personnel. Remove ignition sources (Methyl Acetate is highly flammable).

  • PPE: Wear nitrile gloves and safety glasses. (Standard lab PPE is sufficient; 9-PAHSA is not a permeation hazard).

  • Absorb: Use a standard organic spill pad or vermiculite.

  • Clean: Wipe the area with ethanol to solubilize the lipid residue, then wash with soap and water.

  • Dispose: Place used spill pads into a sealed bag and label as "Solid Chemical Waste (Solvent Contaminated)."

Regulatory & Compliance Reference

When filling out your hazardous waste tag, use the following codes based on your solvent matrix.

Solvent MatrixEPA/RCRA CodeHazard ClassNote
Methyl Acetate F003 IgnitableDefault shipping solvent for Cayman/Avanti products.
Methanol F003 Ignitable / ToxicCommon reconstitution solvent.
Chloroform F002 Toxic / CarcinogenCommon extraction solvent.
9-PAHSA 13C4 N/AN/AThe lipid itself is not RCRA listed.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds (Stable Isotope Distinction). Retrieved from [Link]

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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